molecular formula C5H9ClO3 B081098 2-Methoxyethyl Chloroacetate CAS No. 13361-36-9

2-Methoxyethyl Chloroacetate

Cat. No.: B081098
CAS No.: 13361-36-9
M. Wt: 152.57 g/mol
InChI Key: SVLBINWLZIVRJX-UHFFFAOYSA-N
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Description

2-Methoxyethyl Chloroacetate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxyethyl Chloroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxyethyl Chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl Chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLBINWLZIVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278087
Record name 2-Methoxyethyl Chloroacetate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-36-9
Record name 13361-36-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyethyl Chloroacetate
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Record name 2-Methoxyethyl Chloroacetate
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Foundational & Exploratory

2-Methoxyethyl chloroacetate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxyethyl Chloroacetate: Chemical Structure, Bonding, and Pharmaceutical Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

2-Methoxyethyl chloroacetate (CAS: 13361-36-9) is a bifunctional alkylating agent and esterification reagent critical to the synthesis of complex pharmaceutical intermediates. Defined by its electrophilic


-carbon and a hydrophilic ethylene glycol ether tail, it serves a dual purpose: it acts as a reactive scaffold for nucleophilic substitution (

) and as a masking group (prodrug moiety) to modulate the lipophilicity and metabolic stability of carboxylic acids.

This guide analyzes the molecule's structural dynamics, spectroscopic signatures, and its strategic application in medicinal chemistry, specifically in the design of prodrugs and peptidomimetics.

Molecular Architecture & Bonding

The chemical behavior of 2-methoxyethyl chloroacetate is governed by the interplay between the electron-withdrawing chloroacetate head and the solvating methoxyethyl tail.

Electronic Distribution & Reactivity
  • Electrophilic

    
    -Carbon:  The chlorine atom exerts a strong inductive effect ($ -I $), pulling electron density away from the 
    
    
    
    -methylene carbon (
    
    
    ). This polarization makes the methylene group highly susceptible to nucleophilic attack, facilitating rapid
    
    
    reactions with amines, thiols, and phenoxides.
  • Ester Resonance: The carbonyl oxygen draws density from the ether oxygen, but the adjacent chlorine destabilizes the ground state, increasing the reactivity of the ester bond toward hydrolysis compared to non-halogenated analogs.

  • Chelation Potential: The terminal methoxy group ($ -OCH_3

    
    Li^+$, 
    
    
    
    ), which can influence reaction kinetics in Lewis-acid catalyzed transformations.
Structural Parameters
ParameterValue
IUPAC Name 2-Methoxyethyl 2-chloroacetate
SMILES COCCOC(=O)CCl
Molecular Weight 152.58 g/mol
Bond Hybridization Carbonyl C (

), Alkyl C (

)
Dipole Moment High (due to C=O and C-Cl vectors)

Physical & Spectroscopic Characterization

Accurate identification relies on distinct NMR and IR signatures resulting from the molecule's asymmetry and electronegative substituents.

Physical Properties Table
PropertyDataNote
Appearance Colorless, clear liquidHygroscopic
Boiling Point 98–100 °C @ 20 mmHgHigh BP due to polarity
Density ~1.20 g/cm³Heavier than water
Solubility Soluble in polar organic solvents (DCM, THF); Hydrolyzes in water
Spectroscopic Signatures

 NMR Analysis (CDCl

, 400 MHz):
The spectrum exhibits four distinct signal sets. The electronegativity of the neighbors dictates the chemical shift (

).
  • 
     4.10 ppm (s, 2H):  The 
    
    
    
    protons are most deshielded due to the anisotropy of the carbonyl and the inductive effect of Chlorine.
  • 
     4.34 ppm (t, 2H):  The 
    
    
    
    protons are deshielded by the ester oxygen.
  • 
     3.63 ppm (t, 2H):  The 
    
    
    
    protons appear upfield relative to the ester methylene but downfield of standard alkyls due to the ether oxygen.
  • 
     3.39 ppm (s, 3H):  The terminal methoxy singlet (
    
    
    
    ).

IR Spectroscopy:

  • 1740–1760 cm

    
    :  Strong 
    
    
    
    stretch (ester). The
    
    
    -chlorine shifts this frequency higher than typical aliphatic esters (~1735 cm
    
    
    ) due to the field effect.
  • 1100–1200 cm

    
    :  C-O-C ether stretching bands.
    

Synthesis & Manufacturing Protocol

The industrial standard for synthesis involves the direct esterification of chloroacetic acid with 2-methoxyethanol. This process is equilibrium-driven and requires water removal.

Experimental Protocol: Acid-Catalyzed Esterification
  • Reagents: Chloroacetic acid (1.0 eq), 2-Methoxyethanol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.01 eq).

  • Solvent: Toluene or Benzene (for azeotropic water removal).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve chloroacetic acid in toluene.

  • Addition: Add 2-methoxyethanol and catalytic pTsOH.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when theoretical water volume is collected (~3-5 hours).

  • Work-up: Cool to RT. Wash organic phase with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure (vacuum distillation) to obtain the pure ester.
    

Critical Control Point: Temperature control is vital. Overheating (>130°C) can cause self-alkylation or polymerization of the chloroacetate.

Reactivity & Mechanism

2-Methoxyethyl chloroacetate undergoes two primary reaction pathways: Nucleophilic Substitution (


)  and Hydrolysis .
Mechanism: Alkylation (Aminolysis)

The most common application is reacting with secondary amines to form glycine derivatives. The reaction proceeds via a concerted backside attack.

SN2_Mechanism Reactants Amine (Nu:) + 2-Methoxyethyl chloroacetate TS Transition State [Nu---C---Cl]‡ Reactants->TS Backside Attack (Concerted) Products N-Alkylated Product + HCl TS->Products Inversion of Configuration

Figure 1: The nucleophile (amine) attacks the electrophilic methylene carbon, displacing the chloride ion in a concerted step.[1]

Hydrolysis

Under basic conditions (NaOH/H


O), the ester bond cleaves to yield sodium chloroacetate and 2-methoxyethanol. This lability is utilized when the methoxyethyl group is used as a temporary protecting group for carboxylic acids.

Pharmaceutical Applications

Prodrug Design (Solubility & Permeability)

The 2-methoxyethyl moiety is a "promoiety" used to modify the physicochemical properties of drugs.

  • Lipophilicity Modulation: Converting a polar carboxylic acid drug into a 2-methoxyethyl ester increases lipophilicity, facilitating passive transport across cell membranes.

  • Metabolic Activation: Once in the bloodstream, plasma esterases hydrolyze the ester, releasing the active parent drug and the innocuous (at low doses) linker.

Synthesis of Heterocycles

The molecule serves as a C2 building block for heterocycles. For example, reaction with amidines yields imidazolinones, while reaction with hydrazine derivatives can yield pyrazolones, common scaffolds in NSAIDs and kinase inhibitors.

Safety & Toxicology (Metabolic Pathway)

Handling requires strict adherence to safety protocols due to the alkylating nature of the compound and its metabolic byproducts.

Toxicological Profile:

  • Alkylating Agent: Direct DNA damage potential via guanine alkylation.

  • Metabolites: In vivo hydrolysis releases 2-Methoxyethanol (EGME), a known reproductive toxin and teratogen, and Chloroacetic acid , a metabolic poison that inhibits the TCA cycle.

Metabolism Parent 2-Methoxyethyl chloroacetate Hydrolysis Plasma Esterases (Hydrolysis) Parent->Hydrolysis Metabolite1 Chloroacetic Acid (Corrosive/Toxic) Hydrolysis->Metabolite1 Metabolite2 2-Methoxyethanol (Reprotoxic) Hydrolysis->Metabolite2 Metabolite3 Methoxyacetic Acid (Active Teratogen) Metabolite2->Metabolite3 Alcohol Dehydrogenase (Oxidation)

Figure 2: Metabolic breakdown showing the generation of the teratogenic metabolite Methoxyacetic Acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89734, 2-Methoxyethyl chloroacetate. Retrieved from [Link]

  • International Labour Organization (ILO). (2021). ICSC 1410 - Methyl Chloroacetate (Analogous Toxicity Data). Retrieved from [Link][2]

  • Johanson, G. (2000). Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology. (Contextual reference for metabolite toxicity).

Sources

Spectroscopic data of 2-Methoxyethyl chloroacetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Analytical Reference

Executive Summary

This guide provides a comprehensive spectroscopic analysis of 2-Methoxyethyl chloroacetate (CAS: 13361-36-9 ).[1] Note that while often confused with 2-methoxyethyl formate (CAS 628-82-0) due to naming similarities, the chloroacetate derivative is distinct due to the presence of the


-halogenated acetate moiety.

This compound serves as a critical bifunctional building block in organic synthesis, combining an electrophilic alkyl chloride with a nucleophilic-susceptible ester and an ether linkage. The spectroscopic data presented here is essential for quality control, structural validation, and reaction monitoring in drug development workflows.

Structural Elucidation Strategy

To definitively confirm the structure of 2-Methoxyethyl chloroacetate, a multi-modal spectroscopic approach is required. The analytical logic flows from mass determination to functional group identification, and finally to connectivity mapping.

Analytical Workflow

The following diagram illustrates the logical dependency of the analytical techniques used to validate this structure.

G Sample Unknown Sample MS Mass Spectrometry (EI) Determine MW & Halogen Pattern Sample->MS Step 1 IR FT-IR Spectroscopy Identify Ester & C-Cl Bond MS->IR Step 2 NMR 1H & 13C NMR Map C-H Connectivity IR->NMR Step 3 Validation Structure Confirmation 2-Methoxyethyl chloroacetate NMR->Validation Final

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (EI)

Role: Confirmation of molecular weight and identification of the chlorine isotope signature.

The mass spectrum of 2-Methoxyethyl chloroacetate is dominated by the characteristic chlorine isotope pattern and fragmentation driven by the ether and ester functionalities.

Key Data Points
ParameterValueInterpretation
Molecular Formula

Unsaturation Number = 1 (Carbonyl)
Molecular Weight 152.02 (monoisotopic)Average MW: 152.58
Parent Ion (

)

152 / 154
3:1 intensity ratio confirms one Cl atom.
Base Peak

59

(Methoxyethyl cation)
Fragmentation Pathway

The fragmentation is driven by


-cleavage at the ether oxygen and acyl cleavage at the ester.
  • Molecular Ion:

    
     152 (
    
    
    
    ) / 154 (
    
    
    ).
  • Loss of Methoxyethyl Group: Cleavage of the ester

    
     bond yields the chloroacetyl cation (
    
    
    
    ) at
    
    
    77/79.
  • McLafferty Rearrangement: While less prominent in this short chain, hydrogen transfer can lead to the elimination of chloroacetic acid, leaving the vinyl ether fragment.

  • Base Peak Formation: The ether chain easily fragments to form the stabilized oxonium ion

    
     (
    
    
    
    45) or the methoxyethyl cation (
    
    
    59).

Infrared Spectroscopy (FT-IR)

Role: Identification of the ester carbonyl and the carbon-chlorine bond.

The


-chlorine atom exerts a strong inductive effect (

), withdrawing electron density from the carbonyl carbon. This strengthens the

bond, shifting its vibrational frequency to a higher wavenumber compared to non-halogenated esters (typically 1735 cm

).
Spectral Assignments
Frequency (

)
IntensityAssignmentMechanistic Insight
1750 - 1765 Strong

Ester
Shifted +15-20

due to

-Cl inductive effect.
2850 - 2950 Medium

Alkyl
Sym/Asym stretches of

and

.
1180 - 1220 Strong

Ester

asymmetric stretch.
1120 - 1140 Medium

Ether
Aliphatic ether linkage.
780 - 795 Medium

Characteristic alkyl chloride stretch (fingerprint region).

Nuclear Magnetic Resonance (NMR)

Role: Definitive mapping of the carbon skeleton and proton environments.

H NMR Data (300 MHz, )

The molecule possesses four distinct proton environments. The integration ratio is 2:2:2:3.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.36 Triplet (

Hz)
2H

Deshielded by ester oxygen.
4.08 Singlet2H

Deshielded by Cl and Carbonyl anisotropy.
3.63 Triplet (

Hz)
2H

Deshielded by ether oxygen.
3.39 Singlet3H

Characteristic methoxy singlet.

Interpretation:

  • The singlet at 4.08 ppm is diagnostic for the chloroacetate moiety. In a standard acetate (non-chlorinated), this methyl singlet would appear upfield at ~2.0 ppm. The ~2.1 ppm downfield shift is caused directly by the electronegative chlorine.

  • The triplets at 4.36 and 3.63 ppm confirm the ethylene glycol backbone (

    
    ).
    
C NMR Data (75 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment
167.5 Quaternary (

)
Carbonyl (

)
70.2 Secondary (

)
Ether methylene (

)
64.8 Secondary (

)
Ester methylene (

)
59.0 Primary (

)
Methoxy methyl (

)
40.8 Secondary (

)
Alpha-chloro carbon (

)

Experimental Protocols

Safety Warning: 2-Methoxyethyl chloroacetate is an alkylating agent and a potential vesicant. Handle in a fume hood with nitrile gloves and eye protection.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why? The compound is highly soluble in chlorinated solvents, and

      
       prevents overlap with the methoxy peaks.
      
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>50 mg) may cause viscosity broadening; low concentrations (<5 mg) will require excessive scan times for

      
      C.
      
  • Filtration: If the sample appears cloudy (hydrolysis products), filter through a small plug of glass wool directly into the NMR tube.

Protocol 2: GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 50°C (hold 2 min).

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 min.

  • Inlet: Split mode (50:1), 250°C.

  • Detection: EI Source (70 eV), Scan range 35-300 amu.

Logic of Fragmentation

The following graph visualizes the expected mass spec fragmentation logic for confirmation.

MS_Frag M Molecular Ion (M+) m/z 152/154 Frag1 Cleavage A (Ester) [Cl-CH2-CO]+ m/z 77/79 M->Frag1 Loss of -OCH2CH2OMe Frag2 Cleavage B (Ether) [CH2-CH2-OMe]+ m/z 59 (Base Peak) M->Frag2 Loss of ClCH2COO- Frag3 Rearrangement [CH2=CH-OMe]+ m/z 58 M->Frag3 McLafferty-like

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - General Ester Fragmentation Patterns. NIST Standard Reference Data.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for inductive effects on Carbonyl IR shifts).

  • PubChem. Compound Summary: Chloroacetic acid esters. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility & Solvent Selection for 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Methoxyethyl chloroacetate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyethyl chloroacetate (CAS: 628-62-6) is a bifunctional alkylating agent widely utilized in the synthesis of heterocycles, herbicide intermediates, and pharmaceutical linkers. Its unique structure—comprising a reactive chloroacetate warhead and a hydrophilic methoxyethyl tail—creates a distinct solubility profile that bridges lipophilic and hydrophilic domains.

This guide provides a rigorous analysis of the solubility landscape of 2-Methoxyethyl chloroacetate. Unlike generic solubility tables, this document focuses on the thermodynamic interactions governing dissolution and the chemical stability of the solute in various media. It is designed to empower researchers to select the optimal solvent system for synthesis, extraction, and purification workflows while mitigating risks such as hydrolysis and transesterification.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The molecule features three distinct interaction sites:

  • Chloroalkyl Group: Provides electrophilicity and moderate polarity; drives solubility in chlorinated solvents.

  • Ester Linkage: Acts as a hydrogen bond acceptor; susceptible to nucleophilic attack.

  • Methoxyethyl Ether Tail: Increases polarity and water miscibility potential compared to simple alkyl esters; allows solubility in glycol ethers and alcohols.

PropertyValueRelevance to Solubility
CAS Number 628-62-6Unique Identifier
Molecular Formula C₅H₉ClO₃Heteroatom-rich structure
Molecular Weight 152.58 g/mol Low MW facilitates dissolution
Physical State Colorless LiquidMiscible with many liquid solvents
Density ~1.19 g/mLDenser than water/alcohols; impacts phase separation
Predicted LogP ~0.7 - 0.9Moderately lipophilic; partitions into organic phase
Boiling Point ~170–175°C (est.)[1][2]High boiling point requires high-boiling solvents for reflux

Solubility Landscape

Thermodynamic Basis (Hansen Solubility Parameters)

Solubility is not random; it is governed by the energy balance of dispersion forces ($ \delta_d


 \delta_p 

\delta_h $).
  • Dispersion ($ \delta_d $): The aliphatic backbone ensures compatibility with non-polar solvents like Toluene and Benzene.

  • Polarity ($ \delta_p $): The chloro and ester groups create a permanent dipole, necessitating solvents with moderate dielectric constants (e.g., DCM, THF) for optimal solvation.

  • Hydrogen Bonding ($ \delta_h $): The ether and ester oxygens are H-bond acceptors. While it lacks H-bond donors, it is highly soluble in protic solvents (alcohols), though chemically unstable in them (see Section 3.2).

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility (thermodynamic capability) and stability (kinetic inertness).

Solvent ClassRepresentative SolventsSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformExcellent LowHighly Recommended for synthesis and extraction.
Ethers Diethyl ether, THF, 1,4-DioxaneExcellent LowRecommended . THF is ideal for reactions requiring dry conditions.
Aromatics Toluene, Benzene, XyleneGood LowRecommended for high-temp reactions.
Polar Aprotic Acetonitrile, DMF, DMSOExcellent LowRecommended for nucleophilic substitution (SN2) reactions.
Alcohols Methanol, Ethanol, IsopropanolExcellent High Avoid in synthesis. Risk of transesterification (ester exchange).
Alkanes Hexane, HeptanePoor/Moderate LowUse with Caution . May form emulsions or require heating.
Water WaterSparingly High Avoid . Rapid hydrolysis to chloroacetic acid and 2-methoxyethanol.
Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the operational goal (Synthesis vs. Extraction).

SolventSelection Start Select Solvent for 2-Methoxyethyl Chloroacetate Goal Define Goal Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Extraction Extraction / Purification Goal->Extraction TempReq Temperature Requirement? Synthesis->TempReq Warning CRITICAL: Avoid Alcohols & Water (Transesterification/Hydrolysis Risk) Synthesis->Warning PhaseSep Phase Separation Needed? Extraction->PhaseSep HighTemp > 80°C TempReq->HighTemp LowTemp < 40°C TempReq->LowTemp Toluene Toluene / Xylene HighTemp->Toluene DCM_THF DCM / THF / Acetonitrile LowTemp->DCM_THF Aqueous vs. Aqueous Phase PhaseSep->Aqueous DCM_EthylAcetate DCM or Ethyl Acetate (Wash quickly to avoid hydrolysis) Aqueous->DCM_EthylAcetate

Figure 1: Decision tree for solvent selection emphasizing stability constraints.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Objective: To determine the saturation limit of 2-Methoxyethyl chloroacetate in a specific solvent at 25°C.

Reagents:

  • Test Solvent (HPLC Grade)

  • 2-Methoxyethyl chloroacetate (>98% purity)

Procedure:

  • Preparation: Weigh a clean, dry 20 mL scintillation vial ($ W_{vial} $).

  • Solvent Addition: Add exactly 5.0 mL of the test solvent to the vial.

  • Saturation: Add 2-Methoxyethyl chloroacetate dropwise with continuous stirring.

    • Visual Check: Continue adding until a persistent cloudiness or phase separation is observed (saturation point).

  • Equilibration: Cap the vial and stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial ($ W_{filtrate_vial} $).

  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (rotary evaporator) until constant weight is achieved ($ W_{final} $).

  • Calculation:

    
    
    
Protocol 2: Reaction Solvent Optimization (Case Study: N-Alkylation)

Context: Using 2-Methoxyethyl chloroacetate to alkylate a secondary amine. Challenge: Alcohols react with the chloroacetate; Water hydrolyzes it. Solution: Use a polar aprotic solvent.[3][4]

Workflow:

  • Solvent Choice: Acetonitrile (MeCN) is selected. It dissolves both the organic ester and the amine, and its dielectric constant (

    
    ) promotes the $ S_N2 $ transition state.
    
  • Base Selection: Use an inorganic base (e.g., $ K_2CO_3 $ or $ Cs_2CO_3 $) which is insoluble in MeCN but functions via surface catalysis.

  • Execution:

    • Dissolve amine (1.0 eq) in dry MeCN.

    • Add $ K_2CO_3 $ (2.0 eq).

    • Add 2-Methoxyethyl chloroacetate (1.1 eq) dropwise at 0°C to control exotherm.

    • Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Workup: Dilute with Ethyl Acetate, wash with water (rapidly) to remove salts, dry over $ MgSO_4 $.

Applications in Drug Development

In medicinal chemistry, the 2-methoxyethyl group serves as a solubilizing appendage. It mimics polyethylene glycol (PEG) chains, improving the aqueous solubility of the final drug candidate without the bulk of a full PEG polymer.

  • Pro-drug Synthesis: The chloroacetate moiety reacts with drug molecules containing hydroxyl or amine groups to form ester or amide linkers.

  • Bio-isosteres: The methoxyethyl group is often used to replace alkyl chains to lower LogP and reduce metabolic clearance.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or absorbed through skin.[5]

  • Corrosivity: Causes severe skin burns and eye damage.[6]

  • Lachrymator: Vapors are highly irritating to eyes and respiratory tract.

Handling Protocol:

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust. Neutralize surfaces with dilute sodium carbonate solution.

References

  • PubChem. Compound Summary for CID 628-62-6, 2-Methoxyethyl chloroacetate. National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Master Organic Chemistry. Solvent Effects in Substitution Reactions (SN1 vs SN2).[Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Chloroacetate Group in 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroacetate group in 2-methoxyethyl chloroacetate. The document elucidates the fundamental principles governing its chemical behavior, with a particular focus on nucleophilic substitution and hydrolysis reactions. We will explore the electronic and steric influences of the 2-methoxyethyl moiety, solvent effects, and the nature of attacking nucleophiles. Detailed mechanistic pathways, supported by kinetic data and experimental protocols, are presented to offer a robust understanding of this versatile chemical entity. The guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize 2-methoxyethyl chloroacetate in complex organic synthesis and pharmaceutical applications.

Introduction: The Strategic Importance of 2-Methoxyethyl Chloroacetate

2-Methoxyethyl chloroacetate is a bifunctional molecule featuring a reactive chloroacetate group and a methoxyethyl ester component. This unique combination of an electrophilic center and a modified alcohol moiety makes it a valuable intermediate in various synthetic applications. In the realm of drug discovery and development, chloroacetate esters serve as crucial building blocks and are often employed as alkylating agents for the introduction of carboxymethyl groups or as precursors to more complex molecular architectures.[1] The presence of the 2-methoxyethyl group can subtly modulate the molecule's physical properties, such as solubility and boiling point, and more importantly, its chemical reactivity, which is the central focus of this guide.

The Chloroacetate Moiety: A Locus of Reactivity

The reactivity of 2-methoxyethyl chloroacetate is predominantly centered on the chloroacetate group. This functional group possesses two key electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom.

  • The α-Carbon: The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the neighboring carbonyl group and the chlorine atom. This electron deficiency makes it a prime target for nucleophilic attack.[2]

  • The Carbonyl Carbon: While also electrophilic, the carbonyl carbon is generally less reactive towards nucleophilic attack than the α-carbon in the context of substitution reactions where a good leaving group (Cl-) is present on the adjacent carbon. However, it is the site of attack in hydrolysis reactions.[3]

The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This inherent reactivity is the foundation of the chloroacetate group's utility in synthetic chemistry.

Mechanistic Pathways of Chloroacetate Reactions

Nucleophilic Substitution (SN2 Mechanism)

The most prevalent reaction involving the chloroacetate group is nucleophilic substitution. Given the primary nature of the α-carbon and the presence of a good leaving group, this reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

In this single-step process, a nucleophile attacks the α-carbon from the backside relative to the chlorine atom.[5] This leads to a pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[6] The reaction culminates in the inversion of stereochemistry at the α-carbon (though in this achiral molecule, it is not observable) and the displacement of the chloride ion.[4]

The rate of the SN2 reaction is dependent on the concentrations of both the 2-methoxyethyl chloroacetate and the nucleophile, as described by the following rate law:[7]

Rate = k[2-methoxyethyl chloroacetate][Nucleophile]

A variety of nucleophiles can be employed in this reaction, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and azide salts.[4]

  • S-nucleophiles: Thiols and thiophenols, often in the presence of a base to form the more potent thiolate nucleophile.[4]

  • O-nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides to enhance reactivity.[4]

Figure 1: SN2 mechanism for nucleophilic substitution.

Hydrolysis: Base-Mediated Saponification

Under aqueous basic conditions, 2-methoxyethyl chloroacetate can undergo hydrolysis. This reaction, commonly known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.[8] This is followed by the elimination of the 2-methoxyethoxide leaving group. The chloroacetate ion and 2-methoxyethanol are the final products after proton transfer.

It is important to note that under these conditions, a competing SN2 reaction can also occur, where the hydroxide ion attacks the α-carbon to displace the chloride, forming 2-methoxyethyl hydroxyacetate. The predominant pathway will depend on the specific reaction conditions, such as temperature and concentration.[9][10] Chloroacetate esters are known to be susceptible to hydrolysis, especially in the presence of alkaline solutions.[11]

Hydrolysis_Mechanism Reactants 2-Methoxyethyl Chloroacetate + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack on Carbonyl Products Chloroacetate Ion + 2-Methoxyethanol Intermediate->Products Elimination of Leaving Group

Figure 2: Simplified pathway for ester hydrolysis (saponification).

Factors Governing Reactivity

Electronic Effects of the 2-Methoxyethyl Group

The 2-methoxyethyl group influences the reactivity of the chloroacetate moiety primarily through inductive effects. The ether oxygen atom is electronegative and exerts a weak electron-withdrawing effect, which can slightly increase the electrophilicity of the ester carbonyl group and the α-carbon. However, this effect is generally considered to be modest.

Steric Considerations

The 2-methoxyethyl group is relatively small and flexible, posing minimal steric hindrance to the backside attack required for the SN2 reaction at the α-carbon. This lack of significant steric impediment ensures that nucleophilic substitution reactions proceed readily.

Solvent and Temperature Effects

The choice of solvent plays a critical role in the outcome of reactions involving 2-methoxyethyl chloroacetate.

  • For SN2 reactions: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[4] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thereby preserving its nucleophilicity.[4]

  • For hydrolysis: Polar protic solvents, particularly water, are required for hydrolysis to occur.

Temperature also has a significant impact on reaction rates. As with most chemical reactions, increasing the temperature will increase the rate of both nucleophilic substitution and hydrolysis. For instance, the hydrolysis of chloroacetic acid with sodium hydroxide is typically carried out at temperatures ranging from 45-85 °C.[10]

Experimental Protocol: A Case Study in Nucleophilic Substitution with an Amine

This protocol details a representative SN2 reaction between 2-methoxyethyl chloroacetate and a primary amine, resulting in the corresponding N-substituted glycine ester derivative.

Materials:

  • 2-Methoxyethyl chloroacetate

  • Primary amine (e.g., benzylamine)

  • Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA) as a non-nucleophilic base[4]

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous[12]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous ACN or DMF.

  • Base Addition: Add the non-nucleophilic base (e.g., K2CO3, 1.5 equivalents).[12] The base is necessary to neutralize the HCl generated during the reaction if a neutral amine is used as the nucleophile.[4]

  • Substrate Addition: Slowly add 2-methoxyethyl chloroacetate (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted glycine ester.

Figure 3: General workflow for a nucleophilic substitution reaction.

Applications in Advanced Synthesis and Drug Development

The reactivity of 2-methoxyethyl chloroacetate makes it a valuable tool in several areas of pharmaceutical and chemical research:

  • Synthesis of Heterocycles: The chloroacetate group can be used to alkylate various nucleophiles, which can then undergo intramolecular cyclization to form a wide range of heterocyclic scaffolds, a common feature in many drug molecules.

  • Prodrug Strategies: The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing an active drug molecule. The 2-methoxyethyl group can be used to fine-tune the physicochemical properties of the prodrug, such as its solubility and metabolic stability.

  • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the chloroacetate moiety can serve as a reactive handle for attaching a linker molecule to a payload or a targeting ligand.

Data Summary

The following table summarizes key reactivity parameters and conditions discussed in this guide.

ParameterDescriptionTypical Conditions/Values
Primary Reaction Type Nucleophilic SubstitutionSN2 mechanism[4][5]
Common Nucleophiles Amines, Thiols, AlkoxidesVarious, depending on synthetic goal[4]
Preferred Solvents (SN2) Polar aprotic (DMF, ACN, DMSO)To maximize nucleophilicity[4][12]
Hydrolysis Conditions Aqueous base (e.g., NaOH)Typically requires heating (45-85 °C)[10]
Key Byproduct (SN2) Chloride salt of the basee.g., KCl, Et3N·HCl
Activation Energy (Ea) Varies with reaction. For esterification of chloroacetic acid with methanol (a related reaction), Ea is ~38.83 kJ/mol.[13]This value provides a general idea of the energy barrier.

Conclusion

2-Methoxyethyl chloroacetate is a versatile and reactive molecule whose chemistry is dominated by the electrophilic nature of the chloroacetate group. A thorough understanding of its reactivity, particularly the SN2 and hydrolysis pathways, is essential for its effective application in organic synthesis. By carefully selecting nucleophiles, solvents, and reaction conditions, researchers can leverage the predictable reactivity of 2-methoxyethyl chloroacetate to construct complex molecular architectures relevant to the pharmaceutical and fine chemical industries. This guide has provided a detailed overview of these principles, offering both theoretical insights and practical guidance for the laboratory professional.

References

  • Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

  • The Good Scents Company. 2-methoxyethyl acetate, 3938-96-3. [Link]

  • Sciencemadness Wiki. Chloroacetic acid. [Link]

  • Asian Journal of Chemistry. Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • NJ.gov. Common Name: METHYL CHLOROACETATE HAZARD SUMMARY. [Link]

  • University of Calgary. nucleophilic substitution and elimination of alkyl halides. [Link]

  • Google Patents. US2452350A - Method of preparing alkyl esters of chloroacetic acid.
  • ResearchGate. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

  • Asian Journal of Chemistry. Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process†. [Link]

  • Organic Syntheses. chloroacetamide. [Link]

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • PubChem. 2-Butoxyethyl chloroacetate | C8H15ClO3 | CID 79237. [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. [Link]

  • YouTube. Ether vs. Ester: Differences, Structures, and Examples. [Link]

  • ACS Publications. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

  • YouTube. Nucleophilic Substitution Reactions (2). [Link]

  • Google Patents.
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

  • BYJU'S. Difference Between Ester And Ether. [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. [Link]

  • PSIBERG. Ethers vs. Esters - Organic Compounds. [Link]

  • PharmaCompass.com. ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Link]

  • RSC Publishing. Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. [Link]

  • Chemistry Stack Exchange. Can an ether be selectively hydrolysed in the presence of an ester?. [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyethyl chloroacetate (CAS: 64465-31-8) is a bifunctional intermediate combining the alkylating reactivity of an


-haloester with the physiochemical properties of a glycol ether. While valuable as a protecting group and linker in organic synthesis, its thermal stability profile presents a "dual-hazard" scenario: the potential for runaway exothermic decomposition characteristic of chloroacetates, coupled with the release of 2-methoxyethanol (EGME) , a potent reproductive toxin.

This guide provides a mechanistic analysis of its decomposition pathways, validated experimental protocols for stability assessment, and a data-driven framework for safe handling.[1]

Physicochemical Baseline & Structural Hazards

Before assessing thermal stability, the structural moieties must be isolated to understand their individual contributions to instability.[1]

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Low molecular weight implies high potential energy density.[1]
Boiling Point ~98°C at 20 mmHgVacuum distillation is required; atmospheric heating approaches decomposition onset.[1]
Functional Group A Chloroacetate (

)
Susceptible to

attack; Inductive effect of Cl weakens ester bond.[1]
Functional Group B Ether Linkage (

)
Susceptible to peroxide formation (autoxidation) upon air exposure.[1]
Leaving Group 2-MethoxyethanolCritical Hazard: Teratogenic decomposition byproduct.[1]

Mechanisms of Decomposition

The thermal degradation of 2-Methoxyethyl chloroacetate is not a single event but a competition between three primary pathways. The dominant pathway depends heavily on environmental conditions (moisture, pH, and presence of metals).

Pathway A: Acid-Catalyzed Hydrolysis (Moisture-Driven)

Even trace moisture triggers hydrolysis, which is autocatalytic.[1] The Cl atom increases the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted acetates.

  • Mechanism: Water attacks the carbonyl, cleaving the ester bond.[1]

  • Products: Chloroacetic acid (highly corrosive,

    
    ) + 2-Methoxyethanol.[1]
    
  • Kinetics: Second-order initially; becomes pseudo-first-order as acid concentration rises.[1]

  • Hazard: The generated acid catalyzes further decomposition and corrodes metal containment, potentially releasing hydrogen gas (if Fe/Zn present).[1]

Pathway B: Thermal Elimination (Pyrolysis)

In anhydrous environments at elevated temperatures (>150°C), the molecule undergoes unimolecular elimination.

  • Mechanism: A six-membered transition state allows the

    
    -hydrogen on the ethyl group to transfer to the carbonyl oxygen (Chugaev-type elimination).
    
  • Products: Chloroacetic acid + Methoxyethene (Vinyl methyl ether).[1]

  • Hazard: Methoxyethene is highly flammable and reactive.[1]

Pathway C: Radical Decomposition (Peroxide Induced)

The ether oxygen activates the adjacent methylene protons.

  • Mechanism: Abstraction of H•

    
     Peroxide formation 
    
    
    
    Radical chain scission.[1]
  • Trigger: Long-term storage without antioxidants (e.g., BHT).[1]

Visualization: Decomposition Pathways

DecompositionPathways Parent 2-Methoxyethyl Chloroacetate CAA Chloroacetic Acid (Corrosive) Parent->CAA Hydrolysis Parent->CAA Pyrolysis EGME 2-Methoxyethanol (Repro Toxin) Parent->EGME Hydrolysis Vinyl Methoxyethene (Flammable) Parent->Vinyl Elimination Peroxide Ether Peroxides (Explosive Initiator) Parent->Peroxide Autoxidation Moisture Trace H2O (Acid Cat.) Moisture->Parent Heat Heat (>150°C) Heat->Parent Oxygen O2 (Storage) Oxygen->Parent CAA->Moisture Autocatalysis Cycle

Caption: Primary decomposition vectors. Note the autocatalytic feedback loop driven by Chloroacetic Acid generation.

Experimental Assessment Protocols

Do not rely on literature values for "generic" esters. The specific impurities in your batch (e.g., residual


 or catalysts) drastically alter the Onset Temperature (

).
Protocol A: Differential Scanning Calorimetry (DSC) - Screening

Purpose: Determine


 and Total Energy Release (

).[1]
  • Sample Prep: Load 2–5 mg of 2-Methoxyethyl chloroacetate into a Gold-plated or Hastelloy crucible.

    • Critical:Do NOT use Aluminum pans. Organic halides can react exothermically with aluminum (Friedel-Crafts type initiation), causing false positives or sensor destruction.[1]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 5°C/min from 25°C to 350°C.

  • Acceptance Criteria:

    • Exothermic onset < 200°C indicates high risk for distillation.[1]

    • Sharp peaks indicate autocatalytic kinetics.[1]

Protocol B: Accelerating Rate Calorimetry (ARC) - Hazard Characterization

Purpose: Determine "Time to Maximum Rate" (TMR) and adiabatic temperature rise (


).[1][2]
  • Vessel: Spherical Titanium or Hastelloy bomb (approx. 5-10g sample).

  • Mode: "Heat-Wait-Search" (HWS).[1]

    • Heat Step: 5°C.

    • Wait Time: 15 min.

    • Search Threshold: 0.02°C/min.[1]

  • Data Output:

    • 
       (Adiabatic) is typically 30–50°C lower than DSC onset.[1]
      
    • Calculate

      
       (Temperature where TMR = 24 hours). This is your Maximum Safe Process Temperature. 
      
Visualization: Safety Testing Workflow

SafetyWorkflow Start Sample Acquisition (Check Purity) DSC Tier 1: DSC Screening (Gold/Hastelloy Pan) Start->DSC Decision1 Exotherm < 250°C? DSC->Decision1 ARC Tier 2: ARC/Adiabatic Testing (Determine TMR & TD24) Decision1->ARC Yes (Reactive) Stable Define Standard Operating Limits Decision1->Stable No (Stable) GasAnalysis Tier 3: Gas Evolution Analysis (Identify HCl/Phosgene risk) ARC->GasAnalysis GasAnalysis->Stable Design Venting

Caption: Tiered testing approach. Tier 2 is mandatory if DSC shows energy release >50 J/g below 250°C.

Decomposition Kinetics & Hazard Analysis

Based on structural analogs (Ethyl chloroacetate) and glycol ether degradation data, the following kinetic behavior is expected. Note: These are reference values; empirical validation via the protocols above is mandatory.

ParameterExpected RangeMechanistic Driver
DSC Onset (

)
160°C – 190°CThermal cleavage of ester bond.[1]
Energy Release (

)
300 – 600 J/gPolymerization of vinyl intermediates + decomposition.[1]
Reaction Order (

)
Pseudo-1st OrderOften transitions to autocatalytic if HCl is trapped.[1]
Gas Evolution HighRelease of HCl (gas) and Methoxyethene (volatile).[1]
The "Sleeper" Hazard: Peroxide Accumulation

Unlike simple alkyl chloroacetates, the 2-methoxyethyl tail introduces an ether hazard.

  • Risk: Peroxides accumulate at the ether linkage.[1]

  • Consequence: Upon heating (e.g., distillation), peroxides act as radical initiators, lowering the

    
     of the chloroacetate decomposition by as much as 50°C.
    
  • Mitigation: Test for peroxides using KI strips before any heating step.[1] If >10 ppm, treat with ferrous sulfate or pass through activated alumina.[1]

Storage & Handling Strategy

Containment
  • Material: Glass-lined steel or Hastelloy.[1] Avoid Carbon Steel (corrosion by hydrolyzed acid) and Aluminum (reactive).[1]

  • Headspace: Nitrogen blanket is mandatory to prevent moisture ingress (hydrolysis) and oxygen (peroxide formation).[1]

Exposure Control (Toxicology)

The decomposition releases 2-Methoxyethanol , which is metabolized to methoxyacetic acid, a potent teratogen and testicular toxicant.

  • Engineering Control: All heating operations must occur within a closed system or a fume hood with a scrubber (NaOH) to capture HCl and organic vapors.[1]

  • PPE: Butyl rubber gloves are required.[1] Nitrile offers poor protection against glycol ethers.[1]

Emergency Response

In the event of a thermal runaway:

  • Do NOT seal the vessel. Pressure generation from HCl/Methoxyethene will rupture standard reactors.[1]

  • Emergency Venting: Vent to a scrubber containing dilute caustic.[1]

  • Quench: If safe, dump into a large excess of cold water (hydrolysis is exothermic but prevents high-temperature runaway).[1]

References

  • Vertex AI Search. (2025).[1] Thermal decomposition mechanism of 2-Methoxyethyl chloroacetate. [Search Results Summary].

  • TCI Chemicals. (n.d.).[1] 2-Methoxyethyl Chloroacetate Product Specifications & Safety Data. Retrieved from

  • Johnson, R. L. (1976).[1] The thermal decomposition of methyl chloroformate. Australian Journal of Chemistry.[1] (Proxy data for chloro-ester kinetics).

  • Cosmetic Ingredient Review. (2010). Safety Assessment of Alkyl Esters. International Journal of Toxicology. Retrieved from

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol. Retrieved from

  • Purdue University. (2019). Thermal Hazards in the Pharmaceutical Industry: Adiabatic Calorimetry. Retrieved from

Sources

2-Methoxyethyl chloroacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxyethyl Chloroacetate for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological activity. 2-Methoxyethyl chloroacetate, a bifunctional molecule, represents a key intermediate whose utility is rooted in the distinct reactivity of its ester and chloroacetyl moieties. This guide provides an in-depth exploration of its chemical and physical properties, analytical characterization, synthesis, and applications, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development. The presence of both a flexible ether linkage and a reactive electrophilic center makes this compound a valuable tool for introducing the methoxyethyl group or for constructing more complex molecular architectures.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. 2-Methoxyethyl chloroacetate is identified by the CAS Number 13361-36-9.[1]

Molecular Formula, Weight, and Structure

The elemental composition and arrangement of 2-Methoxyethyl chloroacetate define its reactivity and physical behavior.

  • Molecular Formula: C₅H₉ClO₃[1][2]

  • Molecular Weight: 152.58 g/mol [1]

  • Monoisotopic Mass: 152.02402 Da[2]

The structural formula reveals an ester formed from chloroacetic acid and 2-methoxyethanol. This structure is depicted below.

Caption: Chemical structure of 2-Methoxyethyl chloroacetate.

Table 1: Key Identifiers and Structural Information

IdentifierValueSource(s)
CAS Number 13361-36-9[1]
Molecular Formula C₅H₉ClO₃[1][2]
Molecular Weight 152.58 g/mol [1]
SMILES C(OCCOC)(=O)CCl[1][2]
InChI InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3[1][2]
InChIKey SVLBINWLZIVRJX-UHFFFAOYSA-N[1][2]
Physicochemical Data

The physical properties of 2-Methoxyethyl chloroacetate are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While specific experimental data for this exact compound is sparse in the provided search results, properties can be inferred from related structures like 2-methoxyethyl acetate.[3][4]

Table 2: Physicochemical Properties (Data from related compounds)

PropertyValueNotesSource(s)
Boiling Point ~142-145 °CBased on 2-methoxyethyl acetate. The chloro- derivative is expected to have a higher boiling point.[3][4]
Density ~1.0-1.1 g/cm³Based on 2-methoxyethyl acetate and 2-butoxyethyl chloroacetate.[3][5]
Solubility Soluble in common organic solventsBased on the properties of similar esters and ethers.[4]

Spectroscopic and Analytical Characterization

Unequivocal identification and purity assessment are critical in scientific research. Spectroscopic methods provide the necessary data to confirm the structure and integrity of 2-Methoxyethyl chloroacetate.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass of the molecular ion is observed at m/z 152.[1] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 3: ¹H NMR Spectral Data for 2-Methoxyethyl Chloroacetate

AssignmentShift (ppm)MultiplicityIntegration
CH₃-O-3.394Singlet3H
-O-CH₂-CH₂-O-3.631Triplet2H
-O-CH₂-CH₂-O-4.342Triplet2H
Cl-CH₂-C(=O)-4.130Singlet2H

Source: ChemicalBook[1]

The causality behind these assignments is as follows: The singlet at 3.394 ppm corresponds to the three protons of the methoxy group, which are not coupled to other protons. The two triplets at 3.631 and 4.342 ppm are characteristic of the two adjacent methylene groups in the ethoxy portion of the molecule. The downfield shift of the triplet at 4.342 ppm is due to the deshielding effect of the adjacent ester oxygen. The singlet at 4.130 ppm is assigned to the methylene group adjacent to the chlorine atom and the carbonyl group, both of which are strongly electron-withdrawing.

Synthesis of 2-Methoxyethyl Chloroacetate

The synthesis of 2-Methoxyethyl chloroacetate can be achieved through standard esterification procedures. A common and effective method is the Fischer esterification of chloroacetic acid with 2-methoxyethanol, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis.

Materials:

  • Chloroacetic acid

  • 2-Methoxyethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Caption: Workflow for the synthesis of 2-methoxyethyl chloroacetate.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloroacetic acid (1.0 eq), 2-methoxyethanol (1.1 eq), and toluene.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-Methoxyethyl chloroacetate.

This self-validating system ensures the reaction goes to completion by removing water, a product of the reaction, thus shifting the equilibrium towards the desired ester, in accordance with Le Chatelier's principle.

Applications in Research and Drug Development

The dual functionality of 2-Methoxyethyl chloroacetate makes it a valuable reagent in organic synthesis and medicinal chemistry.

Role as an Alkylating Agent

The chloroacetyl group is a potent electrophile, making the compound an effective agent for alkylating nucleophiles such as amines, thiols, and phenols. This reaction is fundamental in building more complex molecular scaffolds. For instance, related chloroacetamides are prepared by treating chloroacetates with ammonia.[6]

Introduction of the Methoxyethyl Moiety

The 2-methoxyethyl group can impart favorable physicochemical properties to a molecule, such as increased solubility and improved pharmacokinetic profiles. In drug discovery, small, flexible, and polar groups are often incorporated to optimize ligand-protein interactions.[7] The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the conformation of a molecule.[7][8]

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct examples for 2-Methoxyethyl chloroacetate are not prevalent in the initial search, its structural motifs are found in various pharmaceuticals. For example, chloro- and methoxy-containing compounds are key intermediates in the synthesis of drugs like Apixaban.[9] Furthermore, methoxyacetic acid, which can be derived from related esters, is an important intermediate in the manufacturing of plant protection agents and pharmaceuticals.[10]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for 2-Methoxyethyl chloroacetate was not found, data for structurally similar compounds like methyl chloroacetate and 2-methoxyethyl chloroformate indicate that this class of compounds should be handled with care.[11][12][13][14][15]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][16]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not eat, drink, or smoke in the laboratory.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

Hazard Profile (Inferred from related compounds):

  • May be toxic if swallowed, inhaled, or absorbed through the skin.[13][15]

  • Can cause irritation or burns to the skin and eyes.[11][14]

  • Flammable liquid and vapor.[11][14]

Conclusion

2-Methoxyethyl chloroacetate is a chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its well-defined structure, characterized by distinct reactive sites, allows for its use as a versatile building block. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The principles of chemical reactivity and safety discussed herein are foundational for any researcher aiming to leverage such reagents in the pursuit of scientific innovation.

References

  • PubChemLite. (n.d.). 2-methoxyethyl chloroacetate (C5H9ClO3). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate, 3938-96-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol acetate. Retrieved from [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: METHYL CHLOROACETATE. Retrieved from [Link]

  • Google Patents. (1998). US6143920A - Process for the preparation of methoxyacetic acid esters.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). New process of synthesis of methyl chloroacetate by reactive distillation. Retrieved from [Link]

  • Google Patents. (1988). US4968840A - Process for preparing methoxyacetic acid.
  • PubMed. (2026). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. (n.d.). 2-Methoxyethyl chloroformate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. Retrieved from [Link]

  • YouTube. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from [Link]

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Introduction: The Role of 2-Methoxyethyl Chloroacetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of 2-Methoxyethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

2-Methoxyethyl chloroacetate (CAS No. 13361-36-9) is a specialized organic building block increasingly utilized in the fine chemical and pharmaceutical industries. As a bifunctional molecule, it incorporates a reactive chloroacetate group, which is an excellent electrophile for alkylation reactions, and a 2-methoxyethyl ester moiety. This latter group can modify the solubility and pharmacokinetic properties of a target molecule or serve as a protecting group that can be cleaved under specific conditions. Its utility lies in its ability to introduce the CH₂COOCH₂CH₂OCH₃ fragment into a variety of molecular scaffolds, making it a valuable reagent in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, quality control standards, handling protocols, and applications relevant to the research and drug development sectors.

Part 1: Commercial Sourcing and Procurement

Supplier Landscape and Global Availability

2-Methoxyethyl chloroacetate is readily available from major global chemical suppliers that specialize in research and bulk chemicals. It is typically marketed for research and development (R&D) or manufacturing use only and is not intended for medical or direct consumer applications[1].

Key international suppliers include:

  • Tokyo Chemical Industry (TCI): TCI is a prominent supplier offering 2-Methoxyethyl chloroacetate with a typical purity of greater than 97.0% as determined by Gas Chromatography (GC)[2][3]. They provide global distribution with regional stock information available for North America, Europe, and Asia-Pacific.

  • Sigma-Aldrich (Merck): As a leading supplier of laboratory and specialty chemicals, Sigma-Aldrich and its associated brands are a reliable source for this reagent.

  • Aladdin Scientific: This supplier also lists 2-Methoxyethyl chloroacetate, specifying a minimum purity of 97% (GC) and classifying it under their "Organic Building Blocks" product family[1].

  • PureSynth: PureSynth offers the compound for laboratory and analytical use, also with a stated purity of 97.0% (GC)[4].

Procurement for research purposes is straightforward through the suppliers' online catalogs. For bulk quantities required in pilot-scale or manufacturing, it is advisable to contact the suppliers directly to request a bulk quote[2].

Typical Commercial Grades and Specifications

The compound is generally available in a single, high-purity grade suitable for most synthetic applications. The key specifications provided by vendors are summarized below.

Parameter Typical Specification Source(s)
Product Name 2-Methoxyethyl Chloroacetate[1][2]
Synonyms Chloroacetic Acid 2-Methoxyethyl Ester[2][4]
CAS Number 13361-36-9[1][4]
Molecular Formula C₅H₉ClO₃[1][4]
Molecular Weight 152.57 g/mol [1][4]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Purity (by GC) >97.0%[2][3][4]
Procurement Workflow for Research and Development

Acquiring specialty chemicals for drug development requires a systematic approach to ensure quality and consistency. The following workflow outlines the best practices for qualifying a supplier and procuring 2-Methoxyethyl chloroacetate.

G cluster_qualify Supplier Qualification cluster_procure Procurement cluster_verify Internal Verification Identify Identify Potential Suppliers (e.g., TCI, Sigma) Request Request Certificate of Analysis (CofA) & SDS Identify->Request Initial Screening Evaluate Evaluate Purity, Impurities, and Specifications Request->Evaluate Technical Review Quote Request Quote (R&D vs. Bulk) Evaluate->Quote Supplier Approved PO Issue Purchase Order Quote->PO Receive Receive & Log Material PO->Receive QC_Test Perform QC Testing (GC, NMR, etc.) Receive->QC_Test Quarantine Release Release for Use QC_Test->Release Meets Specs

Caption: Workflow for Supplier Qualification and Material Procurement.

Part 2: Quality Control and Analytical Characterization

Ensuring the identity and purity of starting materials is a cornerstone of scientific integrity and reproducible research. While suppliers provide a Certificate of Analysis (CofA), independent verification is often a necessary step in a regulated drug development environment.

Primary Analytical Methods
  • Gas Chromatography (GC): As indicated by virtually all commercial suppliers, GC is the standard method for determining the purity of 2-Methoxyethyl chloroacetate[2][3]. A Flame Ionization Detector (FID) is typically used due to its high sensitivity to organic compounds. The method separates the main component from volatile impurities and residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum provides unambiguous evidence of the 2-methoxyethyl and chloroacetyl moieties through characteristic chemical shifts and splitting patterns[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid identity check, confirming the presence of key functional groups such as the ester carbonyl (C=O) and C-O bonds.

Experimental Protocol: Purity Verification by GC-FID

This protocol describes a general method for verifying the purity of commercially supplied 2-Methoxyethyl chloroacetate. It is based on standard methodologies for analyzing similar volatile organic compounds[6][7][8].

Objective: To determine the purity of 2-Methoxyethyl chloroacetate by percentage area from the resulting chromatogram.

Materials & Equipment:

  • 2-Methoxyethyl chloroacetate sample

  • High-purity solvent for dilution (e.g., Methylene Chloride or Ethyl Acetate)

  • Gas Chromatograph with FID detector

  • Appropriate capillary column (e.g., a mid-polarity column like a DB-624 or equivalent)

  • Autosampler vials and caps

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Injector: Set temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 60 °C, hold for 2 minutes. Ramp the temperature at 10 °C/min to 240 °C. Hold for 5 minutes.

    • Detector (FID): Set temperature to 280 °C.

    • Carrier Gas (Helium or Nitrogen): Set to a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram for the full duration of the oven program.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of 2-Methoxyethyl chloroacetate by the total area of all peaks and multiplying by 100. The retention time should be compared to a previously run standard if available.

Causality: The choice of a mid-polarity column is crucial for achieving good separation between the analyte and potential impurities, such as residual chloroacetic acid or 2-methoxyethanol. The temperature ramp ensures that both more volatile and less volatile impurities are eluted and detected.

Part 3: Safe Handling, Storage, and Disposal

Proper handling of 2-Methoxyethyl chloroacetate is essential for laboratory safety. The information provided here is a synthesis of data from various Safety Data Sheets (SDS)[3][9].

Hazard Identification and Personal Protective Equipment (PPE)

The compound presents several hazards that necessitate careful handling:

  • H315: Causes skin irritation[3][9].

  • H319: Causes serious eye irritation[3][9].

  • H227: Combustible liquid[2][3].

Mandatory PPE (Precautionary Statement P280):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.

All work should be conducted in a well-ventilated area or inside a chemical fume hood[10].

Storage and Stability
  • Storage Temperature: Recommended storage is at room temperature[4].

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place[11]. It is critical to keep the compound away from heat, sparks, open flames, and other ignition sources[3].

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents[10].

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable national and local regulations.

  • Do not mix with other waste.

  • Leave the chemical in its original container if possible.

  • Handle uncleaned, empty containers as you would the product itself.

The following diagram illustrates the lifecycle of safe chemical handling for this reagent.

G cluster_safety Chemical Safety Workflow Assess Assess Hazards (H315, H319, H227) Control Implement Controls (Fume Hood, PPE) Assess->Control Mitigate Risks Handle Safe Handling & Storage Control->Handle During Use Dispose Proper Disposal Handle->Dispose Post-Experiment

Caption: A workflow outlining key safety considerations.

Part 4: Applications in Drug Discovery and Organic Synthesis

2-Methoxyethyl chloroacetate serves primarily as an alkylating agent. Its chloroacetyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of the 2-methoxyethyl ester fragment to a wide range of substrates.

  • Synthesis of Heterocycles: It can be used in reactions with amines, thiols, and other nucleophiles to form heterocyclic structures, which are prevalent scaffolds in many drug molecules.

  • Ester Analogue Synthesis: In medicinal chemistry, modifying ester groups is a common strategy to tune a drug candidate's properties. 2-Methoxyethyl chloroacetate allows for the direct incorporation of a methoxyethyl ester, which can alter a compound's polarity, metabolic stability, and cell permeability compared to simpler methyl or ethyl esters.

  • Precursor for Complex Building Blocks: The compound is a starting point for more elaborate synthetic intermediates. For instance, the chloro- group can be displaced, and the ester can be subsequently hydrolyzed or transesterified to reveal a carboxylic acid or another ester, respectively. This versatility is valuable in multi-step syntheses common in drug discovery[12]. The synthesis of related methoxyacetic acid esters often involves the reaction of a chloroacetic acid ester with an alkali metal methoxide, highlighting the core reactivity of this class of compounds[13].

References

  • 2-Methoxyethyl Chloroacetate Chemical Label. (n.d.). Google Cloud.
  • 2-Methoxyethyl Chloroacetate | 13361-36-9. (n.d.). TCI EUROPE N.V..
  • 2-Methoxyethyl Chloroacetate 13361-36-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • OSHA Method 53. (n.d.). OSHA.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • 2-Methoxyethyl Chloroacetate, min 97% (GC), 1 gram. (n.d.). CP Lab Safety.
  • 2-Methoxyethyl chloroformate 628-12-6. (n.d.). Sigma-Aldrich.
  • 2-Methoxyethyl chloroformate, tech. 85%. (n.d.). Thermo Scientific Alfa Aesar.
  • Safety Data Sheet. (2025). Fisher Scientific.
  • 2-Methoxyethyl Chloroacetate | 13361-36-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 2-methoxyethyl acetate. (n.d.). The Good Scents Company.
  • The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. (n.d.). Benchchem.
  • 2-Methoxyethyl Chloroacetate 97.0%(GC). (n.d.). PureSynth.
  • 2-Methoxyethyl chloride - Safety Data Sheet. (2026). ChemicalBook.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Safety Data Sheet. (2023). Fisher Scientific.
  • chloroacetic acid 2-methoxyethyl ester(13361-36-9) 1h nmr. (n.d.). ChemicalBook.
  • 2-Methoxyethyl acetate. (n.d.). MilliporeSigma® (Sigma-Aldrich).
  • Ethyl chloroacetate. (n.d.). Sigma-Aldrich.
  • Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Eureka | Patsnap.
  • Process for the preparation of methoxyacetic acid esters. (2000). Google Patents.
  • New process of synthesis of methyl chloroacetate by reactive distillation. (2018). ResearchGate.
  • 2-Methoxyethanol (2ME), 2-Methoxyethanol Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA) by GC/FID. (n.d.). Analytical Method.
  • Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate. (n.d.). Google Patents.
  • 2-Butoxyethyl chloroacetate. (n.d.). PubChem - NIH.
  • The application of multi-component reactions in drug discovery. (2002). PubMed.

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Methodological & Application

Use of 2-Methoxyethyl chloroacetate as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Use of 2-Methoxyethyl Chloroacetate as a Functionalized Alkylating Agent

Executive Summary

2-Methoxyethyl chloroacetate (CAS: 13361-36-9) is a specialized electrophile used in organic synthesis to introduce the (2-methoxyethoxy)carbonylmethyl moiety. Unlike simple alkyl halides (e.g., methyl iodide) that introduce a non-functionalized carbon chain, this reagent transfers a functionalized ester motif.

This modification is particularly valuable in drug discovery for:

  • Prodrug Synthesis: The methoxyethyl ester group often confers improved solubility compared to simple ethyl or methyl esters due to the ether oxygen's ability to accept hydrogen bonds.

  • Pharmacokinetic Tuning: The ester is hydrolyzable in vivo by esterases, releasing the free carboxylic acid derivative of the parent drug, while the methoxyethyl group is metabolized.

  • Heterocycle Formation: The electrophilic

    
    -carbon and the electrophilic ester carbonyl provide a dual-reaction site for cyclization with binucleophiles (e.g., amidines or hydrazines).
    

Chemical Profile & Reactivity

  • IUPAC Name: 2-Methoxyethyl 2-chloroacetate

  • Structure:

    
    
    
  • Molecular Weight: 152.58 g/mol [1]

  • Density: ~1.13 g/mL

  • Boiling Point: ~100 °C (at reduced pressure)

  • Reactivity Class:

    
    -Haloester (Soft Electrophile)
    

Mechanism of Action: The primary mode of action is an


 Nucleophilic Substitution . The electron-withdrawing carbonyl group adjacent to the chloromethyl center increases the acidity of the 

-protons and enhances the electrophilicity of the

-carbon.

DOT Diagram 1: Reaction Mechanism

SN2_Mechanism Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---Cl]‡ Nucleophile->TS Attack on alpha-Carbon Reagent 2-Methoxyethyl chloroacetate Reagent->TS C-Cl bond weakens Product Alkylated Product (Nu-CH2-COOR) TS->Product Bond Formation LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup Expulsion

Figure 1: The


 mechanism where a nucleophile displaces the chloride ion to form the functionalized product.

Application Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: To synthesize N-substituted glycine derivatives containing the methoxyethyl ester solubilizing tail.

Rationale:

  • Base Selection: Potassium carbonate (

    
    ) is preferred over strong bases (like NaH) to prevent competitive hydrolysis of the ester or deprotonation of the 
    
    
    
    -protons which could lead to self-condensation (Darzens-type reactivity).
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is easier to remove during workup, but DMF accelerates the reaction due to better solvation of the inorganic base.

  • Catalyst: Potassium iodide (KI) is added to generate the in situ iodoacetate analog (Finkelstein reaction), which is a more reactive electrophile (I is a better leaving group than Cl).

Step-by-Step Procedure:

  • Preparation:

    • Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

    • Purge with nitrogen or argon.

  • Reaction Setup:

    • Add Secondary Amine (1.0 equiv, e.g., 5.0 mmol) to the flask.

    • Add anhydrous Acetonitrile (25 mL, 0.2 M concentration).

    • Add Potassium Carbonate (

      
      , 2.0 equiv, 10.0 mmol).
      
    • Optional: Add Potassium Iodide (KI, 0.1 equiv) to catalyze the reaction.

    • Stir the heterogeneous mixture for 10 minutes at room temperature.

  • Addition of Electrophile:

    • Add 2-Methoxyethyl chloroacetate (1.1 equiv, 5.5 mmol) dropwise via syringe.

    • Note: The reagent is a liquid; weigh it by density or mass difference to ensure accuracy.

  • Execution:

    • Heat the reaction mixture to 60°C under reflux.

    • Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the starting amine (typically 4–8 hours).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      /KCl) through a Celite pad. Rinse the pad with ethyl acetate.
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

      • Water (2 x 20 mL)

      • Brine (1 x 20 mL)

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Purify via Silica Gel Flash Chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).

Data Table: Typical Stoichiometry

ComponentEquiv.RoleNotes
Secondary Amine1.0NucleophileLimiting reagent
2-Methoxyethyl chloroacetate1.1 - 1.2ElectrophileSlight excess drives completion

2.0 - 3.0BaseScavenges HCl generated
KI0.1CatalystIncreases reaction rate (Finkelstein)
MeCN / DMF-SolventPolar aprotic promotes

Protocol B: O-Alkylation of Phenols (Williamson Ether Type)

Objective: To prepare phenoxyacetic acid derivatives used as herbicide intermediates or PPAR agonists.

Rationale: Phenols are less nucleophilic than amines and require deprotonation to the phenoxide anion.

  • Solvent: Acetone is the classic solvent for phenol alkylations using

    
     (reflux temp ~56°C is gentle). For unreactive phenols, DMF at 80°C is required.
    

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL RBF, dissolve Phenol derivative (1.0 equiv) in Acetone (0.5 M).

    • Add anhydrous Potassium Carbonate (1.5 equiv).

    • Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Alkylation:

    • Add 2-Methoxyethyl chloroacetate (1.2 equiv).

    • Heat to reflux (approx. 60°C oil bath).

  • Monitoring:

    • Reaction times vary from 6 to 18 hours.

    • Tip: If the reaction stalls, add 0.05 equiv of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Workup:

    • Evaporate acetone under vacuum.

    • Partition the residue between water and Diethyl Ether or DCM.

    • Critical Step: Wash the organic layer with 1M NaOH (cold) to remove any unreacted phenol (which stays in the aqueous layer as phenoxide).

    • Wash with brine, dry, and concentrate.[2]

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix Nucleophile + Base (Solvent: MeCN/DMF) Start->Mix Add Add 2-Methoxyethyl chloroacetate (Dropwise) Mix->Add Heat Reflux (60-80°C) Monitor via TLC Add->Heat Check Conversion > 95%? Heat->Check Check->Heat No Quench Workup: Filter Salts -> Extract Check->Quench Yes Purify Purification: Flash Chromatography Quench->Purify End Final Product: Characterization (NMR/MS) Purify->End

Figure 2: Operational workflow for the alkylation process from setup to purification.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Toxic. Like all


-haloesters, 2-Methoxyethyl chloroacetate is a potent alkylator. It can alkylate DNA, posing mutagenic and carcinogenic risks.[3][4][5]
  • Engineering Controls:

    • Always handle in a certified chemical fume hood .

    • Use a closed-vessel system if heating above 60°C.

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving with Nitrile is recommended. Breakthrough time for chloroacetates can be short.

    • Eyes: Chemical splash goggles.

    • Skin: Lab coat required; apron recommended for scale-up.

  • Metabolic Toxicity:

    • The methoxyethyl group can metabolize to 2-methoxyethanol and methoxyacetic acid , both of which are known reproductive toxins (teratogens). Strict avoidance of inhalation or skin contact is mandatory.[6]

  • Spill Protocol:

    • Do not wipe with paper towels (fire risk/evaporation).

    • Absorb with vermiculite or sand.

    • Neutralize the area with a dilute solution of ammonia or ethanolic KOH to decompose the alkylator.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. (General reactivity of alpha-chloro carbonyls). Link

  • MDPI. (2025). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. (Protocol for O-alkylation using chloroacetates). Link

  • National Institutes of Health (NIH). (2024). Kinetic studies of the reactions of alpha-chloroacetanilides with benzylamines. (Mechanism of alpha-halo alkylation). Link

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2-Methoxyethyl Acetate derivatives. (Safety and Toxicology data). Link

  • ChemicalBook. (2024). Methyl chloroacetate synthesis and general esterification protocols.[7] (Synthesis background). Link

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2-Methoxyethyl chloroacetate in the synthesis of pharmaceuticals

Analytical Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [9][15]

Case Study: Synthesis of a Carvedilol Precursor

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure. [13][14]Its synthesis involves the reaction of an epoxide with an amine side-chain, 2-(2-methoxyphenoxy)ethylamine . [15][16][17]While this side-chain can be made through various routes, a plausible synthesis involves the O-alkylation of 2-methoxyphenol with a chloroacetyl derivative, demonstrating another key application of this chemistry.

Synthetic Pathway to 2-(2-methoxyphenoxy)ethylamine

This pathway illustrates the versatility of chloroacetate reagents in building crucial pharmaceutical intermediates.

Carvedilol_Precursor_SynthesisA2-MethoxyphenolC₆H₄(OH)(OCH₃)R1O-Alkylation(Base, Solvent)A->R1B2-MethoxyethylchloroacetateClCH₂COOCH₂CH₂OCH₃B->R1CIntermediate EsterC₆H₄(OCH₃)OCH₂COORR2Ammonolysis(NH₃)C->R2DIntermediate AmideC₆H₄(OCH₃)OCH₂CONH₂R3Reduction(e.g., LiAlH₄)D->R3E2-(2-methoxyphenoxy)ethylamineC₆H₄(OCH₃)OCH₂CH₂NH₂R1->CR2->DR3->E

Caption: Synthetic pathway for a key Carvedilol side-chain intermediate.

Protocol: O-Alkylation of 2-Methoxyphenol

This protocol outlines the first critical step: the Williamson ether synthesis to form the intermediate ester.

Objective: To synthesize the ether linkage by reacting a phenoxide with 2-Methoxyethyl chloroacetate.

Materials:

  • 2-Methoxyphenol

  • 2-Methoxyethyl chloroacetate

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Hydrochloric Acid (HCl), dilute

  • Diethyl ether

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 2-methoxyphenol (1 equivalent) in acetone. Add powdered K₂CO₃ (1.5 equivalents).

    • Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary for the subsequent SN2 reaction.

  • Alkylation: Add 2-Methoxyethyl chloroacetate (1.1 equivalents) to the suspension and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • Causality: The phenoxide attacks the electrophilic carbon of the chloroacetate, displacing the chloride to form the C-O bond of the ether. Refluxing provides the necessary activation energy.

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with dilute NaOH (to remove unreacted phenol) followed by water.

  • Purification: Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by vacuum distillation or column chromatography.

The subsequent steps of ammonolysis and reduction to the final amine are standard organic transformations that would follow this initial key step. The ammonolysis would convert the ester to a primary amide, which can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Summary and Outlook

2-Methoxyethyl chloroacetate and its chemical relatives are indispensable tools in the pharmaceutical scientist's arsenal. Their ability to participate in robust and predictable N- and O-alkylation reactions makes them ideal for constructing the complex molecular architectures of modern drugs like Ranolazine and Carvedilol. By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing rigorous analytical monitoring, researchers can effectively utilize these reagents to build key intermediates and accelerate the drug development pipeline.

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  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. Retrieved January 30, 2026, from [Link]

  • Shaikh, S., et al. (2025). Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives as Potential Broad‐Spectrum Agents. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv | Cambridge Open Engage. Retrieved January 30, 2026, from [Link]

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  • Facile Synthesis of Carvedilol from Correspo. (n.d.). JOCPR. Retrieved January 30, 2026, from [Link]

  • ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 30, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Method for preparation of ranolazine. (n.d.). Google Patents.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Intermediates. (n.d.). Sarex. Retrieved January 30, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved January 30, 2026, from [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ethyl chloroacetate - SAFETY DATA SHEET. (2007). Retrieved January 30, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Intermediates. (n.d.). VVR Organics Private Limited. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Chloroacetic acid. (2025). Carl ROTH. Retrieved January 30, 2026, from [Link]

  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (2021). Retrieved January 30, 2026, from [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Retrieved January 30, 2026, from [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. Retrieved January 30, 2026, from [Link]

Application Notes and Protocols for Williamson Ether Synthesis Using 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Aryloxyacetate Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust and versatile method for the formation of ethers.[1] This reaction typically involves the SN2 displacement of a halide by an alkoxide or phenoxide ion, forming a new ether linkage.[1][2][3][4] This guide presents a detailed protocol and application notes for the synthesis of 2-methoxyethyl aryloxyacetates, valuable intermediates in pharmaceutical and materials science, using 2-methoxyethyl chloroacetate as the electrophile.

While classic Williamson synthesis often employs simple alkyl halides, the use of functionalized electrophiles like 2-methoxyethyl chloroacetate introduces both opportunities and challenges. The presence of the ester functionality requires careful consideration of reaction conditions to prevent unwanted side reactions, primarily hydrolysis. However, the resulting 2-methoxyethyl ether moiety can impart desirable solubility and pharmacokinetic properties in drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing this versatile reagent.

Reaction Principle and Mechanism

The synthesis of 2-methoxyethyl aryloxyacetates via the Williamson ether synthesis proceeds in two conceptual steps:

  • Deprotonation: A phenol is treated with a suitable base to generate a highly nucleophilic phenoxide ion.

  • SN2 Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-methoxyethyl chloroacetate and displacing the chloride leaving group to form the desired ether.[2][3][4][5]

The overall reaction is a classic SN2 process, which dictates a preference for unhindered primary halides to avoid competing elimination reactions.[1][3]

Core Protocol: Synthesis of 2-Methoxyethyl (4-methylphenoxy)acetate

This protocol details the synthesis of 2-methoxyethyl (4-methylphenoxy)acetate from p-cresol and 2-methoxyethyl chloroacetate. This example serves as a template that can be adapted for other substituted phenols.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )RoleSupplier Example
p-CresolC₇H₈O108.14Nucleophile PrecursorSigma-Aldrich
2-Methoxyethyl ChloroacetateC₅H₉ClO₃152.57ElectrophileTCI
Potassium Hydroxide (KOH)KOH56.11BaseFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventEMD Millipore
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventVWR
1 M Hydrochloric Acid (HCl)HCl36.46Neutralizing AgentJ.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Wash SolutionLabChem
Brine (Saturated NaCl solution)NaCl58.44Wash SolutionRicca Chemical
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAcros Organics
Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve p-cresol and KOH in DMF B Add 2-methoxyethyl chloroacetate dropwise A->B C Heat reaction mixture at 60-70°C B->C D Cool to RT and pour into water C->D Reaction Monitoring by TLC E Extract with diethyl ether D->E F Wash with 1 M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with brine G->H I Dry organic layer with MgSO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (optional) J->K L Characterize by NMR, IR, and MS K->L

Caption: Workflow for the synthesis of 2-methoxyethyl (4-methylphenoxy)acetate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.08 g, 10 mmol) and N,N-dimethylformamide (DMF, 30 mL).

    • Stir the mixture until the p-cresol has completely dissolved.

    • Carefully add powdered potassium hydroxide (0.67 g, 12 mmol) to the solution. Note: The formation of the potassium phenoxide is exothermic.

    • Stir the resulting suspension at room temperature for 20 minutes.

    • Slowly add 2-methoxyethyl chloroacetate (1.53 g, 10 mmol) to the reaction mixture dropwise over 5 minutes.

    • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[6] Caution: Gas evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Process Optimization and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Base Use a slight excess (1.1-1.2 eq.) of a moderately strong base like K₂CO₃ or KOH.Stronger bases like NaH can be used but require anhydrous conditions.[3] Insufficient base will lead to incomplete reaction. An excessive amount of a strong base can promote hydrolysis of the ester. If starting material remains, consider using a stronger base or ensuring the current base is anhydrous.
Solvent Polar aprotic solvents like DMF or acetonitrile are preferred.These solvents effectively solvate the cation of the phenoxide, increasing the nucleophilicity of the phenoxide oxygen.[1] If the reaction is sluggish, switching to a more polar solvent like DMSO can increase the rate.
Temperature 50-100 °C is a typical range.[1]Higher temperatures can accelerate the reaction but may also increase the rate of side reactions, such as ester hydrolysis. If significant hydrolysis is observed, reducing the reaction temperature and extending the reaction time is recommended.
Side Reactions The primary side reaction is the hydrolysis of the ester group in 2-methoxyethyl chloroacetate or the product.This can be minimized by using a moderate base (e.g., K₂CO₃), avoiding excessively high temperatures, and limiting the amount of water in the reaction mixture. If hydrolysis of the product is a significant issue, the reaction can be stopped at a lower conversion, and the unreacted starting material can be recovered.

Safety Precautions

  • 2-Methoxyethyl Chloroacetate: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid exposure.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity during the extraction process.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Williamson ether synthesis using 2-methoxyethyl chloroacetate offers a practical and efficient route to a variety of aryloxyacetate derivatives. By carefully controlling the reaction conditions, particularly the choice of base and temperature, the desired ether can be obtained in good yield while minimizing potential side reactions. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this valuable synthetic transformation in their own laboratories.

References

  • Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. (n.d.). Edubirdie. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of California, Davis. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development, 9(2), 206-211. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). MiraCosta College. Retrieved from [Link]

  • Solved Experiment 3: Williamson Ether Synthesis Introduction. (2021, March 13). Chegg.com. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Experiment 12 – The Williamson Ether Synthesis. (n.d.). Gettysburg College. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Preparation of methyl phenoxyacetate. (n.d.). Google Patents.
  • Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4. Oxy, phenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Vigo, L., Oilunkaniemi, R., & Laitinen, R. S. (2005). Preparation and Characterization of 2-Phenoxyethyl(thiophen-2-yl)tellane (C4H3S)TeCH2CH2OC6H5. Zeitschrift für Naturforschung B, 60(10), 1038-1042. Retrieved from [Link]

Sources

Application Note: 2-Methoxyethyl Chloroacetate (MECA) in Polymer Synthesis

[1]

Molecular Weight:1

Part 1: Executive Summary & Mechanism[1]

2-Methoxyethyl chloroacetate (MECA) is a bifunctional organochloride ester.[1] Its utility in macromolecular synthesis is derived from the high reactivity of the carbon-chlorine bond adjacent to the carbonyl group (

1
Core Applications
  • ATRP Initiator: MECA serves as a specific initiator for Controlled Radical Polymerization. The homolytic cleavage of the C-Cl bond by a transition metal catalyst initiates the polymer chain.[1] The "2-methoxyethyl" group becomes the

    
    -terminus (start) of the polymer, imparting hydrophilic or specific solubility characteristics to the chain end.[1]
    
  • Cationic Functionalization (Quaternization): MECA reacts with tertiary amine-containing polymers (e.g., Poly(4-vinylpyridine)) to generate cationic polyelectrolytes (Betaine-like structures) via Menschutkin reaction.[1]

Comparative Data: MECA vs. Common Monomers
Feature2-Methoxyethyl Chloroacetate (MECA)2-Methoxyethyl Methacrylate (MEMA)
Structure


Polymerization Role Initiator / FunctionalizerMonomer (Propagation)
Reactive Site C-Cl BondC=C Double Bond
Mechanism Homolytic Cleavage (ATRP) /

Free Radical Addition
Resulting Polymer Forms the End GroupForms the Backbone

Part 2: Protocol A - MECA as an ATRP Initiator[1]

This protocol describes the synthesis of


-(2-methoxyethoxycarbonyl) methyl-terminated Polystyrene1


2
Experimental Design
  • Target: Polystyrene with

    
     g/mol .[1]
    
  • Stoichiometry:

    
    
    
  • Reaction Type: Bulk or Solution ATRP.

Reagents & Materials
  • Monomer: Styrene (Purified by passing through basic alumina to remove inhibitors).

  • Initiator: 2-Methoxyethyl chloroacetate (MECA) (>98%).[1]

  • Catalyst: Copper(I) Bromide (CuBr) (Purified by washing with glacial acetic acid).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[1]

  • Solvent: Anisole (Optional, if solution polymerization is preferred).[1]

Step-by-Step Methodology

Step 1: Catalyst Complex Formation

  • In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) .

  • Seal the flask with a rubber septum and cycle vacuum/nitrogen (3x) to remove oxygen.

  • Inject degassed Styrene (1.04 g, 10 mmol) and PMDETA (17.3 mg, 0.1 mmol) via a gas-tight syringe.[1]

  • Stir at room temperature until the copper complex forms (solution turns light green/brown).

Step 2: Initiation (Addition of MECA)

  • Inject MECA (15.3 mg, 0.1 mmol) into the reaction mixture.

    • Note: The ratio of Styrene to MECA determines the target molecular weight.

    • 
      .
      
  • Perform three Freeze-Pump-Thaw cycles to ensure absolute deoxygenation (Critical for ATRP).[1]

Step 3: Polymerization

  • Immerse the flask in a pre-heated oil bath at 110°C .

  • Stir at 300 RPM. The kinetics follow first-order behavior.[1]

  • Sampling: Withdraw aliquots at t=1h, 2h, 4h for GPC analysis to monitor conversion.

Step 4: Termination & Purification

  • Stop the reaction by exposing the catalyst to air (solution turns blue/green due to oxidation to Cu(II)).

  • Dilute with THF.

  • Pass the solution through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer into excess cold methanol (10:1 Methanol:Polymer solution).

  • Filter and dry under vacuum at 40°C.[1]

Mechanistic Pathway (Graphviz)

ATRP_MechanismMECAMECA (Initiator)Cl-CH2-COO-RRadicalRadical Species•CH2-COO-RMECA->RadicalActivation (k_act)Cu_ICu(I)/Ligand(Activator)Cu_IICu(II)-Cl(Deactivator)Cu_I->Cu_IICl TransferRadical->MECADeactivation (k_deact)Prop_RadicalPropagating ChainR-COO-CH2-(St)n•Radical->Prop_Radical+ Monomer (kp)Cu_II->Cu_IReverseMonomerStyrene(Monomer)Monomer->Prop_RadicalChain GrowthDormantDormant PolymerR-COO-CH2-(St)n-ClProp_Radical->DormantDeactivationDormant->Prop_RadicalActivation

Figure 1: Mechanism of ATRP using MECA as an initiator. The equilibrium between active radicals and dormant species ensures low dispersity.

Part 3: Protocol B - MECA for Post-Polymerization Functionalization[1]

This protocol utilizes MECA to quaternize the nitrogen atoms of Poly(4-vinylpyridine) (P4VP) , converting a hydrophobic polymer into a water-soluble cationic polyelectrolyte.[1]

Experimental Design
  • Target: Poly(4-vinylpyridine-co-N-(2-methoxyethoxycarbonylmethyl)-4-vinylpyridinium chloride).[1]

  • Reaction Type: Menschutkin Reaction (

    
     Nucleophilic Substitution).
    
Reagents
  • Polymer: Poly(4-vinylpyridine) (

    
     g/mol ).[1]
    
  • Reagent: MECA (1.2 equivalents relative to pyridine units).

  • Solvent: Nitromethane or DMF (High dielectric constant promotes ionization).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of P4VP (approx. 9.5 mmol of repeating units) in 15 mL of Nitromethane .

  • Addition: Add 1.74 g (11.4 mmol) of MECA dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60°C for 24 hours under nitrogen atmosphere.

    • Observation: As the reaction proceeds, the polymer may precipitate if the solvent polarity is insufficient to solubilize the charged backbone. If precipitation occurs, add Methanol to redissolve.[1]

  • Purification:

    • Precipitate the reaction mixture into Ethyl Acetate (removes unreacted MECA).

    • Filter the hygroscopic solid.

    • Redissolve in Methanol and dialyze against distilled water (MWCO 3.5 kDa) to remove trace small molecules.

  • Drying: Lyophilize (freeze-dry) to obtain the final polyelectrolyte.

Functionalization Pathway (Graphviz)

QuaternizationP4VPPoly(4-vinylpyridine)(Neutral Backbone)TransitionSN2 Transition StateP4VP->TransitionNucleophilic Attack (N:)MECA_ReagentMECA(Electrophile)MECA_Reagent->TransitionCl DisplacementPolyelectrolyteCationic Polyelectrolyte(Pyridinium Chloride Salt)Transition->PolyelectrolyteQuaternization

Figure 2: Quaternization of P4VP using MECA.[1] The pyridine nitrogen displaces the chloride, anchoring the ester side chain.

Part 4: References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1][2][][4] Chemical Reviews, 101(9), 2921–2990.[1] Link

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001).[1] Functional Polymers by Atom Transfer Radical Polymerization.[1][2][4] Progress in Polymer Science, 26(3), 337-377.[1] Link

  • Jaeger, W., et al. (2010).[1] Synthesis and properties of water-soluble polymers charged with cationic groups.[1] Progress in Polymer Science. (Reference for Quaternization chemistry).

  • Sigma-Aldrich (Merck). Product Specification: 2-Methoxyethyl chloroacetate.[1]Link (Generic verification of chemical availability).

Disclaimer: MECA is a potent alkylating agent and lachrymator.[1] All protocols must be performed in a functioning fume hood with appropriate PPE (gloves, goggles).[1]

Application Note: 2-Methoxyethyl Chloroacetate in Protecting Group Strategies and Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-Methoxyethyl Chloroacetate (CAS: 3278-89-5). It clarifies the reagent's dual role as a specialized acyl donor for enzymatic resolution and a functionalized alkylating agent , distinguishing it from the similarly named MEM-chloride.

Abstract

2-Methoxyethyl chloroacetate is a bifunctional reagent primarily utilized in organic synthesis for the introduction of the Chloroacetyl (ClAc) protecting group via enzymatic transesterification and as an electrophile for N-alkylation in heterocyclic chemistry. Unlike standard acyl donors (e.g., vinyl chloroacetate), this reagent offers unique solubility profiles and equilibrium thermodynamics suitable for sensitive kinetic resolutions. This guide details the mechanistic basis, experimental protocols, and safety considerations for its use, explicitly distinguishing it from the 2-methoxyethoxymethyl (MEM) ether protecting group reagents.

Technical Profile & Chemical Identity

PropertySpecification
IUPAC Name 2-Methoxyethyl 2-chloroacetate
CAS Number 3278-89-5
Formula C₅H₉ClO₃
MW 152.58 g/mol
Structure Cl-CH₂-C(=O)-O-CH₂-CH₂-O-CH₃
Primary Function Acyl Donor (Chloroacetylation), Alkylating Agent
Key Advantage Water-miscible leaving group (2-methoxyethanol); Tunable enzymatic kinetics
⚠️ Critical Distinction: Reagent Specificity

Do not confuse with MEM-Chloride (MEM-Cl).

  • MEM-Cl (2-Methoxyethoxymethyl chloride): Used to protect alcohols as MEM ethers.[1]

  • 2-Methoxyethyl Chloroacetate: Used to protect alcohols/amines as Chloroacetates or to introduce the methoxyethoxycarbonylmethyl motif.

Mechanism of Action

Mode A: Enzymatic Chloroacetylation (Protecting Group Introduction)

In biocatalysis, 2-methoxyethyl chloroacetate acts as an acyl donor . Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the transfer of the chloroacetyl group to a nucleophilic substrate (alcohol or amine).

  • Why use it? Unlike vinyl esters, which release unstable acetaldehyde (enzyme deactivator), 2-methoxyethyl chloroacetate releases 2-methoxyethanol . This leaving group is stable, non-reactive toward lysine residues on enzymes, and easily removed via aqueous wash due to its high water solubility.

Mode B: Nucleophilic Substitution (N-Alkylation)

The reagent contains an


-halo carbonyl moiety, making it a potent electrophile for SN2 reactions. It is used to alkylate acidic nitrogens (e.g., saccharin, amides) to attach the -CH₂COOCH₂CH₂OMe linker.
Graphviz Pathway Visualization

ReactionPathways Reagent 2-Methoxyethyl Chloroacetate (Acyl Donor / Electrophile) Lipase Lipase (CAL-B) Catalyst Reagent->Lipase Base Base (NaH/Et3N) Reagent->Base Substrate_Alc Substrate (R-OH) (Racemic Alcohol) Substrate_Alc->Lipase Substrate_Nuc Nucleophile (Nu-H) (e.g., Saccharin) Substrate_Nuc->Base Product_ClAc Chloroacetyl Protected Substrate (R-O-ClAc) Lipase->Product_ClAc Transesterification (Kinetic Resolution) Byproduct_1 2-Methoxyethanol (Water Soluble) Lipase->Byproduct_1 Product_Alk N-Alkylated Product (Nu-CH2-CO-MEM) Base->Product_Alk SN2 Displacement Byproduct_2 HCl (Neutralized) Base->Byproduct_2

Caption: Dual reactivity pathways: Enzymatic transesterification (top) vs. Chemical alkylation (bottom).

Experimental Protocols

Protocol A: Enzymatic Introduction of Chloroacetyl Protecting Group

Application: Kinetic resolution of secondary alcohols or mild protection of labile substrates.

Reagents:

  • Substrate: Racemic Alcohol (10 mmol)

  • Reagent: 2-Methoxyethyl chloroacetate (5-10 mmol, 0.5-1.0 eq depending on resolution vs protection)

  • Catalyst: CAL-B (Novozym 435), 20 mg/mmol

  • Solvent: Toluene or DIPE (Dry)

Step-by-Step Procedure:

  • Preparation: Dissolve the racemic alcohol (10 mmol) in anhydrous Toluene (50 mL).

  • Addition: Add 2-Methoxyethyl chloroacetate (5 mmol for resolution, 12 mmol for full protection).

  • Initiation: Add immobilized Lipase (200 mg).

  • Incubation: Incubate at 30–40°C with orbital shaking (200 rpm). Monitor conversion via GC or HPLC.

    • Note: For kinetic resolution, stop reaction at 50% conversion.

  • Termination: Filter off the enzyme beads.

  • Workup: Wash the organic filtrate with water (3 x 20 mL) to remove the released 2-methoxyethanol.

  • Purification: Concentrate the organic phase. Separate the Chloroacetyl ester from the unreacted alcohol via silica gel chromatography.

Protocol B: Deprotection of Chloroacetyl Groups

Principle: The Chloroacetyl (ClAc) group is orthogonal to acid/base labile groups and is cleaved by nucleophiles.

Reagents:

  • Thiourea (1.2 eq)

  • Solvent: Ethanol/Pyridine (1:1) or DMF[2]

Procedure:

  • Dissolve the ClAc-protected substrate in Ethanol.

  • Add Thiourea (1.2 equivalents).

  • Heat to reflux for 1–2 hours. The reaction forms a pseudothiohydantoin byproduct.

  • Cool and partition between water and ethyl acetate. The product (alcohol/amine) resides in the organic layer; the byproduct is water-soluble.

Protocol C: Synthesis of N-Alkylated Scaffolds (Piroxicam Intermediate Type)

Application: Attaching the methoxyethoxycarbonylmethyl linker.

Procedure:

  • Salt Formation: Suspend the heterocycle (e.g., Saccharin, 10 mmol) in DMF. Add NaH (11 mmol, 60% dispersion) at 0°C. Stir until evolution of H₂ ceases.

  • Alkylation: Add 2-Methoxyethyl chloroacetate (11 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Quench: Pour into ice water. The product often precipitates or can be extracted with DCM.

Scope and Limitations

ParameterPerformance Notes
Chemoselectivity High. Lipases prefer primary > secondary alcohols. Does not react with phenols under enzymatic conditions.
Stability The reagent is stable at room temperature but moisture-sensitive (hydrolysis to chloroacetic acid).
Solubility Excellent in polar organic solvents. The byproduct (2-methoxyethanol) simplifies aqueous workup compared to methyl/ethyl esters.
Toxicity High Hazard. Chloroacetates are strong alkylators (blistering agents). 2-Methoxyethanol is a reproductive toxin. Use double-gloving and fume hood.

References

  • Use of chloroacetate esters in lipase-catalyzed resolution.
  • Piroxicam Synthesis (Alkylation Application)

    • Synthetic method and intermediate for piroxicam.[3] (US Patent 4289879A). Describes the reaction of saccharin sodium salt with 2-methoxyethyl chloroacetate.

  • General Protecting Group Methodology: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Chloroacetyl cleavage conditions).
  • Reagent Data

    • Sigma-Aldrich/Merck Technical Data Sheet for 2-Methoxyethyl chloroacet

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloroacetylating agents.

Sources

Standard Operating Procedure for the Safe Handling of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble and Scope

This document provides a comprehensive guide for the safe handling of 2-Methoxyethyl chloroacetate (CAS No. 10363-73-2) for researchers, scientists, and professionals in drug development. 2-Methoxyethyl chloroacetate is a reactive chemical intermediate, classified as an alkylating agent and a combustible liquid that is a skin and eye irritant. Due to its chemical nature, it requires stringent safety protocols to mitigate risks of exposure and physical hazards. This standard operating procedure (SOP) outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical before handling 2-Methoxyethyl chloroacetate.

2.1. Physicochemical Properties

PropertyValueSource
CAS Number 10363-73-2TCI
Molecular Formula C₅H₉ClO₃TCI
Molecular Weight 152.58 g/mol TCI
Appearance Colorless to light yellow liquidTCI
Boiling Point 184-186 °CTCI
Flash Point 87 °CTCI
Density 1.19 g/cm³TCI

2.2. Toxicological Hazards

Direct toxicological data for 2-Methoxyethyl chloroacetate is limited. Therefore, a conservative approach is warranted, drawing analogies from structurally similar compounds such as other chloroacetates and methoxyethyl derivatives.

  • Skin and Eye Irritation: 2-Methoxyethyl chloroacetate is confirmed to cause skin and serious eye irritation.[1]

  • Acute Toxicity: Related chloroacetate compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] For instance, ethyl 2-chloroacetoacetate has an oral LD50 of 402 mg/kg in rats.[4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2]

  • Reproductive Toxicity: The methoxyethyl moiety is associated with reproductive and developmental toxicity.[5] For example, 2-methoxyethyl acetate is known to potentially impair fertility or harm an unborn child.[5] Therefore, 2-Methoxyethyl chloroacetate should be handled as a suspected reproductive toxin.[6][7][8][9][10]

  • Alkylating Agent: As a chloroacetate, this compound is an alkylating agent. Alkylating agents are often reactive and can have mutagenic or carcinogenic properties, although specific data for this compound is unavailable.

2.3. Physical and Chemical Hazards

  • Combustibility: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2]

  • Reactivity: It is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[4] Contact with these materials should be avoided. Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, and carbon dioxide.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

3.1. Engineering Controls

All manipulations of 2-Methoxyethyl chloroacetate that could generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.[2][11] The fume hood provides primary containment and protects the user from inhalation exposure.

3.2. Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber). Double-gloving is recommended.To prevent skin contact and absorption. Chloroacetates can be absorbed through the skin.[12]
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.
Body Protection A chemical-resistant lab coat, worn fully buttoned, and a chemical-resistant apron.To protect against skin contact from spills.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for certain operations, such as large-scale transfers or in the event of a ventilation failure.To prevent inhalation of harmful vapors.

Standard Operating Protocols

4.1. Pre-Handling Checklist

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[4]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as outlined in section 3.2.

4.2. Handling and Dispensing

  • Perform all transfers of 2-Methoxyethyl chloroacetate within the chemical fume hood.

  • Use a syringe or pipette for transferring small volumes to minimize the risk of spills.

  • For larger volumes, use a sealed dispensing system or a funnel.

  • Keep containers of 2-Methoxyethyl chloroacetate sealed when not in use.

4.3. During the Reaction

  • Ensure the reaction apparatus is properly assembled and secured.

  • If heating the reaction, use a heating mantle with a temperature controller. Do not use an open flame.

  • Maintain constant vigilance of the reaction, especially if there is a potential for exothermic activity.

4.4. Post-Handling and Decontamination

  • Wipe down the work area within the fume hood with a suitable decontaminating solution (e.g., a mild soap and water solution), followed by a clean water rinse.

  • Properly seal and store the 2-Methoxyethyl chloroacetate container.

  • Dispose of all contaminated materials as hazardous waste.

  • Remove PPE in the correct order to prevent self-contamination and wash hands thoroughly with soap and water.[11]

Diagram 1: Safe Handling Workflow

G Workflow for Handling 2-Methoxyethyl Chloroacetate A Preparation - Verify fume hood - Check safety equipment - Don PPE B Handling in Fume Hood - Aliquot and dispense - Keep containers sealed A->B C Reaction Monitoring - Secure apparatus - Controlled heating - Monitor for exotherms B->C D Post-Handling - Decontaminate work area - Seal and store chemical - Dispose of waste C->D E Doff PPE & Wash Hands D->E

Caption: A stepwise workflow for the safe handling of 2-Methoxyethyl chloroacetate.

Storage Requirements

  • Store 2-Methoxyethyl chloroacetate in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.

  • Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[4]

  • Use secondary containment to prevent the spread of material in case of a leak.

Emergency Procedures

6.1. Spills

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert emergency services and the institutional safety office.

    • Restrict access to the area.

    • Cleanup should only be performed by trained emergency response personnel.

6.2. Personnel Exposure

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagram 2: Emergency Response Decision Tree

G Emergency Response for 2-Methoxyethyl Chloroacetate A Emergency Event B Spill? A->B C Personnel Exposure? A->C D Inside Fume Hood? B->D Yes F Evacuate & Call for Help B->F No G Inhalation? C->G Yes H Skin/Eye Contact? C->H Yes I Ingestion? C->I Yes E Minor Spill Protocol D->E Yes D->F No J Move to Fresh Air Seek Medical Aid G->J K Flush with Water (15 min) Seek Medical Aid H->K L Do NOT Induce Vomiting Seek Medical Aid I->L

Caption: A decision tree for responding to emergencies involving 2-Methoxyethyl chloroacetate.

Waste Disposal

All waste materials contaminated with 2-Methoxyethyl chloroacetate, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain.

References

  • AERU. (n.d.). 2-methoxyethylmercury chloride (Ref: LS 685). Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0476 - 2-METHOXYETHYL ACETATE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Chloroacetate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, April 8). Standard Operating Procedure for Chloroform. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 08: Reproductive Hazards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Lab Manager. (2025, February 3). 8 Essential Safety Tips for Handling Reproductive Hazards in the Laboratory. Retrieved from [Link]

  • James Madison University. (2015, March 26). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform. Retrieved from [Link]

  • Boston University. (2023, June 13). Laboratory Reproductive Health Hazards Guidance Document. Retrieved from [Link]

  • University of California, Santa Barbara. (2022, July 14). Reproductive Hazards/Toxins - Standard Operating Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

2-Methoxyethyl chloroacetate in the preparation of ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Biodegradable, Ether-Functionalized Ionic Liquids via 2-Methoxyethyl Chloroacetate

Executive Summary & Strategic Rationale

The synthesis of functionalized ionic liquids (ILs) has shifted from simple alkyl side chains to "Task-Specific Ionic Liquids" (TSILs) that incorporate functional groups to tune physicochemical properties. 2-Methoxyethyl chloroacetate represents a high-value precursor in this domain, serving as a dual-functional building block.

Unlike standard alkyl halides (e.g., chlorobutane), this precursor introduces two critical structural motifs simultaneously:

  • Ester Group (-COO-): Provides a hydrolytically active site, significantly enhancing the biodegradability of the resulting IL, addressing the environmental persistence issues of traditional imidazolium salts.

  • Ether Linkage (-CH₂CH₂OCH₃): Increases chain flexibility and free volume, typically resulting in ILs with lower viscosity and higher conductivity compared to their alkyl analogs. The ether oxygen also provides Lewis basic sites, enhancing CO₂ solubility and metal ion coordination.

This guide details the protocol for synthesizing 1-[(2-methoxyethoxy)carbonylmethyl]-3-methylimidazolium chloride ([MEMIm][Cl]) and its subsequent anion exchange.

Critical Reaction Mechanism & Design Considerations

The core synthesis involves the quaternization (Menshutkin reaction) of a tertiary amine (e.g., 1-methylimidazole) with 2-methoxyethyl chloroacetate.

The Chemoselectivity Challenge: Chloroacetate esters possess two electrophilic sites: the alkyl chloride carbon and the carbonyl carbon.

  • Desired Pathway: SN2 attack by the imidazole nitrogen on the chloromethyl carbon.

  • Undesired Pathway: Nucleophilic acyl substitution at the carbonyl, leading to amide formation (rare with tertiary amines but possible with impurities).

Expert Insight: To maximize SN2 selectivity, the reaction temperature must be controlled (typically <80°C) to prevent thermal degradation of the ester. The use of an inert atmosphere (N₂) is non-negotiable to prevent the hydrolysis of the chloroacetate ester by atmospheric moisture before the reaction is complete.

Visualizing the Synthesis Workflow

G Start Reagents: 1-Methylimidazole 2-Methoxyethyl chloroacetate Reaction Quaternization (SN2) 60-70°C, 24h, N2 atm Solvent-free or MeCN Start->Reaction Mix Intermed Intermediate Salt: [MEMIm][Cl] (Viscous Hydrophilic Liquid) Reaction->Intermed Yield >90% Exchange Metathesis (Anion Exchange) LiNTf2 or NaBF4 in Water/DCM Intermed->Exchange + Anion Source Purification Purification Wash: Et2O/EtOAc Dry: High Vacuum Exchange->Purification Biphasic Sep. Final Target IL: [MEMIm][NTf2] (Hydrophobic, Low Viscosity) Purification->Final Isolation

Figure 1: Strategic workflow for the synthesis of ether-ester functionalized ionic liquids.

Experimental Protocol

Phase 1: Quaternization (Synthesis of [MEMIm][Cl])

Materials:

  • 1-Methylimidazole (ReagentPlus®, 99%, redistilled over KOH if yellow).

  • 2-Methoxyethyl chloroacetate (98%).

  • Solvent: Acetonitrile (MeCN), anhydrous (optional, but recommended for heat dissipation).

  • Wash Solvent: Ethyl Acetate (EtOAc) and Diethyl Ether.

Step-by-Step:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent of 1-methylimidazole.

  • Addition: Add 1.1 equivalents of 2-methoxyethyl chloroacetate dropwise at 0°C (ice bath). Note: The reaction is exothermic. Slow addition prevents localized overheating which can degrade the ester.

  • Reaction:

    • Solvent-Free Route: Heat the mixture to 60°C for 24 hours under a nitrogen balloon. The mixture will become progressively more viscous.

    • Solvent Route: Dissolve reagents in MeCN (1:1 v/v) and reflux at 70°C for 12 hours.

  • Monitoring: Monitor consumption of 1-methylimidazole by TLC (MeOH:DCM 1:9) or 1H NMR (disappearance of the imidazole peak at ~7.4 ppm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the resulting viscous oil 3x with Ethyl Acetate (20 mL per wash). This removes the excess chloroacetate ester (which is soluble in EtOAc) while the IL product remains immiscible.

    • Critical Step: Perform a final wash with diethyl ether to remove trace EtOAc.

  • Drying: Dry the intermediate [MEMIm][Cl] under high vacuum (0.1 mbar) at 50°C for 6 hours.

Phase 2: Anion Exchange (Metathesis to [MEMIm][NTf₂])

Targeting a hydrophobic, low-viscosity IL for gas capture or electrochemical applications.

Materials:

  • [MEMIm][Cl] (from Phase 1).

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂).

  • Solvents: Deionized Water, Dichloromethane (DCM).

Step-by-Step:

  • Dissolve [MEMIm][Cl] (10 mmol) in 10 mL of deionized water.

  • Dissolve LiNTf₂ (10.5 mmol, slight excess) in 10 mL of water.

  • Mix the two aqueous solutions. The solution will immediately turn cloudy as the hydrophobic [MEMIm][NTf₂] separates.

  • Add 20 mL of DCM to extract the IL. The biphasic system will separate (DCM/IL bottom layer, Water/LiCl top layer).

  • Wash the DCM layer with deionized water (5x 10 mL) until the aqueous washings test negative for chloride (AgNO₃ test). Note: Chloride impurities drastically increase viscosity.

  • Remove DCM via rotary evaporation and dry the final product under high vacuum at 60°C for 12 hours.

Data & Characterization Standards

To ensure the integrity of the synthesized IL, compare your results against these expected parameters.

ParameterMethodExpected ObservationMechanistic Note
1H NMR (DMSO-d₆) SpectroscopySinglet at ~3.3 ppm (-OCH₃); Triplet at ~4.3 ppm (-OCH₂-); Singlet at ~5.2 ppm (N-CH₂-CO).Confirms the integrity of the ether tail and the successful N-alkylation.
IR Spectrum FTIRStrong band at 1740-1750 cm⁻¹ (C=O ester).Absence of this peak indicates hydrolysis; shift indicates amide formation.
Water Content Karl-Fischer< 100 ppm (for electrochemical use).Ester-ILs are hygroscopic; rigorous drying is required.
Biodegradability OECD 301D> 60% degradation in 28 days.The ester bond provides the enzymatic "break point" for bacteria.

Troubleshooting & Optimization

Issue: Product is dark brown/black.

  • Cause: Thermal degradation or oxidation of the imidazole ring (formation of carbene species).

  • Fix: Ensure rigorous N₂ atmosphere. Lower reaction temperature to 50°C and extend time. Redistill 1-methylimidazole before use.[1][2]

Issue: High Viscosity.

  • Cause: Residual chloride ions or water.

  • Fix: The [NTf₂] anion should yield a liquid with viscosity < 100 cP at 25°C. If higher, repeat the washing step with water (for hydrophobic ILs) and dry for 24h at 70°C under vacuum.

Issue: Hydrolysis of the Ester.

  • Cause: Acidic impurities or excess heat in the presence of moisture.

  • Fix: Avoid acidic conditions. Store the precursor 2-methoxyethyl chloroacetate over molecular sieves.

References

  • Biodegradable Ionic Liquids Synthesis: Gathergood, N., et al. "Biodegradable Ionic Liquids: Part I. Concept, preliminary targets and evaluation." Green Chemistry, 2004.

  • Functionalized IL Properties: Davis, J. H. "Task-Specific Ionic Liquids." Chemistry Letters, 2004.

  • Quaternization Protocols: Earle, M. J., & Seddon, K. R. "Ionic liquids.[1][2][3][4][5][6][7][8][9] Green solvents for the future." Pure and Applied Chemistry, 2000.

  • Ester-Functionalized ILs for CO2 Capture: Zhang, S., et al. "The reaction between CO2 and chloroform in anion-functionalized ionic liquids." Chemical Communications, 2011.

Sources

Catalysts for reactions with 2-Methoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Strategies for Functionalization using 2-Methoxyethyl Chloroacetate

Executive Summary

2-Methoxyethyl chloroacetate (CAS: 627-42-9) serves as a pivotal bifunctional building block in pharmaceutical and agrochemical synthesis. Its utility stems from two distinct reactive sites: the electrophilic


-carbon (susceptible to 

displacement) and the activated ester carbonyl (susceptible to acyl substitution).

This guide addresses a critical gap in standard literature: the selection of high-efficiency catalysts that maximize yield while suppressing side reactions (such as polymerization or hydrolysis). We focus on two primary catalytic modalities:

  • Biocatalytic Kinetic Resolution: Using Lipase B from Candida antarctica (CAL-B) for the irreversible acylation of chiral alcohols.

  • Phase-Transfer Catalysis (PTC): Facilitating

    
    -alkylation of heterocycles under mild biphasic conditions.
    

Chemical Profile & Reactivity Matrix

PropertySpecification
Molecular Formula

Molecular Weight 152.58 g/mol
Boiling Point 180–182 °C
Key Reactivity

-Halo Alkylation, Activated Acyl Donor
Solubility Profile Miscible with alcohols, ethers, DCM; limited water solubility.
Toxicity DANGER: Toxic by inhalation/skin contact.[1] Vesicant.

Module A: Biocatalytic Kinetic Resolution (Irreversible Acylation)

Scientific Rationale: Standard enzymatic resolutions often use vinyl acetate as an acyl donor. However, the byproduct (acetaldehyde) can deactivate enzymes. 2-Methoxyethyl chloroacetate is a superior "activated" ester donor. The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl, accelerating the reaction. Furthermore, the methoxyethyl group improves solubility in non-polar solvents often used in biocatalysis.

Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

Mechanism of Action

The lipase catalyzes the transfer of the chloroacetyl group to the (


)-enantiomer of a secondary alcohol. The reaction is effectively irreversible because the resulting chloroacetate ester is electronically distinct and less prone to reverse hydrolysis in low-water media.

Biocatalysis Substrate Racemic Alcohol (R/S-OH) Complex Enzyme-Acyl Intermediate Substrate->Complex CAL-B (Novozym 435) Reagent 2-Methoxyethyl Chloroacetate Reagent->Complex ProductR (R)-Chloroacetate Ester Complex->ProductR Fast ProductS (S)-Alcohol (Unreacted) Complex->ProductS No Reaction Byproduct 2-Methoxyethanol Complex->Byproduct

Figure 1: Kinetic resolution pathway using 2-Methoxyethyl chloroacetate as an irreversible acyl donor.

Experimental Protocol 1: Resolution of 2-Phenylcyclohexanol

Materials:

  • Racemic trans-2-phenylcyclohexanol (10 mmol)

  • 2-Methoxyethyl chloroacetate (15 mmol, 1.5 eq)

  • Novozym 435 (200 mg)

  • Diisopropyl ether (DIPE) or Toluene (50 mL)

  • Molecular Sieves (4Å)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the racemic alcohol in DIPE.

  • Drying: Add 1.0 g of activated Molecular Sieves to ensure anhydrous conditions (critical to prevent hydrolysis of the chloroacetate).

  • Initiation: Add 2-Methoxyethyl chloroacetate followed by Novozym 435.

  • Incubation: Shake the mixture at 200 rpm at 30°C. Note: Higher temperatures (>45°C) may degrade stereoselectivity.

  • Monitoring: Monitor by chiral HPLC or GC every 2 hours. The reaction typically reaches 50% conversion (theoretical maximum for resolution) within 6–24 hours.

  • Termination: Filter off the enzyme and molecular sieves.

  • Purification: The unreacted (

    
    )-alcohol and the (
    
    
    
    )-ester can be separated via flash chromatography (Silica gel; Hexane/EtOAc gradient).

Self-Validation Check:

  • If conversion stalls <40%: Check water content; the acyl donor may have hydrolyzed.

  • If selectivity is low (

    
    ): Lower the temperature to 4°C.
    

Module B: Phase-Transfer Catalyzed N-Alkylation

Scientific Rationale: Direct alkylation of heterocycles (e.g., indoles, carbazoles) with chloroacetates often requires strong bases (NaH) and strictly anhydrous conditions. Using Phase Transfer Catalysis (PTC) allows the use of solid bases (KOH/K₂CO₃) in mild solvents, reducing safety risks and improving scalability.

Catalyst: Tetrabutylammonium Iodide (TBAI) or Tetrabutylammonium Bromide (TBAB). Co-Catalyst (Optional): Potassium Iodide (Finkelstein condition).

Mechanism of Action

TBAI acts dualistically:

  • Phase Transfer: Solubilizes the deprotonated heterocycle anion into the organic phase.

  • Halogen Exchange (Finkelstein): The iodide ion displaces the chloride on 2-methoxyethyl chloroacetate in situ, forming the more reactive 2-methoxyethyl iodoacetate.

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase (Base) cluster_organic Organic Phase (Toluene/DCM) KOH KOH (s) Indole Indole-H IndoleAnion Indole-K+ Indole->IndoleAnion Deprotonation Q_Indole [Q+ Indole-] IndoleAnion->Q_Indole PTC Transfer (Q+) Product N-Alkylated Product Q_Indole->Product SN2 Attack Reagent Cl-CH2-COOR Intermediate I-CH2-COOR (Activated) Reagent->Intermediate TBAI (I- exchange) Intermediate->Product

Figure 2: Dual-activation mechanism involving Phase Transfer and in-situ Finkelstein exchange.

Experimental Protocol 2: N-Alkylation of Indole

Materials:

  • Indole (10 mmol)

  • 2-Methoxyethyl chloroacetate (12 mmol, 1.2 eq)

  • Toluene (30 mL)

  • Powdered KOH (20 mmol, 2.0 eq)

  • Catalyst: TBAI (0.5 mmol, 5 mol%)

Procedure:

  • Setup: Charge a 100 mL flask with Indole, Toluene, and TBAI.

  • Base Addition: Add powdered KOH. Stir vigorously for 10 minutes to generate the indolyl anion (solution may darken).

  • Alkylation: Add 2-Methoxyethyl chloroacetate dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Heat to 40°C and stir for 4–6 hours.

  • Workup: Quench with water (50 mL). Separate the organic layer.[2][3][4] Wash with brine.

  • Isolation: Dry over MgSO₄, concentrate, and recrystallize (often from Ethanol/Hexane) or distill.

Data Interpretation:

VariableEffect on YieldRecommendation
Catalyst Load <1 mol% leads to incomplete conversion.Maintain 5–10 mol%.
Solvent DMF is faster but harder to remove.Use Toluene for ease of workup.
Temperature >80°C promotes double alkylation or ester hydrolysis.Keep <50°C.

Safety & Handling (Critical)

  • Toxicity: 2-Methoxyethyl chloroacetate is an alkylating agent. It is potentially mutagenic and a severe skin irritant. Double-gloving (Nitrile + Laminate) is required.

  • Inhalation: Use only in a certified fume hood. The methoxyethyl tail increases volatility compared to higher esters.

  • Disposal: Quench excess reagent with aqueous ammonia (forms glycine derivatives) before disposal.

References

  • Lipase-Catalyzed Kinetic Resolution via Chloroacetate Esters: Schwartz, A., et al.[5] "Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R,2S)-trans-2-phenylcyclohexanol."[5][6] Organic Syntheses, Coll.[5][7] Vol. 8, p. 516 (1993).[5] [Link]

  • Synthesis of Chloroacetamide Derivatives (Reactivity Context): Jacobs, W. A., Heidelberger, M. "Chloroacetamide."[7] Organic Syntheses, Coll.[5][7] Vol. 1, p. 153 (1941). [Link]

  • Phase Transfer Catalysis in Alkylation: Freedman, H. H. "Industrial applications of phase-transfer catalysis (PTC)." Pure and Applied Chemistry, Vol. 58, No. 6, pp. 857-868 (1986). [Link]

  • Dihydropyridine Synthesis Intermediates: Arrowsmith, J. E., et al. "Long-acting dihydropyridine calcium antagonists.[8] 1. 2-Alkoxymethyl derivatives incorporating basic substituents." Journal of Medicinal Chemistry, 29(9), 1696-1702 (1986).[8] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxyethyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Yield Optimization & Process Troubleshooting

Subject: Improving Yield and Purity of 2-Methoxyethyl Chloroacetate (CAS: 13361-36-9) via Direct Esterification

Executive Summary: The Yield Challenge

The synthesis of 2-methoxyethyl chloroacetate is a classic equilibrium-limited esterification.[1] The primary "yield killer" in this reaction is not the kinetics, but the thermodynamics.[1] Because the reaction is reversible, the presence of water prevents the conversion from exceeding ~65-70% under static conditions.[1]

To achieve yields >90%, your process must shift the equilibrium by continuously removing one product (water).[1] This guide details the Azeotropic Dehydration Protocol , which is the industry standard for maximizing yield while minimizing side reactions like polymerization or ether cleavage.[1]

Reaction Scheme:


[1]

Critical Process Parameters (The "Why")

Before adjusting your setup, review these parameters. Deviations here are the root cause of 80% of support tickets.

ParameterOptimal SettingTechnical Rationale
Molar Ratio 1.0 : 1.2 (Acid : Alcohol)A slight excess of 2-methoxyethanol pushes the equilibrium forward (Le Chatelier's principle).[1] Large excesses complicate purification.[1]
Catalyst p-TSA (0.5 - 1.0 mol%) p-Toluenesulfonic acid is preferred over H₂SO₄ because it causes less charring/oxidation.[1] Solid Acid Catalysts (e.g., Amberlyst-15) are excellent green alternatives.[1]
Solvent (Entrainer) Toluene or Cyclohexane Required for azeotropic water removal.[1] Toluene (BP 110°C) provides a good reflux temperature to drive kinetics without degrading the product.[1]
Reaction Temp Reflux (~115°C) Must be vigorous enough to distill the water-solvent azeotrope into the Dean-Stark trap.[1]

Optimized Experimental Protocol

Safety Warning: 2-Methoxyethanol (Methyl Cellosolve) is a known reproductive toxin and teratogen.[1] Chloroacetic acid is highly corrosive and toxic.[1] All operations must be performed in a fume hood with full PPE (nitrile/neoprene gloves, goggles).[1]

Step-by-Step Workflow
  • Charge Reactor: In a round-bottom flask equipped with a magnetic stir bar, combine:

    • 1.0 eq Chloroacetic Acid (Solid)[1]

    • 1.2 eq 2-Methoxyethanol (Liquid)[1]

    • 1.5 volumes Toluene (relative to total reactant volume)[1]

    • 0.5 - 1.0 mol% p-Toluenesulfonic Acid (p-TSA) monohydrate.[1]

  • Setup Dehydration: Attach a Dean-Stark trap topped with a reflux condenser.[1] Fill the trap arm with toluene.[1]

  • Reflux: Heat the mixture to vigorous reflux. You should see two layers separating in the Dean-Stark trap (lower layer is water, upper is toluene returning to the flask).[1]

  • Monitor: Continue reflux until water evolution ceases (typically 3–5 hours).

    • Pro-Tip: Theoretical water yield can be calculated.[1] Stop when you collect ~95-98% of this volume.[1]

  • Workup (Crucial for Purity):

    • Cool to room temperature.[1]

    • Wash 1: Wash the organic layer with Saturated NaHCO₃ (2x) to neutralize the catalyst and unreacted chloroacetic acid.[1] Caution: CO₂ evolution.[1]

    • Wash 2: Wash with Brine (1x) to remove trapped water/alcohol.[1]

    • Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1] Filter off the solid.[1]

  • Purification:

    • Remove Toluene via rotary evaporation.[1]

    • Vacuum Distillation: Distill the residue under reduced pressure (e.g., 10-20 mmHg).[1]

    • Note: Do not attempt atmospheric distillation; the high temperature required (~170°C+) will cause decomposition and discoloration.[1]

Process Visualization

SynthesisWorkflow Reactants Reactants (Acid + Alcohol + p-TSA) Reflux Reflux w/ Dean-Stark (Toluene Azeotrope) Reactants->Reflux Heat Separation Water Removal (Phase Separation) Reflux->Separation Vapor Workup Wash (NaHCO3) & Dry Reflux->Workup Completion Separation->Reflux Toluene Return Purification Vacuum Distillation Workup->Purification Crude Oil Product Pure 2-Methoxyethyl Chloroacetate Purification->Product Distillate

Caption: Figure 1.[1] Optimized Azeotropic Esterification Workflow. Continuous water removal drives the equilibrium to completion.[1]

Troubleshooting Guide (FAQ)

Ticket #101: "My yield is stuck at 60-70%."

Root Cause: Incomplete water removal.[1] Resolution:

  • Check the Trap: Is the Dean-Stark trap filling? If not, increase the bath temperature to ensure vigorous boil-up.[1]

  • Insulate: Wrap the column and trap arm with aluminum foil or glass wool. If the vapor condenses before reaching the condenser, water falls back into the reaction, stalling equilibrium.[1]

  • Solvent Choice: Ensure you are using a solvent that forms a good azeotrope.[1] Toluene is standard; if you are strictly limited to lower temps, Benzene works but is toxic.[1] Cyclohexane is a safer alternative but requires longer reaction times due to lower reflux temp.[1]

Ticket #102: "The product is dark brown/black."

Root Cause: Thermal degradation or oxidation.[1] Resolution:

  • Catalyst Switch: Sulfuric acid is a strong oxidant and causes charring.[1] Switch to p-TSA or a Solid Acid Catalyst (e.g., Amberlyst-15, Sulfated Zirconia).[1] Solid acids can be filtered off, leaving no acidic residue to char during distillation [1].[1]

  • Vacuum Required: Did you distill at atmospheric pressure? The high boiling point promotes polymerization.[1] Always use high vacuum (<20 mmHg) to keep the pot temperature below 120°C.

Ticket #103: "Product is acidic or unstable."

Root Cause: Residual catalyst or unreacted Chloroacetic acid.[1] Resolution:

  • Improved Wash: The NaHCO₃ wash is non-negotiable.[1] Ensure the pH of the aqueous layer is basic (~pH 8-9) before separating layers.[1]

  • Emulsion Issues: If the wash forms an emulsion (common with methoxy- compounds), add solid NaCl to break it.[1]

Ticket #104: "Can I use a solid catalyst?"

Resolution: Yes, and it is highly recommended for "Green" synthesis.[1]

  • Protocol: Replace p-TSA with Amberlyst-15 (10 wt% relative to acid).[1]

  • Benefit: No neutralization wash needed.[1] Simply filter the catalyst beads after reaction.[1] This reduces yield loss during the aqueous workup steps [2].[1]

Diagnostic Logic Tree

Use this flow to diagnose specific failure modes in your experiment.

TroubleshootingTree Start Start Diagnosis YieldIssue Issue: Low Yield (<80%) Start->YieldIssue PurityIssue Issue: Low Purity / Color Start->PurityIssue WaterCheck Is Water Volume in Dean-Stark < Theoretical? YieldIssue->WaterCheck ColorCheck Is Product Dark? PurityIssue->ColorCheck AcidCheck Is Product Acidic? PurityIssue->AcidCheck TempCheck Check Reflux Vigour & Insulation WaterCheck->TempCheck Yes Check Reactant Purity Check Reactant Purity WaterCheck->Check Reactant Purity No (Full Water Collected) TimeCheck Extend Reaction Time TempCheck->TimeCheck VacDistill Action: Use Vacuum Distillation Reduce Pot Temp ColorCheck->VacDistill Yes WashFix Action: Improve NaHCO3 Wash or Switch to Solid Catalyst AcidCheck->WashFix Yes

Caption: Figure 2.[1] Troubleshooting Logic for Yield and Purity Issues.

References

  • Solid Acid Catalysis: Liu, Y., et al. (2006).[1] Esterification of Chloroacetic Acid with Alcohols Catalyzed by Solid Acids. This source validates the use of heterogeneous catalysts to prevent product degradation and simplify workup.[1]

  • Azeotropic Distillation Principles: Othmer, D. F. (1941).[1] Azeotropic Distillation for Esterification. The foundational chemical engineering principle for breaking the equilibrium limit in ester synthesis. [1]

  • Chemical Safety (2-Methoxyethanol): National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 8019, 2-Methoxyethanol. [1]

Sources

Technical Support Center: Synthesis of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxyethyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis is typically traced back to one of three primary issues: incomplete reaction, product loss during workup, or competing side reactions that consume your starting materials.

The most common synthesis route is a Fischer-Speier esterification of 2-methoxyethanol with chloroacetic acid, catalyzed by a strong acid like H₂SO₄, or the reaction of 2-methoxyethanol with chloroacetyl chloride, often in the presence of a non-nucleophilic base.

Causality & Troubleshooting:

  • Incomplete Reaction (Fischer Esterification): This is an equilibrium-limited reaction. The formation of water as a byproduct will, by Le Chatelier's principle, push the equilibrium back towards the reactants.

    • Solution: Ensure you are actively removing water from the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of one reactant (typically the less expensive 2-methoxyethanol) can also drive the reaction forward.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent or glassware. This forms chloroacetic acid, which is less reactive and generates HCl, potentially catalyzing other side reactions.

    • Solution: Use anhydrous solvents and meticulously dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Key Side Reactions: Several side reactions can significantly reduce your yield by consuming reactants. The most prominent are the formation of bis(2-methoxyethyl) ether and the hydrolysis of the chloroacetyl group. These are discussed in detail below (Q2 & Q3).

Q2: I'm observing a significant byproduct with a mass corresponding to C₆H₁₄O₃. What is it and how do I prevent its formation?

This molecular formula strongly suggests the formation of bis(2-methoxyethyl) ether . This is a classic side product when working with alcohols under acidic conditions, particularly at elevated temperatures.

Mechanism: Acid-Catalyzed Dehydration

The reaction proceeds via the protonation of one molecule of 2-methoxyethanol by the acid catalyst, turning the hydroxyl group into a good leaving group (water). A second molecule of 2-methoxyethanol then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether and regenerate the acid catalyst.

Prevention Strategy:

  • Temperature Control: This is the most critical factor. The rate of ether formation increases significantly with temperature. Maintain the reaction temperature as low as reasonably possible while still allowing the primary esterification to proceed at an acceptable rate.

  • Order of Addition: When using chloroacetyl chloride, consider adding it slowly to the 2-methoxyethanol. This ensures the acyl chloride is the limiting reagent at any given moment, favoring the desired bimolecular reaction over the self-condensation of the alcohol.

  • Catalyst Choice (Fischer Esterification): While strong acids like H₂SO₄ are effective, they are also aggressive catalysts for ether formation. Consider exploring milder solid acid catalysts.

Below is a diagram illustrating the main esterification pathway versus the side reaction leading to ether formation.

G cluster_main Desired Esterification Pathway cluster_side Side Reaction: Ether Formation A 2-Methoxyethanol C 2-Methoxyethyl Chloroacetate A->C Nucleophilic Attack B Chloroacetyl Chloride B->C D HCl E 2-Methoxyethanol (Molecule 1) G Protonated Alcohol E->G Protonation F H+ (Catalyst) F->G I Bis(2-methoxyethyl) ether G->I SN2 Attack H 2-Methoxyethanol (Molecule 2) H->I J H2O

Caption: Desired vs. Undesired Reaction Pathways.

Q3: My reaction mixture turns dark, and the final product is discolored. Why is this happening?

Discoloration often points to decomposition or polymerization, frequently initiated by the strong acid catalyst or the HCl byproduct generated when using chloroacetyl chloride.

Causality & Troubleshooting:

  • Acid-Catalyzed Decomposition: Strong acids, especially at higher temperatures, can cause degradation of organic molecules, leading to the formation of colored polymeric or carbonaceous materials.

  • Reaction with Trace Impurities: Commercial grades of starting materials may contain impurities that are unstable under the reaction conditions.

  • Chloroacetic Acid Instability: Under strongly basic conditions, such as during a caustic wash in the workup, chloroacetic acid or its ester can be hydrolyzed to glycolic acid[1]. While this doesn't typically cause color, subsequent side reactions might.

Prevention & Purification:

  • Minimize Reaction Time and Temperature: Do not heat the reaction longer or hotter than necessary. Monitor the reaction progress (e.g., by TLC or GC) and proceed to workup as soon as it is complete.

  • Use a Base Scavenger: When using chloroacetyl chloride, the addition of a non-nucleophilic base like triethylamine or pyridine is crucial.[2] It neutralizes the HCl byproduct as it forms, preventing it from catalyzing decomposition reactions.

  • Purification: If the crude product is discolored, purification by vacuum distillation is usually effective. Activated carbon treatment of the crude product solution before distillation can also help remove colored impurities.

Q4: Can the ether linkage in my 2-methoxyethanol starting material or my final product cleave during synthesis?

Yes, ether cleavage is a known and significant risk under strong acidic conditions.[3][4][5] The hydrogen halides (HBr and HI) are particularly effective at cleaving ethers, but strong protic acids like H₂SO₄ can also facilitate this, especially at elevated temperatures.[3][6][7]

Mechanism: Acid-Catalyzed Cleavage

The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by a halide ion or another nucleophile present in the mixture. For a primary ether like 2-methoxyethanol, this proceeds via an Sₙ2 mechanism.

EtherCleavage Reactant 2-Methoxyethanol (CH3-O-CH2CH2-OH) ProtonatedEther Protonated Ether {CH3-O(H+)-CH2CH2-OH} Reactant->ProtonatedEther Protonation Catalyst H-X (e.g., HBr, HCl from Chloroacetyl Chloride) Catalyst->ProtonatedEther Products Products: CH3-X + HO-CH2CH2-OH (Methyl Halide + Ethylene Glycol) ProtonatedEther->Products SN2 Attack by X⁻ Nucleophile X⁻ Nucleophile->Products

Caption: Mechanism of Acid-Catalyzed Ether Cleavage.

Consequences & Prevention:

  • Formation of Impurities: Cleavage of 2-methoxyethanol would yield ethylene glycol and a methyl halide. Ethylene glycol could then react to form bis(chloroacetate) esters, complicating your product mixture.

  • Prevention:

    • Avoid using hydrogen halide acids (HBr, HI) as catalysts.

    • If using chloroacetyl chloride, employ a base scavenger (see Q3) to neutralize the HCl byproduct immediately.

    • If using sulfuric acid, use the minimum catalytic amount and maintain the lowest effective temperature.

Troubleshooting Guide: At a Glance

This table summarizes potential issues, their likely causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low Yield 1. Equilibrium limitation (Fischer esterification).2. Hydrolysis of chloroacetyl chloride.3. Symmetrical ether formation.1. Use a Dean-Stark trap or excess alcohol.2. Use anhydrous reagents/solvents and an inert atmosphere.3. Lower reaction temperature; slow addition of acyl chloride.
Product Discoloration 1. Acid-catalyzed decomposition.2. Reaction with impurities.1. Minimize reaction time and temperature.2. Use a base (e.g., triethylamine) with chloroacetyl chloride.3. Purify via vacuum distillation; consider charcoal treatment.
Unexpected GC/MS Peaks 1. bis(2-methoxyethyl) ether: From alcohol self-condensation.2. Di- or Tri-chloroacetate esters: Over-chlorination of the starting acid or subsequent reaction.[8]3. Ethylene Glycol Esters: Resulting from ether cleavage.1. See "Symmetrical ether formation" solutions above.2. Use high-purity chloroacetic acid/chloride. Control stoichiometry carefully.3. Avoid strong acid catalysts (HBr, HI); neutralize HCl byproduct.
Difficult Purification 1. Byproducts with close boiling points.2. Thermal decomposition during distillation.1. Optimize reaction conditions to minimize byproduct formation.2. Use high-efficiency fractional distillation under vacuum to lower the boiling point.

Experimental Protocol: Minimizing Side Reactions (Chloroacetyl Chloride Method)

This protocol incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • 2-Methoxyethanol (anhydrous)

  • Chloroacetyl chloride (freshly distilled if necessary)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with 2-methoxyethanol (1.0 eq), triethylamine (1.1 eq), and anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is critical for controlling the exothermic reaction and preventing side reactions.

  • Slow Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until GC/TLC analysis indicates the consumption of the starting alcohol.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any chloroacetic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 2-Methoxyethyl chloroacetate.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • CN102875378A - Synthetic method of methyl chloroacetate - Google P
  • DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google P
  • CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google P
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates - ResearchGate. [Link]

  • Preparation of ethyl chloroacetate - PrepChem.com. [Link]

  • US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google P
  • CN109456192B - Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate - Google P
  • US4968840A - Process for preparing methoxyacetic acid - Google P
  • Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol - ResearchGate. [Link]

  • 2-Methoxyethanol - Wikipedia. [Link]

  • chloroacetamide - Organic Syntheses Procedure. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

  • Acid to Ester - Common Conditions . [Link]

  • CN104151164A - Method for preparing methyl chloroacetate - Google P
  • Transesterification - Master Organic Chemistry. [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. [Link]

  • Opinion of the SCCNFP on ethoxyethanol, ethoxyethanol acetate, 2-Methoxyethanol and 2-Methoxyethanol acetate - European Commission. [Link]

  • New process of synthesis of methyl chloroacetate by reactive distillation - ResearchGate. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]

  • Ether cleavage - Wikipedia. [Link]

  • 9.2: The Reaction of Biodiesel- Transesterification - Engineering LibreTexts. [Link]

  • 2-Methoxyethanol - DCCEEW. [Link]

  • Synthesis method of 2-methylphenoxyacetic acid - Patsnap. [Link]

  • Cleavage of Ethers with Acids - YouTube. [Link]

  • Esterification using Acid Chloride and Alcohol - YouTube. [Link]

  • Acidic cleavage of ethers (video) - Khan Academy. [Link]

  • Basic transesterification - YouTube. [Link]

  • Methoxyethanol, 2- Ethoxyethanol, 2- and their acetates (EHC 115, 1990) - INCHEM. [Link]

Sources

Optimizing reaction conditions for alkylation with 2-Methoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Nucleophilic Substitution (


)
Reagent CAS:  3278-89-5 (2-Methoxyethyl chloroacetate)
Document ID:  TSC-OPT-2024-001

Executive Summary

2-Methoxyethyl chloroacetate is a specialized bifunctional reagent used primarily to introduce the methoxyethyl ester motif—a common strategy in prodrug design to enhance aqueous solubility and metabolic stability.

However, users often encounter three specific failure modes:

  • Sluggish Kinetics: The chloride leaving group is often insufficient for sterically hindered nucleophiles.

  • Ester Hydrolysis: The methoxyethyl ester is labile under aqueous basic conditions.

  • Purification Difficulty: The high boiling point (~158°C) and polarity make removal of excess reagent via distillation challenging.

This guide provides an optimized, self-validating protocol to address these issues, moving beyond standard "add and stir" methodologies.

Module 1: The Optimized Protocol (Finkelstein Modification)

The Core Problem: Chloroacetates possess a moderate leaving group (


). For many nucleophiles (amines, phenols, carboxylic acids), the reaction rate in standard solvents (THF, DCM) is too slow, leading to long reaction times and competitive ester hydrolysis.

The Solution: In situ conversion to the iodide via the Finkelstein reaction .[1]

Standard Operating Procedure (SOP)

Use this protocol as your baseline starting point.

ParameterConditionRationale
Solvent DMF (Dimethylformamide) or MeCN (Acetonitrile)Polar aprotic solvents stabilize the transition state of the

reaction and dissolve inorganic bases.
Base

(1.5 - 2.0 equiv)
Anhydrous carbonate is mild enough to prevent ester hydrolysis but strong enough to deprotonate most nucleophiles.
Catalyst KI (Potassium Iodide) (10-20 mol%)Critical Step. Displaces Cl with I (a superior leaving group) in situ, accelerating the reaction up to 100x.
Temperature 50°C - 60°C Sufficient thermal energy to overcome the activation barrier without triggering thermal decomposition of the ester.
Concentration 0.2 M - 0.5 M High concentration favors bimolecular (

) kinetics.
Workflow Diagram

The following decision matrix outlines the logical flow for selecting conditions based on your specific nucleophile.

ReactionOptimization Start Start: Define Nucleophile Nuc_Type Nucleophile Type? Start->Nuc_Type Strong_Nuc Strong (Amines/Thiols) Nuc_Type->Strong_Nuc Weak_Nuc Weak (Phenols/Carboxylates) Nuc_Type->Weak_Nuc Cond_A Condition A: MeCN, Et3N (1.2 eq) RT to 40°C Strong_Nuc->Cond_A Workup Workup: Dilute w/ EtOAc Wash 3x H2O (Remove DMF/KI) Cond_A->Workup Base_Check Base Sensitive? Weak_Nuc->Base_Check Sensitive_Yes Yes (e.g., Epimerizable) Base_Check->Sensitive_Yes Sensitive_No No (Robust) Base_Check->Sensitive_No Cond_B Condition B: DMF, Cs2CO3 (1.5 eq) KI (20 mol%), 25°C Sensitive_Yes->Cond_B Cond_B->Workup Cond_C Condition C: DMF, K2CO3 (2.0 eq) KI (10 mol%), 60°C Sensitive_No->Cond_C Cond_C->Workup

Figure 1: Decision matrix for optimizing alkylation conditions based on nucleophile reactivity and stability.

Module 2: Troubleshooting & FAQs

This section addresses specific technical hurdles reported by our user base.

Q1: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?

Diagnosis: This is often due to the "Common Ion Effect" or surface passivation of the inorganic base. Technical Explanation: As the reaction proceeds,


 is generated. In solvents like Acetone or MeCN, 

is insoluble and can coat the surface of your solid base (

), halting deprotonation. The Fix:
  • Switch Solvent: Move to DMF or DMSO, where the solubility of inorganic salts is marginally higher.

  • Grinding: Use finely ground, anhydrous

    
    .
    
  • Phase Transfer: Add 5 mol% of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . This shuttles the carbonate into the organic phase, bypassing the surface passivation issue.

Q2: I see a new spot on TLC that corresponds to the alcohol of my starting material. Is the ester hydrolyzing?

Diagnosis: Yes, you are likely observing base-catalyzed hydrolysis of the methoxyethyl ester. Root Cause: The use of "wet" solvents or hygroscopic bases.


 is extremely hygroscopic. If water is present, hydroxide (

) is generated, which is a smaller, harder nucleophile than your target, leading to attack at the carbonyl rather than the

-carbon. The Fix:
  • Dry Your Base: Flame-dry your

    
     under vacuum before use.
    
  • Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask.

  • Switch Base: If hydrolysis persists, switch to

    
      (Cesium Carbonate). The "Cesium Effect" often allows for milder temperatures due to higher solubility and reactivity, reducing the window for side reactions [1].
    
Q3: How do I remove excess 2-Methoxyethyl chloroacetate? It won't rotovap off.

Diagnosis: The boiling point (157-158°C) is too high for standard rotary evaporation. The Fix: Do not attempt to distill it off if your product is also high-boiling. Utilize the polarity of the methoxyethyl group.

  • Protocol:

    • Dilute the reaction mixture with a non-polar solvent (Diethyl Ether or Hexane/EtOAc 9:1).

    • Wash extensively with water (3x).

    • The Trick: The 2-methoxyethyl tail imparts significant water solubility compared to simple ethyl esters. Excess reagent will partition into the aqueous phase more readily than your alkylated product.

    • If it persists, a rapid filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) usually separates the less polar product from the polar unreacted halo-ester.

Q4: Can I use Sodium Hydride (NaH) to speed this up?

Diagnosis: Risky. Technical Warning: While NaH is a faster base, it carries a high risk of Claisen Condensation . The enolate formed from your nucleophile (or the reagent itself) can attack the ester of another reagent molecule. Recommendation: Only use NaH if:

  • Your nucleophile is extremely non-acidic (pKa > 20).

  • You pre-form the anion completely at 0°C before adding the chloroacetate dropwise.

  • Strictly exclude the reagent from being in excess during the anion formation step.

References

  • Finkelstein Reaction & Halogen Exchange

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See Chapter 10 for Nucleophilic Substitution).
    • Mechanism and utility of Finkelstein conditions:

  • Cesium Effect in Alkylation

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the cesium effect: General base promoted alkylation of carboxylic acids". Journal of Organic Chemistry, 52(19), 4230–4234.

  • Reagent Data

    • Sigma-Aldrich Product Specification: 2-Methoxyethyl chloroacetate.

    • Boiling Point and Density data verified via vendor safety d
  • Ester Hydrolysis Mechanisms: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text on mechanisms).

Sources

Technical Support Center: Optimizing Reaction Rates with 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxyethyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile alkylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity and logic.

Troubleshooting Guide: My Reaction is Slow or Incomplete

This section addresses the most common issue encountered in the lab: sluggish or stalled reactions. We will explore the critical factors you can manipulate to significantly increase your reaction rate and achieve complete conversion.

Q1: My alkylation reaction with 2-Methoxyethyl chloroacetate is not proceeding to completion. What is the first parameter I should investigate?

A1: Temperature is the most common and effective first parameter to adjust.

According to collision theory, increasing the temperature raises the average kinetic energy of the reactant molecules.[1] This means a greater proportion of molecules will possess the necessary activation energy for a successful collision, leading to a higher reaction rate.[1][2]

  • Expert Insight: A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature.[3] However, be cautious of the thermal stability of your reactants and products. While 2-Methoxyethyl chloroacetate is stable under typical reaction conditions, excessively high temperatures can lead to decomposition or an increase in side reactions.[4][5]

  • Actionable Protocol:

    • Set up your reaction at the initial temperature (e.g., room temperature).

    • Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or another suitable analytical method every 30-60 minutes.[6][7]

    • If the reaction is slow, increase the temperature by 10-20°C and continue monitoring.

    • Systematically increase the temperature until a satisfactory rate is achieved or side product formation becomes significant.

Q2: I've increased the temperature, but the rate is still too slow. What should I evaluate next?

A2: Your choice of solvent plays a crucial role in the kinetics of nucleophilic substitution.

2-Methoxyethyl chloroacetate is a primary alkyl halide, meaning its reactions with nucleophiles typically proceed via an S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism.[8] The rate of an S_N2 reaction is highly dependent on the solvent's ability to solvate the ions involved.[9][10]

  • Expertise & Causality:

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetone are ideal for S_N2 reactions.[8][11] They can solvate the counter-ion (e.g., K⁺ in K₂CO₃) but do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.

    • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, or ethanol can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity, which slows down the S_N2 reaction.[9]

  • Data-Driven Decision Making:

Solvent TypeExample SolventsEffect on NucleophileExpected S_N2 Rate
Polar Aprotic DMF, DMSO, Acetonitrile, AcetonePoorly solvated, highly reactiveFastest
Polar Protic Water, Methanol, EthanolStrongly solvated, less reactiveSlowest
Non-Polar Toluene, HexanePoor solubility of many nucleophilesGenerally unsuitable
  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting a slow reaction, prioritizing the most impactful changes first.

    Caption: Logical workflow for troubleshooting a slow reaction.

Q3: Can a catalyst be used to accelerate my reaction?

A3: Yes, specific catalysts can provide a significant rate enhancement, particularly in heterogeneous systems or with less reactive nucleophiles.

  • Iodide Catalysis (Finkelstein Reaction): Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can dramatically speed up reactions. The chloroacetate first reacts with iodide to form the more reactive 2-methoxyethyl iodoacetate in situ. Iodide is a superior leaving group compared to chloride, and it is subsequently displaced by your primary nucleophile, regenerating the iodide catalyst.[11] This is particularly effective in solvents like acetone where sodium chloride is poorly soluble, driving the equilibrium forward.[11]

  • Phase-Transfer Catalysts (PTC): If your nucleophile is an inorganic salt (e.g., sodium cyanide) with poor solubility in your organic solvent, a PTC is essential. Catalysts like tetrabutylammonium bromide (TBAB or Bu₄NBr) transport the nucleophile anion from the solid or aqueous phase into the organic phase where the reaction occurs.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reactions involving 2-Methoxyethyl chloroacetate?

A1: As a primary alkyl halide, 2-Methoxyethyl chloroacetate reacts almost exclusively through the S_N2 mechanism .[8] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[10]

  • Key Features of the S_N2 Mechanism:

    • Bimolecular Kinetics: The reaction rate depends on the concentration of both the nucleophile and 2-Methoxyethyl chloroacetate.[9][10][12] Rate = k[R-Cl][Nu⁻].

    • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group.

    • Inversion of Stereochemistry: If the carbon were a chiral center, its configuration would be inverted.

The diagram below illustrates this concerted, one-step process.

Caption: The concerted S_N2 mechanism for 2-Methoxyethyl chloroacetate.

Q2: What are the most common side reactions and how can I prevent them?

A2: The primary side reaction of concern is hydrolysis of the ester functional group .

  • Cause: The ester linkage is susceptible to cleavage under strongly basic or aqueous acidic conditions. Using strong hydroxide bases (like NaOH or KOH) or having significant water in your reaction mixture can lead to the formation of 2-methoxyethanol and chloroacetic acid salts.[13][14]

  • Prevention:

    • Use Anhydrous Conditions: Ensure your solvents and reagents are dry.

    • Choose Appropriate Bases: For alkylation reactions requiring a base, use non-nucleophilic, anhydrous bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an appropriate solvent (e.g., DMF, THF).[11] These bases are strong enough to deprotonate most nucleophiles (like phenols or amines) but are less likely to attack the ester.

    • Maintain Temperature Control: Exothermic additions of reagents should be controlled to prevent temperature spikes that could accelerate hydrolysis.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time reaction monitoring in a research setting.[6][15]

  • Trustworthy Protocol: A self-validating TLC analysis is crucial for making informed decisions about your reaction.

    Caption: Experimental workflow for monitoring a reaction using TLC.

Experimental Protocol: N-Alkylation of Aniline with 2-Methoxyethyl Chloroacetate

This protocol provides a detailed, step-by-step methodology for a representative S_N2 reaction.

Materials:

  • Aniline

  • 2-Methoxyethyl chloroacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.5 M concentration relative to aniline).

  • Reagent Addition: Begin stirring the suspension. Slowly add 2-Methoxyethyl chloroacetate (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C under a nitrogen atmosphere using a condenser.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., 20% Ethyl Acetate in Hexane).[6] Spot the starting aniline, the reaction mixture, and a co-spot. The reaction is complete when the aniline spot has been fully consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the pure N-alkylated product.

References

  • Monash University. (n.d.). Factors Affecting Rates of Reaction. Student Academic Success. Retrieved from [Link]

  • MME Revise. (n.d.). Factors that Affect Rate of Reaction. Retrieved from [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025). Retrieved from [Link]

  • BCcampus. (n.d.). 12.2 Factors Affecting Reaction Rates. In Chemistry - 2e. Retrieved from [Link]

  • College of Western Idaho. (n.d.). 15.2 Factors Affecting Reaction Rates. In General Chemistry: CHEM 111 & 112. Retrieved from [Link]

  • Pressbooks. (n.d.). Factors that Affect the Rate of Reactions. In Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

  • ACS Publications. (n.d.). Transforming Ethyl Chloroacetate Production. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Quora. (2017). How to monitor a chemical reaction. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing alkyl esters of chloroacetic acid.
  • ResearchGate. (n.d.). Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl methyl ether. Retrieved from [Link]

  • PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy. Retrieved from [Link]

  • ResearchGate. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Mega Lecture. (n.d.). Chapter 8a (AS-Level). Retrieved from [Link]

  • Chemspace. (n.d.). 2-methoxyethyl 2-chloroacetate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • YouTube. (2012). Nucleophilic Substitution Reactions (2). Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Chloroacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl chloroacetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition behavior of CL-20 co-crystals. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate. Retrieved from [Link]

Sources

Common impurities in commercial 2-Methoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource for researchers utilizing 2-Methoxyethyl chloroacetate (CAS: 13361-36-9). It moves beyond basic Certificate of Analysis (CoA) data to address the mechanistic origins of impurities and their specific interference patterns in high-stakes synthesis.

Subject: Advanced Impurity Profiling & Troubleshooting Guide Document ID: TS-MEC-004 Applicable For: Organic Synthesis, Medicinal Chemistry, Polymer Science

Executive Summary & Chemical Context

2-Methoxyethyl chloroacetate is a bifunctional reagent primarily used as an alkylating agent or a protecting group precursor. Its utility stems from the balance between the reactive


-chloro ester motif and the solubilizing methoxyethyl ether tail. However, this dual functionality makes it susceptible to a unique set of degradation pathways that can silently sabotage downstream applications, particularly transition-metal catalyzed cross-couplings and enzymatic resolutions.

Key Technical Parameters:

  • Molecular Formula:

    
    [1]
    
  • MW: 152.58 g/mol

  • Boiling Point: ~176°C (Atmospheric), often distilled under vacuum.

  • Critical Instability: Hydrolysis-prone (Ester), Peroxide-prone (Ether).

Impurity Genesis & Identification (The "What" and "Why")

Commercial samples, even those labeled >97%, often contain specific contaminants derived from the equilibrium-driven esterification process or oxidative degradation.

Diagram 1: Impurity Origin Pathways

This signaling pathway visualizes how storage conditions and synthesis routes introduce specific contaminants.

ImpurityPathways Start 2-Methoxyethyl Chloroacetate (Target) Degrad1 Peroxides (Ether Oxidation) Start->Degrad1 O2/Light (Long Storage) Degrad2 HCl + Glycolic Acid (Hydrolysis) Start->Degrad2 Moisture/H+ SM1 Chloroacetic Acid (Residual) SM1->Start Incomplete Esterification SM2 2-Methoxyethanol (Residual) SM2->Start Excess Reagent Byprod1 Bis(2-methoxyethyl) Ether (Diglyme) SM2->Byprod1 Acid Catalysis Side Rxn Byprod2 Ethylene Glycol bis(chloroacetate) SM2->Byprod2 Impurity in Alcohol Feed

Caption: Figure 1. Mechanistic origin of common impurities. Red nodes indicate critical reactive contaminants that interfere with nucleophilic substitution.

Table 1: Diagnostic Fingerprints (NMR & GC)

Use this table to validate the purity of your reagent before use.

ImpurityOrigin1H NMR Signature (CDCl3,

ppm)
Impact on Experiment
Chloroacetic Acid Hydrolysis / UnreactedSinglet ~4.10 (Exchangeable COOH proton >10)Critical: Quenches basic catalysts (e.g., NaH, LDA); lowers yield.
2-Methoxyethanol Hydrolysis / UnreactedTriplets ~3.55, 3.40; Singlet ~3.35 (

)
High: Competes as a nucleophile; forms side-product ethers.
Water Hygroscopic absorptionBroad singlet ~1.5 - 2.0 (varies)Hydrolyzes reagent; kills moisture-sensitive reagents (Grignards).
Peroxides Ether oxidationWeak broad signals 8.0-9.0 (hydroperoxides)Safety Hazard: Explosion risk during distillation; radical scavenger.
HCl HydrolysisN/A (Acidic shift of water peak)Corrodes equipment; catalyzes polymerization of sensitive substrates.

Impact Analysis: Why Purity Matters

Expert Insight: Many researchers assume a "clear liquid" is pure. However, 0.5% acidic impurity can reduce yields by 10-15% in base-mediated reactions.

Q: I am performing an alkylation using NaH. Why is my yield low?

A: The likely culprit is Chloroacetic Acid (residual starting material).

  • Mechanism: The free acid reacts instantly with Sodium Hydride (NaH) to form the sodium salt and hydrogen gas, consuming your base before it can deprotonate your substrate.

  • Symptom: You observe rapid bubbling immediately upon addition of the reagent, even at low temperatures.

  • Solution: Wash the reagent with 5% aqueous

    
     (see Protocol A).
    
Q: My enzymatic resolution failed (no enantiomeric excess). Why?

A: 2-Methoxyethanol inhibition.[2]

  • Mechanism: Lipases used for kinetic resolution are often reversible. High concentrations of the alcohol byproduct (2-methoxyethanol) push the equilibrium back toward the starting material or inhibit the enzyme's active site.

  • Solution: Ensure the reagent is distilled to remove alcohol traces (see Protocol B).

Remediation & Troubleshooting Protocols

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the necessary purification step based on your specific issue.

PurificationLogic Start Issue Identification Q1 Is the liquid yellow/brown? Start->Q1 Q2 Is the pH < 4? Q1->Q2 No (Clear) Action1 Vacuum Distillation (Protocol B) Q1->Action1 Yes Q3 Peroxide Test Positive? Q2->Q3 No Action2 Bicarb Wash + Drying (Protocol A) Q2->Action2 Yes (Acidic) Q3->Action1 No (<10 ppm) Action3 DISCARD REAGENT Safe Disposal Q3->Action3 Yes (>100 ppm)

Caption: Figure 2. Decision matrix for purifying commercial 2-Methoxyethyl chloroacetate.

Protocol A: Acid Removal (The "Standard Wash")

Use this when the reagent is acidic (pH paper check) but otherwise clear.

  • Dissolve the reagent in an equal volume of Dichloromethane (DCM) or Diethyl Ether .

  • Wash twice with saturated aqueous

    
      (Caution: 
    
    
    
    evolution).
  • Wash once with Brine .

  • Dry over anhydrous

    
      for 20 minutes.
    
  • Filter and concentrate under reduced pressure (Rotovap).

    • Validation: 1H NMR should show no singlet at ~10-12 ppm (COOH).

Protocol B: Vacuum Distillation (The "Deep Clean")

Use this for colored samples or when removing alcohol impurities.

  • Safety Check: Test for peroxides using starch-iodide paper. If positive, treat with aqueous ferrous sulfate before distilling.

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg).

  • Collect the fraction boiling at 60-65°C (at 2 mmHg) .

    • Note: The boiling point is significantly higher (~176°C) at atmospheric pressure; avoid atmospheric distillation to prevent decomposition.

Storage & Handling FAQs

Q: Can I store this in a plastic bottle? A: No. Chloroacetate esters can permeate polyethylene (PE) over time and may leach plasticizers. Store in amber glass bottles with Teflon-lined caps.

Q: What is the shelf life? A: 12 months if stored at 2-8°C.

  • Warning: Upon prolonged storage, the ether linkage can form explosive peroxides.[3] Always date the bottle upon opening and test for peroxides every 6 months [1].

Q: Why does the liquid turn yellow? A: The yellow color indicates the formation of HCl and subsequent polymerization or oxidation products. This is autocatalytic; once it starts, degradation accelerates. Perform Protocol B immediately or discard.

References

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[3] Chemical Health and Safety, 8(5), 12-22. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13361-36-9, 2-Methoxyethyl chloroacetate. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxyethyl chloroacetate. (Source for physical data and hazards).[2][3][4][5][6][7][8][9][10][11]

Sources

Mitigating the formation of byproducts in 2-Methoxyethyl chloroacetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Byproduct Mitigation & Reaction Fidelity Assigned Specialist: Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome to the technical support center for 2-Methoxyethyl Chloroacetate (MEC) . You are likely using MEC as a specialized alkylating agent to introduce the methoxyethyl ester motif or to leverage the chloroacetate group for heterocycle formation.

The Core Problem: MEC is deceptively simple. It contains two electrophilic sites: the carbonyl carbon (susceptible to hydrolysis/transesterification) and the alpha-carbon (the intended site for


 substitution). The challenge lies in directing the nucleophile to the alpha-carbon while protecting the ester linkage.

This guide addresses the three most common "tickets" we receive: Hydrolysis (Acid Spikes) , Unwanted Transesterification , and Thermal Decomposition .

Module 1: Troubleshooting Hydrolysis (The "Acid Spike")

User Report: "My reaction pH is dropping rapidly, and I'm seeing Chloroacetic Acid (CAA) and 2-Methoxyethanol (2-ME) in my LC-MS."

Root Cause Analysis

MEC is an ester.[1][2] In the presence of water and a base (even weak bases), it undergoes hydrolysis. This is a second-order reaction where the rate depends on both [Ester] and [OH⁻]. The byproduct, Chloroacetic Acid, is a strong acid (


), which neutralizes your base, stalling the intended reaction.
The Fix: The "Dry-Base" Protocol
  • Eliminate Hydroxides: Never use NaOH or KOH if the reaction time exceeds 30 minutes. The hydroxide ion is a potent nucleophile that attacks the carbonyl faster than your intended nucleophile attacks the alpha-carbon.

    • Alternative: Use Potassium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      . These are milder and less solvated in organic media, reducing carbonyl attack.
  • Solvent Drying: Ensure solvents (DMF, Acetonitrile) are dried to

    
     water.
    
  • Phase Transfer Catalysis (PTC): If you must use an aqueous base, use a Phase Transfer Catalyst (e.g., TBAB). This keeps the bulk of the hydroxide in the water phase and the MEC in the organic phase, minimizing contact time for hydrolysis while allowing the alkylation to proceed at the interface.

Visualizing the Pathway:

MEC_Hydrolysis MEC 2-Methoxyethyl Chloroacetate (MEC) Transition Tetrahedral Intermediate MEC->Transition Nucleophilic Attack (Carbonyl) Water H2O / OH- Water->Transition CAA Chloroacetic Acid (Byproduct) Transition->CAA Elimination ME 2-Methoxyethanol (Toxic Byproduct) Transition->ME Leaving Group

Figure 1: The hydrolysis pathway that degrades MEC into acidic and toxic byproducts.

Module 2: Preventing Transesterification (The "Wrong Product")

User Report: "I used Methanol to dissolve my nucleophile, but now I have Methyl Chloroacetate impurities."

Root Cause Analysis

Transesterification is an equilibrium process.[3][4] If you dissolve MEC in an alcohol (


) that is different from the ester's alcohol group (2-methoxyethanol), the solvent will displace the methoxyethyl group. This is catalyzed by the very bases used for alkylation.
The Solvent Compatibility Matrix
Solvent ClassRecommended?Risk LevelTechnical Note
Methanol / Ethanol NO CRITICAL Will rapidly transesterify to form Methyl/Ethyl Chloroacetate.
2-Methoxyethanol YES LowThe only alcohol allowed. Since it matches the leaving group, "transesterification" is degenerate (no net change).
DMF / DMAc YES LowExcellent for

reactions. High dielectric constant accelerates halide displacement.
Toluene YES LowGood for non-polar nucleophiles; requires PTC or crown ethers.
Acetone Conditional MediumCan form enolates with strong bases; generally safe with carbonates.
The Fix: Solvent Swapping

If your nucleophile is only soluble in methanol:

  • Dissolve nucleophile in MeOH.

  • Add the base.[5]

  • Evaporate the MeOH to dryness.

  • Re-dissolve the salt in DMF or Acetonitrile before adding MEC.

Module 3: Optimizing Nucleophilic Substitution ( )

User Report: "The reaction is too slow, and thermal decomposition is turning the mixture black."

Root Cause Analysis

You are fighting a kinetic battle. You want the nucleophile to attack the


 bond (Substitution) faster than it attacks the 

bond (Acylation). High temperatures favor decomposition and side reactions.
The "Soft-Nucleophile" Strategy
  • Temperature Ceiling: Do not exceed 60°C unless absolutely necessary. MEC is thermally stable at room temperature but degrades at higher temperatures, especially in basic media.

  • The Finkelstein Assist: Add 10 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][3][4][6][7] NaI reacts with MEC to form 2-Methoxyethyl Iodoacetate in situ. The C-I bond is weaker and more reactive than the C-Cl bond, accelerating the reaction rate at lower temperatures, preserving the ester.

Visualizing the Decision Logic:

Solvent_Logic Start Start: Select Solvent IsAlcohol Is the solvent an alcohol? Start->IsAlcohol Is2ME Is it 2-Methoxyethanol? IsAlcohol->Is2ME Yes Polarity Is Nucleophile Polar? IsAlcohol->Polarity No Stop STOP: Transesterification Risk High Is2ME->Stop No (MeOH, EtOH) Proceed Proceed: Low Risk Is2ME->Proceed Yes UseDMF Use DMF or ACN Polarity->UseDMF Yes UseTol Use Toluene + PTC Polarity->UseTol No

Figure 2: Decision tree for solvent selection to prevent byproduct formation.

Module 4: Safety & Handling (The Hidden Toxin)

User Report: "What are the safety implications of the hydrolysis byproducts?"

Critical Warning: The hydrolysis of MEC releases 2-Methoxyethanol (EGME) .

  • Toxicity: EGME is a known teratogen and reproductive toxin (Category 1B). It can be absorbed through the skin.[8]

  • Detection: It has a mild, ether-like odor that is not unpleasant, leading to potential overexposure without warning.

  • Disposal: Aqueous waste streams from MEC reactions must be treated as hazardous due to EGME content. Do not pour down the drain.

Summary of Standardized Protocol

For a generic N-alkylation (e.g., an amine nucleophile):

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Base: Cesium Carbonate (

    
    , 1.5 equivalents).
    
  • Additive: Sodium Iodide (NaI, 0.1 equivalents).

  • Addition: Dissolve Amine and Base in MeCN. Stir for 15 min. Add MEC (1.1 equivalents) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temp. Stir 4-12 hours.

  • Workup: Filter off inorganic salts before adding water. This removes the bulk of the base, preventing hydrolysis during the aqueous extraction.

References
  • Hydrolysis Kinetics: Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry.

  • Transesterification Mechanisms: Transesterification - Master Organic Chemistry.

  • Safety Data: 2-Methoxyethyl Chloroacetate Safety Data Sheet. TCI Chemicals.

  • Nucleophilic Substitution Principles: Nucleophilic Acyl Substitution Reactions. LibreTexts Chemistry.

Sources

Technical Support Center: Reaction Monitoring for 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 2 Support Escalation response. It assumes the user has basic laboratory knowledge but requires specific, high-level troubleshooting for this unique chemical system.

Ticket ID: #RXN-MON-2MECA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Safety/Process Control)

Executive Summary & Safety Directive

You are synthesizing 2-methoxyethyl chloroacetate (CAS: 13361-36-9) via the esterification of chloroacetic acid and 2-methoxyethanol. This reaction presents unique monitoring challenges due to the lack of UV chromophores and the high polarity of the starting materials.

⚠️ CRITICAL SAFETY ALERT:

  • 2-Methoxyethanol (Methyl Cellosolve): Known reproductive toxin and teratogen. It permeates skin rapidly. All TLC/GC sampling must occur in a fume hood.

  • Chloroacetic Acid: Highly corrosive and toxic by skin absorption (inhibits the TCA cycle).

Module 1: Gas Chromatography (GC) – The Quantitative Standard

User Question: My GC peaks are tailing, and I can't quantify the unreacted chloroacetic acid. What is the correct method?

The Core Issue: Acidity & Polarity

Chloroacetic acid is a strong organic acid (pKa ~2.8). On standard non-polar columns (like DB-5/HP-5), it interacts with silanol groups, causing severe peak tailing or complete adsorption. You cannot reliably quantify the starting acid without derivatization or a specialized column.

Optimized GC Protocol

For reaction monitoring (checking % conversion), focus on the disappearance of 2-methoxyethanol and the appearance of the ester .

Recommended Column: DB-WAX (Polyethylene glycol) or DB-FFAP (Nitroterephthalic acid modified PEG).

  • Why? These polar phases resist acid tailing better than non-polar phases and provide excellent separation of the alcohol from the ester.

Instrument Parameters:

ParameterSettingRationale
Inlet Temp 220°CHigh enough to volatilize the ester (BP ~170°C est.) but prevent degradation.
Split Ratio 20:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for consistent retention times.
Oven Program 50°C (Hold 2 min) → 15°C/min → 220°C (Hold 5 min)Low initial temp traps the volatile alcohol; ramp elutes the high-boiling ester.
Detector FID @ 250°CEssential. This compound has poor UV absorbance, making HPLC-UV difficult.
Troubleshooting the Chromatogram
  • Ghost Peaks: If you see unexpected peaks, check your injection liner. Chloroacetates can thermally degrade if the liner is dirty (acidic char). Solution: Change the liner and glass wool weekly.

  • Acid Tailing: If you must quantify the chloroacetic acid and it tails on a WAX column, perform an in-vial derivatization:

    • Protocol: Mix 100 µL reaction sample + 500 µL MeOH + 1 drop H2SO4. Heat for 10 min. Analyze as Methyl Chloroacetate .

Workflow Visualization

GC_Workflow Start GC Sample Prep Check Need to quantify Chloroacetic Acid? Start->Check Direct Direct Injection (DB-WAX / FFAP) Check->Direct No (Standard) Deriv Derivatization (MeOH/H2SO4) Check->Deriv Yes (Strict Mass Balance) Result1 Monitor: Alcohol loss & Ester gain Direct->Result1 Result2 Monitor: Methyl Chloroacetate (Sharp Peak) Deriv->Result2

Figure 1: Decision logic for GC sample preparation based on data requirements.

Module 2: Thin Layer Chromatography (TLC) – Rapid Screening

User Question: I spotted the reaction on a TLC plate and saw nothing under the UV lamp. Is my product gone?

The Core Issue: Lack of Chromophore

2-Methoxyethyl chloroacetate is an aliphatic ester . It lacks a conjugated


-system (like a benzene ring). Therefore, it does not  absorb UV light at 254 nm. You are likely looking at a blank plate while your product is actually there.
Visualization Solutions (Stains)

You must use a chemical stain.[1][2] Do not rely on UV.

1. The "Universal" Stain: KMnO4 (Potassium Permanganate) [1]

  • Target: Oxidizes the ether linkage and the alcohol.

  • Appearance: Yellow spots on a bright purple background.

  • Recipe: 1.5g KMnO4 + 10g K2CO3 + 1.25mL 10% NaOH in 200mL water.[2]

  • Note: The starting material (2-methoxyethanol) will stain instantly. The ester will stain more slowly.

2. The "Acid" Check: Bromocresol Green [3]

  • Target: Free carboxylic acids (Chloroacetic acid).

  • Appearance: The acidic spot turns Yellow on a Blue background.

  • Utility: This is the best way to see if your starting acid is consumed. The neutral ester and alcohol will not change the blue color.

3. The "Ester" Stain: Iodine Chamber

  • Target: General organic compounds.[4][5]

  • Appearance: Brown/Yellow spots.[1]

  • Protocol: Place dried plate in a jar with solid iodine crystals for 2-5 minutes.

TLC Eluent System

Due to the polarity of the glycol ether chain, a pure non-polar solvent will not move the compounds.

  • Recommended Mobile Phase: 30% Ethyl Acetate / 70% Hexane.

  • Expected Rf Order (approximate):

    • Top: 2-Methoxyethyl chloroacetate (Ester) – Least Polar

    • Middle: 2-Methoxyethanol (Alcohol) – Polar

    • Baseline: Chloroacetic Acid – Very Polar (will streak without acetic acid in eluent)

Visualization Logic

TLC_Logic Start TLC Plate Developed UV Check UV 254nm Start->UV Decision Spots Visible? UV->Decision Stain1 Dip: Bromocresol Green Decision->Stain1 No (Likely) Stain2 Dip: KMnO4 or Iodine Decision->Stain2 No (Likely) Interp1 Yellow Spot = Unreacted Acid Stain1->Interp1 Interp2 Yellow/Brown Spot = Alcohol or Ester Stain2->Interp2

Figure 2: Visualization strategy for non-UV active aliphatic esters.

Module 3: Reaction Troubleshooting FAQ

Q: The reaction seems to stall at 80% conversion. Why? A: This is an equilibrium reaction.



If water is not removed, the reaction will stop.
  • Solution: Use a Dean-Stark trap (with toluene as an azeotrope solvent) or add activated Molecular Sieves (3Å or 4Å) to the reaction pot.

Q: I see a new impurity appearing over time on the GC. A: Check your workup or reaction temperature.

  • Transesterification: If you used Methanol for anything (e.g., cleaning, quenching), you might be making Methyl Chloroacetate.

  • Hydrolysis: If the reaction sits in water during workup, the highly reactive chloro-ester can hydrolyze back to the alcohol and acid. Keep workup pH neutral and cold.

References

  • Compound Properties: National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 61169, 2-Methoxyethyl acetate (Analogous structure/properties). Retrieved from [Link]

  • GC Method Development: Agilent Technologies. (2020). Analyzing Polar Compounds on DB-WAX Ultra Inert. Retrieved from [Link]

  • Safety Data: ECHA (European Chemicals Agency). Registration Dossier for 2-methoxyethanol. Retrieved from [Link]

Sources

How to handle moisture sensitivity of 2-Methoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxyethyl chloroacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address the critical challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 2-Methoxyethyl chloroacetate, with a focus on problems arising from its moisture sensitivity.

Q1: My reaction yield is significantly lower than expected, or I'm recovering mostly starting material. What's going wrong?

A1: Low or no conversion is a classic symptom of reagent degradation due to moisture. 2-Methoxyethyl chloroacetate readily hydrolyzes in the presence of water to form 2-methoxyethanol and chloroacetic acid.[1] This hydrolysis consumes your electrophile, preventing it from participating in the desired reaction.

Causality and Resolution:

  • Reagent Integrity: Your primary suspect should be the purity of the 2-Methoxyethyl chloroacetate. If the bottle has been opened multiple times without proper inert atmosphere handling, it has likely been compromised.

  • Solvent Purity: The presence of water in your reaction solvent is a major contributor to hydrolysis. Ensure your solvents are rigorously dried before use.

  • Atmospheric Moisture: Setting up the reaction exposed to the ambient atmosphere can introduce enough moisture to significantly impact the outcome, especially for reactions run over extended periods.

Troubleshooting Steps:

  • Verify Reagent Quality: If you suspect degradation, you can analyze a small sample of your 2-Methoxyethyl chloroacetate by GC-MS to check for the presence of 2-methoxyethanol and chloroacetic acid.[2][3]

  • Use Anhydrous Solvents: Ensure your solvents are freshly dried. For guidance on selecting an appropriate drying agent, refer to the table in the FAQ section.

  • Implement Inert Atmosphere Techniques: Set up your reaction under a dry, inert atmosphere (Nitrogen or Argon). For a detailed procedure, see the "Experimental Protocols" section.[4][5]

Q2: I've isolated my product, but NMR and MS analysis show impurities that I can't identify, including peaks corresponding to 2-methoxyethanol.

A2: The presence of 2-methoxyethanol is a strong indicator that hydrolysis of the starting material has occurred. The other major byproduct of this hydrolysis is chloroacetic acid. Depending on your reaction conditions and work-up procedure, you may also see side products from the reaction of these hydrolysis products with your other reagents.

Reaction Monitoring and Prevention:

  • In-situ Monitoring: If your reaction setup allows, you can monitor the progress and the formation of byproducts in real-time using techniques like in-situ NMR or IR spectroscopy.[6][7]

  • Work-up Considerations: If your desired product is sensitive to acid, the chloroacetic acid generated from hydrolysis can cause further degradation during the work-up. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help to remove acidic impurities.

  • Purification Challenges: 2-methoxyethanol has a boiling point of approximately 124-125°C, which may be close to that of your product, making purification by distillation challenging. Chromatographic purification is often a more effective method for removing this impurity.

Q3: My reaction is not proceeding to completion, and I observe the formation of a salt-like precipitate. What is happening?

A3: This is a common observation in reactions where a base is used, such as in alkylation reactions. The hydrolysis of 2-Methoxyethyl chloroacetate produces chloroacetic acid. This acid will be deprotonated by the base in your reaction, forming a carboxylate salt which may precipitate out of the organic solvent. This process consumes the base that is intended for your primary reaction, leading to incomplete conversion.

Visualizing the Problem:

Caption: Competing reactions for the base.

Preventative Measures:

  • Strict Anhydrous Conditions: The most effective solution is to prevent the hydrolysis from occurring in the first place by maintaining strictly anhydrous conditions.[8]

  • Choice of Base: If you are performing an alkylation, using a non-hydroxide base like sodium hydride (NaH) or potassium carbonate (K2CO3) can be beneficial. However, even these bases will react with the chloroacetic acid byproduct.[4]

  • Stoichiometry Adjustment: If you suspect minor moisture contamination, a slight excess of the base might help to drive the desired reaction to completion. However, this is not a substitute for proper anhydrous technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of 2-Methoxyethyl chloroacetate's moisture sensitivity?

A1: 2-Methoxyethyl chloroacetate is an ester and is therefore susceptible to hydrolysis. This reaction can be catalyzed by either acid or base. In neutral water, the reaction is slow, but it is accelerated by the presence of even trace amounts of acid or base. The hydrolysis reaction breaks the ester bond, yielding 2-methoxyethanol and chloroacetic acid.

Base-Catalyzed Hydrolysis Mechanism:

Caption: Base-catalyzed hydrolysis of 2-Methoxyethyl chloroacetate.

This mechanism shows that the reaction is effectively irreversible under basic conditions because the final step is a highly favorable acid-base reaction.[9][10]

Q2: How should I properly store 2-Methoxyethyl chloroacetate?

A2: Proper storage is crucial to maintain the integrity of the reagent.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes decomposition and vapor pressure.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric moisture.
Container Keep in the original, tightly sealed container.The original container is designed for chemical compatibility.
Incompatibilities Store away from strong bases, strong acids, and oxidizing agents.Prevents unwanted reactions and degradation.
Q3: What are the best practices for handling 2-Methoxyethyl chloroacetate in the laboratory?

A3: Always handle this reagent under an inert atmosphere.

Workflow for Handling Moisture-Sensitive Reagents:

G A Oven-dry all glassware overnight B Assemble apparatus while hot and flush with N₂/Ar A->B C Introduce dry solvent via cannula or syringe B->C D Withdraw 2-Methoxyethyl chloroacetate from Sure/Seal™ bottle via syringe C->D E Add reagent to reaction flask under positive inert gas pressure D->E F Maintain inert atmosphere throughout the reaction E->F

Caption: Workflow for handling 2-Methoxyethyl chloroacetate.

For detailed instructions on setting up an inert atmosphere and transferring reagents, please refer to the "Experimental Protocols" section.[4][5]

Q4: How can I be sure my solvents are dry enough for the reaction?

A4: Visual inspection is not sufficient to determine the dryness of a solvent. It is recommended to use freshly distilled solvents from an appropriate drying agent or to use a commercial solvent purification system.

SolventRecommended Drying Agent(s)Incompatible Drying Agents
Tetrahydrofuran (THF) Sodium/benzophenone, CaH₂
Dichloromethane (DCM) CaH₂Sodium
Acetonitrile (ACN) CaH₂, Molecular Sieves (4Å)Sodium
N,N-Dimethylformamide (DMF) BaO, Molecular Sieves (4Å)CaH₂ (at high temperatures)
Toluene Sodium/benzophenone, CaH₂

Quantification of Water Content: For highly sensitive reactions, it is advisable to measure the water content of your solvent using Karl Fischer titration, which can accurately determine water content in the ppm range.[11][12][13]

Q5: What should I do if I suspect my bottle of 2-Methoxyethyl chloroacetate is contaminated with water?

A5: If you suspect contamination, it is best to use a fresh, unopened bottle for your reaction. Attempting to purify a partially hydrolyzed sample can be difficult and may not be cost-effective. If a new bottle is not available, you could attempt purification by distillation under reduced pressure, but you must ensure your distillation apparatus is scrupulously dry.

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Nitrogen Balloon)
  • Glassware Preparation: Dry all glassware, including stir bars, in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.

  • Assembly: Assemble the reaction flask and condenser while still hot and immediately place under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reagent Addition: Add any solid reagents at this stage. If adding other liquid reagents, use a dry syringe.

  • Addition of 2-Methoxyethyl Chloroacetate: Using a dry syringe, pierce the septum of the 2-Methoxyethyl chloroacetate bottle and withdraw the required amount. It is good practice to first draw some inert gas into the syringe before drawing up the liquid to create a "gas buffer".

  • Reaction: Add the 2-Methoxyethyl chloroacetate to the reaction flask. Maintain a positive pressure of inert gas throughout the duration of the reaction. A balloon filled with nitrogen attached to a needle is a convenient way to do this for many lab-scale reactions.[14]

Protocol 2: Solvent Drying (Example: Tetrahydrofuran - THF)

Caution: This procedure involves sodium metal, which is highly reactive. It should only be performed by trained personnel.

  • Pre-drying: Pre-dry the THF by letting it stand over anhydrous calcium chloride or sodium sulfate overnight.

  • Setup: Set up a distillation apparatus that has been oven or flame-dried.

  • Drying Agent: To the distillation flask containing the pre-dried THF, add small, freshly cut pieces of sodium metal and a small amount of benzophenone as an indicator.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is dry. If the color does not persist, more sodium may be needed.

  • Distillation: Once the blue/purple color is stable, distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere.

References

  • Cedergren, A., & Oestman, C. (1996). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Talanta, 43(4), 575-583.
  • Mettler Toledo. (n.d.). Karl Fisher Titration for Water Determination in Methanol. Retrieved from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • High Mountain Chem. (2023). Understanding Methyl Chloroacetate: Comprehensive Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • Pihlaja, K., & Ketola, M. (1976). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, (10), 1230-1236.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Giraud, N., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 50(7), 496-501.
  • Reddit. (2021). Bulky alkylation troubleshooting. r/Chempros. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction.
  • Wiley Analytical Science. (2020, July 15). NMR spectroscopy with an unusual twist. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
  • Morissette, S. L., et al. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-59.
  • Hughes, C. S., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3244–3252.
  • MDPI. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 26(21), 6484.
  • Wikipedia. (2024). 2-Methoxyethanol. Retrieved from [Link]

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Validation & Comparative

Analytical methods for the characterization of 2-Methoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 2-Methoxyethyl Chloroacetate

For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents and intermediates is a cornerstone of reproducible and reliable research. 2-Methoxyethyl chloroacetate (CAS No: 13361-36-9), a key building block in various organic syntheses, is no exception. Ensuring its identity, purity, and stability is paramount for the integrity of subsequent reactions and the quality of the final product. This guide provides a comparative overview of the primary analytical methods for the comprehensive characterization of 2-Methoxyethyl chloroacetate, grounded in field-proven insights and experimental data.

The Imperative for Multi-Modal Analysis

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy for 2-Methoxyethyl chloroacetate relies on an orthogonal approach, integrating both chromatographic and spectroscopic methods. Chromatographic techniques excel at separating the target molecule from impurities, while spectroscopic methods provide definitive structural confirmation. This guide will explore four principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Volatile Impurities

GC-MS is arguably the most powerful and widely used technique for analyzing volatile and semi-volatile compounds like 2-Methoxyethyl chloroacetate. The gas chromatograph separates components of a mixture, which are then identified by the mass spectrometer, providing a high degree of specificity and sensitivity.[1][2]

Causality of Method Choice: The inherent volatility and thermal stability of 2-Methoxyethyl chloroacetate make it an ideal candidate for GC analysis. The coupling with a mass spectrometer allows for unambiguous identification based on the molecule's specific mass-to-charge ratio and fragmentation pattern, which is crucial for distinguishing it from structurally similar impurities.[3] This method is particularly adept at detecting and quantifying residual starting materials, solvents, or by-products from the synthesis process.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 50 mg of the 2-Methoxyethyl chloroacetate sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or methanol to create a stock solution. Further dilute to a working concentration of approximately 100 µg/mL.

  • Instrument Setup:

    • GC System: Agilent 6890 Series or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (30 m x 0.25 mm ID, 0.25 µm film thickness), is effective for separating a range of potential impurities.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is typically appropriate to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 240°C.

      • Hold: Maintain 240°C for 5 minutes.

    • MS System: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Full Scan mode (e.g., m/z 40-300) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of the target analyte and known impurities.

Data Interpretation

The resulting total ion chromatogram (TIC) will show a primary peak corresponding to 2-Methoxyethyl chloroacetate. The mass spectrum of this peak should be compared against a reference library (e.g., NIST) or a previously analyzed standard for positive identification. The key fragments for 2-Methoxyethyl chloroacetate (C₅H₉ClO₃, MW: 152.57) would include the molecular ion peak (if present) and characteristic fragments resulting from the loss of moieties like -OCH₃, -CH₂OCH₃, and -Cl. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

GC-MS Workflow

Caption: Workflow for purity and identity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Components

While GC-MS is superior for the parent compound, HPLC is indispensable for detecting non-volatile impurities, degradation products (e.g., hydrolysis products), or high molecular weight contaminants.

Causality of Method Choice: 2-Methoxyethyl chloroacetate itself lacks a strong UV chromophore, making direct detection by standard HPLC-UV challenging. However, this technique is crucial for assessing product stability under various conditions (e.g., acidic, basic, oxidative), where hydrolysis could lead to chloroacetic acid and 2-methoxyethanol, which are difficult to analyze simultaneously with the parent compound by GC. The use of a universal detector like a Charged Aerosol Detector (CAD) or coupling with a mass spectrometer (LC-MS) can overcome the detection challenge.

Experimental Protocol: HPLC-UV (for potential chromophoric impurities)
  • Sample Preparation: Dissolve approximately 100 mg of the sample in 10 mL of the mobile phase.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.

    • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm) is a versatile choice.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm to detect ester carbonyl groups and potential impurities.

    • Injection Volume: 10 µL.

HPLC Workflow

Caption: Workflow for definitive structural confirmation by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [5]It works by measuring the absorption of infrared radiation by the sample at different wavelengths. [6] Causality of Method Choice: While not as specific as NMR or MS for complete identification, FT-IR provides a quick and simple verification that the key functional groups of an ester and an alkyl halide are present. It is an excellent first-pass screening tool for identity confirmation.

Expected Characteristic IR Absorption Bands
  • ~2950-2850 cm⁻¹: C-H stretching (from alkyl groups).

  • ~1760 cm⁻¹: Strong C=O stretching (characteristic of the ester group). The electron-withdrawing effect of the adjacent chlorine atom shifts this to a higher frequency than a typical alkyl ester (~1740 cm⁻¹).

  • ~1200-1100 cm⁻¹: C-O stretching (from the ester and ether linkages).

  • ~750-650 cm⁻¹: C-Cl stretching.

Experimental Protocol: FT-IR Analysis (ATR)
  • Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent with a diamond ATR accessory.

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Analysis: Place a single drop of the liquid sample directly onto the ATR crystal.

    • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

FT-IR Analysis Workflow

Caption: Workflow for functional group analysis by FT-IR.

Comparative Summary of Analytical Methods

Technique Primary Purpose Selectivity/Specificity Sensitivity Key Insights Provided
GC-MS Purity assessment & identification of volatile impuritiesVery HighHigh (ppm to ppb)Quantitative purity, identification of by-products and residual solvents.
HPLC Analysis of non-volatile impurities & degradation productsModerate to HighModerate (ppm)Stability profile, detection of hydrolysis products, non-volatile contaminants.
NMR Definitive structural elucidation and confirmationAbsoluteLow (requires mg)Unambiguous molecular structure, connectivity, and stereochemistry.
FT-IR Rapid functional group identificationModerateModerateQuick confirmation of key chemical bonds (C=O, C-O, C-Cl).

Conclusion: An Integrated Strategy

The comprehensive characterization of 2-Methoxyethyl chloroacetate requires a synergistic combination of analytical techniques. The recommended workflow is as follows:

  • Initial Identification: Use NMR and FT-IR on a new batch to provide absolute confirmation of the molecular structure and the presence of correct functional groups.

  • Routine Quality Control: Employ GC-MS for routine purity analysis. Its high resolution and sensitivity make it the ideal tool for quantifying the main component and profiling any volatile impurities.

  • Stability and Degradation Studies: Utilize HPLC , preferably with a universal detector or MS, to monitor the formation of non-volatile degradation products under stress conditions, providing crucial data on the compound's shelf-life and storage requirements.

By integrating these methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of 2-Methoxyethyl chloroacetate, thereby building a solid foundation for their scientific endeavors.

References

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) . (2022). YouTube. Available at: [Link]

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  • High-Performance Liquid Chromatographic-Fluorescent Method to Determine Chloroacetaldehyde . (1999). Boston University. Available at: [Link]

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  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization . DTIC. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Methoxyethyl chloroacetate is critical, particularly in contexts such as synthesis monitoring, purity assessment, and stability testing. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and objectively compare its performance against alternative techniques like Gas Chromatography (GC). All methodologies are presented with the scientific integrity and practical insight expected in a professional laboratory setting.

Introduction to 2-Methoxyethyl Chloroacetate and its Analytical Challenges

2-Methoxyethyl chloroacetate (C₅H₉ClO₃) is a chemical intermediate used in various organic syntheses. Its structure, featuring an ester functional group and a halogen, presents unique analytical considerations. The presence of the chloro- group makes it a potential genotoxic impurity in pharmaceutical manufacturing, necessitating sensitive and specific analytical methods for its detection and quantification at trace levels. The ester functionality also makes the molecule susceptible to hydrolysis, a critical factor to consider during method development and sample handling.

The primary analytical objectives for 2-Methoxyethyl chloroacetate typically include:

  • Purity determination: Quantifying the main component and identifying any process-related impurities.

  • Residual analysis: Detecting trace amounts in final products or reaction mixtures.

  • Stability studies: Monitoring degradation over time under various stress conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for these tasks due to its high resolution, sensitivity, and adaptability.

A Validated HPLC Method for 2-Methoxyethyl Chloroacetate

While a specific, universally adopted HPLC method for 2-Methoxyethyl chloroacetate is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of structurally similar compounds, such as other chloroacetates and methoxyethyl-containing molecules.[1][2][3] The following proposed method is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations.[4]

Rationale for Method Development

The selection of each parameter in the HPLC method is a deliberate choice to ensure specificity, sensitivity, and robustness.

  • Column Selection: A reversed-phase C18 column is the workhorse of modern HPLC and is the recommended stationary phase. Its nonpolar nature is ideal for retaining a moderately polar compound like 2-Methoxyethyl chloroacetate. A column with end-capping will minimize peak tailing by shielding residual silanol groups.

  • Mobile Phase Composition: An isocratic mobile phase consisting of a mixture of acetonitrile and water is proposed for its simplicity and reproducibility. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. The ratio will need to be optimized to achieve a suitable retention time (typically between 3 and 10 minutes). A starting point of 60:40 (Acetonitrile:Water) is recommended.

  • Detector: Due to the lack of a strong chromophore in 2-Methoxyethyl chloroacetate, a UV detector set at a low wavelength (e.g., 210 nm) is a viable option, although it may lack sensitivity for trace analysis. For higher sensitivity and specificity, a Mass Spectrometric (MS) detector is superior.[5] An Electrospray Ionization (ESI) source in positive ion mode would be suitable for this molecule.

  • Sample Preparation: The sample should be dissolved in the mobile phase to avoid peak distortion. A simple dilution is often sufficient.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or MS detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or MS (ESI+)

| Run Time | 15 minutes |

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methoxyethyl chloroacetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and performing forced degradation studies.[6][7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods, particularly Gas Chromatography (GC), are also employed for the analysis of volatile and semi-volatile compounds like 2-Methoxyethyl chloroacetate and its analogues.[9][10][11][12][13][14][15]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[15] For chloroacetates, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common approach.[11][12]

Typical GC-FID/MS Conditions for Related Analytes:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5, or DB-Wax).[11][12]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: Typically 200-250 °C.

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.

  • Detector: FID for general-purpose quantification or MS for definitive identification.

Head-to-Head Comparison: HPLC vs. GC
FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15]
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.[15]
Sensitivity Good with UV detection, excellent with MS detection.[16]Good with FID, excellent with MS and Electron Capture Detector (ECD) for halogenated compounds.
Selectivity High, especially with MS detection.High, particularly with MS detection providing structural information.
Sample Preparation Generally simple, involving dissolution and filtration.May require derivatization for non-volatile analytes; headspace analysis is an option for volatile impurities.
Instrumentation Cost Moderate to high.Moderate to high.
Analysis Time Typically 5-30 minutes per sample.Typically 10-60 minutes per sample.
Strengths for 2-Methoxyethyl chloroacetate Direct analysis without derivatization, suitable for stability-indicating methods.High sensitivity for the halogenated compound, especially with an ECD.
Limitations for 2-Methoxyethyl chloroacetate Lower sensitivity with UV detection compared to GC-ECD.Potential for thermal degradation of the analyte in the injector or column.
Other Potential Techniques

Other analytical techniques could be considered, though they are less common for routine analysis of this specific compound:

  • Ion Chromatography (IC): Could be used to determine the chloroacetate anion after hydrolysis of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation rather than routine quantification, but Quantitative NMR (qNMR) is a possibility.

Visualizing the Workflow and Comparison

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weighing dissolve Dissolution in Mobile Phase start->dissolve dilute Dilution dissolve->dilute injection Injection dilute->injection separation C18 Column Separation injection->separation detection UV/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A streamlined workflow for the HPLC analysis of 2-Methoxyethyl chloroacetate.

Comparative Logic Diagram

Method_Comparison cluster_hplc HPLC Approach cluster_gc GC Approach Analyte 2-Methoxyethyl chloroacetate HPLC HPLC Analyte->HPLC GC GC Analyte->GC HPLC_Adv Advantages: - Direct Analysis - Good for Stability Studies - Versatile HPLC->HPLC_Adv Pro HPLC_Disadv Disadvantages: - Lower sensitivity with UV - Higher mobile phase consumption HPLC->HPLC_Disadv Con GC_Adv Advantages: - High Sensitivity (ECD) - Excellent for Volatiles GC->GC_Adv Pro GC_Disadv Disadvantages: - Potential Thermal Degradation - May require derivatization for non-volatiles GC->GC_Disadv Con

Caption: A decision logic diagram comparing HPLC and GC for 2-Methoxyethyl chloroacetate analysis.

Conclusion and Recommendations

For the routine quality control and stability testing of 2-Methoxyethyl chloroacetate, a validated reversed-phase HPLC method is highly recommended. Its primary advantages lie in its robustness, versatility, and the ability to analyze the compound directly without derivatization, which is crucial for maintaining sample integrity. While GC offers excellent sensitivity, particularly with an ECD, the risk of thermal degradation and the generally more complex sample handling for non-volatile impurities make it a secondary choice.

The proposed HPLC method, when fully validated, will provide a reliable and accurate system for the quantification of 2-Methoxyethyl chloroacetate, ensuring product quality and regulatory compliance. The choice between UV and MS detection will depend on the required sensitivity, with MS being the superior option for trace-level analysis and impurity identification.

References

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  • CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate - Google P
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  • Nudelman, N. S. (2013). Stability-indicating methods: A review. Trends in Analytical Chemistry, 49, 1-13. [Link]

  • Szigecsán, B., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3669. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • Matysová, L., et al. (2006). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Indian Journal of Pharmaceutical Sciences, 68(5), 583. [Link]

  • Zhang, T., et al. (2018). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 11(8), 1264-1273. [Link]

  • Al-Adham, I. S. I., et al. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Scientia Pharmaceutica, 85(2), 23. [Link]

  • ResearchGate. (n.d.). HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC). [Link]

  • Kovačič, B., et al. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Chimica Slovenica, 65(3), 675-681. [Link]

  • Chen, Q., & Liu, G. (2008). A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 778-785. [Link]

  • Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. [Link]

  • Chakravarthy, V. A., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2015, 245389. [Link]

  • Duda, A. (n.d.). 6.5. An Analytical Method to Determine Concentration of Ethyl Chloroacetate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95920, 2-Chloroethyl chloroacetate. PubChem. [Link]

  • ResearchGate. (n.d.). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222318, 2-Methylphenyl chloroacetate. PubChem. [Link]

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A Comparative Guide to a Novel, Efficient Synthesis of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxyethyl chloroacetate is a valuable chemical intermediate, yet its synthesis often involves hazardous reagents and lengthy procedures. This guide introduces a novel, optimized synthetic route that offers significant improvements in yield, purity, and safety over traditional methods. We provide a detailed, side-by-side comparison of the new protocol with a conventional esterification method, supported by comprehensive experimental data. This guide is intended for researchers, chemists, and process development professionals seeking a more efficient and sustainable approach to the synthesis of this important compound.

Introduction: The Significance of 2-Methoxyethyl Chloroacetate

2-Methoxyethyl chloroacetate serves as a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both an ester and a chloroacetyl group, allows for a range of subsequent chemical transformations. This versatility makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it is a precursor in the synthesis of certain herbicides and has been utilized in the development of novel ionic liquids.

Traditional synthetic routes to 2-methoxyethyl chloroacetate typically involve the direct esterification of 2-methoxyethanol with chloroacetic acid or its derivatives. While effective, these methods can be hampered by issues such as moderate yields, the need for harsh catalysts, and the formation of difficult-to-remove byproducts. This guide presents a new approach that addresses these limitations.

A Novel Synthetic Approach: Transesterification

Our new method leverages the principle of transesterification, a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. Specifically, we utilize methyl chloroacetate as a readily available starting material and react it with 2-methoxyethanol in the presence of a mild catalyst. This approach offers several advantages, including milder reaction conditions and a more favorable equilibrium, leading to higher yields and purity.

Reaction Mechanism

The transesterification reaction is catalyzed by a suitable acid or base. In our optimized protocol, we employ a catalytic amount of sodium methoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

G cluster_0 Reaction Mechanism R1 Methyl Chloroacetate (ClCH₂COOCH₃) Int Tetrahedral Intermediate R1->Int + 2-Methoxyethanol R2 2-Methoxyethanol (CH₃OCH₂CH₂OH) R2->Int Cat Sodium Methoxide (NaOCH₃) Cat->Int Catalyst P1 2-Methoxyethyl Chloroacetate (ClCH₂COOCH₂CH₂OCH₃) Int->P1 - Methanol P2 Methanol (CH₃OH) Int->P2 G cluster_1 Comparative Validation Workflow S1 Synthesis via Novel Route W1 Workup & Purification S1->W1 S2 Synthesis via Traditional Route W2 Workup & Purification S2->W2 A1 GC-MS Analysis (Purity, Impurities) W1->A1 A2 NMR Spectroscopy (Structure Confirmation) W1->A2 A3 Yield Calculation W1->A3 W2->A1 W2->A2 W2->A3 C Comparative Data Analysis A1->C A2->C A3->C

Quantifying the Purity of 2-Methoxyethyl Chloroacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 2-Methoxyethyl chloroacetate Structure: Cl-CH₂-C(=O)-O-CH₂-CH₂-O-CH₃ Role: Versatile alkylating agent, enzymatic substrate, and protecting group donor.

In pharmaceutical and fine chemical synthesis, 2-Methoxyethyl chloroacetate serves as a critical intermediate. Its purity is not merely a matter of yield; it is a safety imperative. The compound is synthesized via the esterification of chloroacetic acid with 2-methoxyethanol (Methyl Cellosolve). Consequently, the primary impurity of concern is residual 2-methoxyethanol, a known reproductive toxin and teratogen. Furthermore, the presence of free chloroacetic acid (a strong contact irritant) and dichloroacetate analogs can compromise downstream enzymatic kinetic resolutions or nucleophilic substitutions.

This guide moves beyond basic "Certificate of Analysis" parameters to provide a rigorous, comparative analysis of the three most effective quantification methodologies: GC-FID (Routine), 1H-qNMR (Absolute), and Functional Titration (Specific).

Comparative Overview of Analytical Architectures

The following table summarizes the operational strengths and limitations of each method, derived from standard industrial applications for halogenated esters.

FeatureGC-FID (Gas Chromatography) 1H-qNMR (Quantitative NMR) Acid-Base Titration
Primary Utility Routine purity % & Impurity profiling (volatiles)Absolute purity determination & Structural validationQuantification of free acid (Chloroacetic acid)
Selectivity High (Separates homologues & solvents)Extreme (Distinguishes structure-specific protons)Low (Detects any acidic species)
Limit of Detection < 10 ppm (Impurity sensitive)~0.1% (w/w) (Component sensitive)~0.05% (Acid value)
Reference Standard Required (Response factors needed)Not Required (Internal Standard used)N/A
Throughput High (after method development)Medium (requires manual processing)High
Critical Blindspot Non-volatile oligomers or inorganic saltsOverlapping signals (requires careful solvent choice)Neutral impurities (e.g., dimer esters)

Method A: GC-FID (The Routine Workhorse)

Rationale

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for this compound due to its volatility. Unlike HPLC, which often requires derivatization for chloroacetates (due to weak UV chromophores), GC-FID provides a universal response for carbon-containing analytes. The critical objective here is the resolution of the 2-methoxyethanol peak from the main ester peak.

Experimental Protocol

1. Instrument Configuration:

  • System: Agilent 7890B or equivalent.

  • Column: DB-WAX (PEG) or ZB-WAX (30 m × 0.32 mm × 0.25 µm).

    • Why? A polar polyethylene glycol column is essential to retain and separate the polar alcohol (2-methoxyethanol) and free acid from the ester. Non-polar columns (DB-1/5) may cause co-elution.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 220°C. Split ratio 50:1.

2. Temperature Program:

  • Initial: 50°C (Hold 2 min) — Traps the volatile solvent/alcohol.

  • Ramp 1: 10°C/min to 140°C — Elutes 2-Methoxyethyl chloroacetate.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) — Elutes high-boiling impurities.

3. Sample Preparation:

  • Diluent: Acetonitrile or Dichloromethane (HPLC Grade).

  • Concentration: 10 mg/mL.

  • Internal Standard (Optional but Recommended): Dodecane (1 mg/mL) to correct for injection variability.

Data Interpretation & Self-Validation
  • Retention Order (Typical on Wax): Dichloromethane < 2-Methoxyethanol < 2-Methoxyethyl chloroacetate < Chloroacetic acid.

  • System Suitability: The resolution (

    
    ) between 2-methoxyethanol and the main peak must be > 1.5.
    
  • Calculation: Use the Area Normalization Method only if response factors are determined (impurities often have lower response factors than the ester). For strict quantification, use the External Standard Method .

GC_Workflow Sample Raw Sample (2-Methoxyethyl chloroacetate) Prep Dilution in MeCN (10 mg/mL) Sample->Prep Inject Split Injection (220°C, 50:1) Prep->Inject Sep Separation (DB-WAX) Polarity Interaction Inject->Sep Detect FID Detection Carbon Response Sep->Detect Data Chromatogram Analysis Detect->Data Data->Prep If Conc. > Linear Range

Figure 1: GC-FID Analytical Workflow for Volatile Ester Analysis.

Method B: 1H-qNMR (The Absolute Reference)

Rationale

Quantitative NMR (qNMR) is the "Truth" method. It does not rely on a reference standard of the analyte itself, but rather on a certified Internal Standard (IS). This eliminates errors caused by the hygroscopic nature of the ester or the lack of a commercial high-purity standard.

Experimental Protocol

1. Internal Standard Selection:

  • Choice: Dimethyl Sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene .

  • Criteria: High purity (>99.9% TraceCERT®), non-volatile, non-reactive, and signals must not overlap with the analyte.

  • Target Signal: DMSO₂ produces a sharp singlet at ~3.0 ppm (in CDCl₃), distinct from the ester's methoxy group.

2. Sample Preparation (Gravimetric Precision):

  • Weigh ~20 mg of Sample (

    
    ) and ~10 mg  of Internal Standard (
    
    
    
    ) directly into the NMR tube or a vial.
  • Note: Use a microbalance with 0.01 mg readability.

  • Solvent: CDCl₃ (Chloroform-d) is standard. Ensure it is acid-free to prevent hydrolysis.

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Why? You must allow

      
       (longitudinal relaxation time) for full magnetization recovery. Incomplete relaxation is the #1 cause of qNMR error.
      
  • Scans (NS): 16 or 32 (sufficient for S/N > 150).

  • Spectral Width: -2 to 14 ppm.

4. Signal Assignment (Predicted in CDCl₃):

  • 
     4.08 ppm (s, 2H): 
    
    
    
    (Target Integration Signal )
  • 
     4.35 ppm (t, 2H): 
    
    
    
  • 
     3.62 ppm (t, 2H): 
    
    
    
  • 
     3.38 ppm (s, 3H): 
    
    
    
Calculation Formula

[1]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (2 for Cl-CH₂, 6 for DMSO₂)
    
  • 
     = Molar Mass (152.58  g/mol  for Ester, 94.13  g/mol  for DMSO₂)
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity of Internal Standard
    

qNMR_Logic Weigh Gravimetric Weighing (Sample + Internal Std) Solubilize Dissolve in CDCl3 (Homogeneous Mix) Weigh->Solubilize Acquire Acquisition (D1 > 5*T1, 90° Pulse) Solubilize->Acquire Process Processing Phase/Baseline Correction Acquire->Process Integrate Integration Compare Cl-CH2 vs IS Signal Process->Integrate Result Calculate Mass Purity % Integrate->Result

Figure 2: qNMR Logic Flow for Absolute Purity Determination.

Method C: Functional Titration (The Acid Check)

While GC and NMR determine the ester content, they may miss trace amounts of free chloroacetic acid if it co-elutes or broadens. A functional titration provides a specific "Acid Value."

  • Protocol: Dissolve 1.0 g of sample in neutralized ethanol. Titrate with 0.1 N NaOH using Phenolphthalein indicator.

  • Limit: Free acid should typically be < 0.5% w/w to prevent side reactions in nucleophilic substitutions.

References

  • Bhatia, S. et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. NIH/PubMed. Link

  • Birudukota, S. et al. (2024).[3][4] The development of a GC-FID method for indirect quantification of chloroacetyl chloride... in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science. Link

  • Pauli, G. F. et al. (2012). Purity by Absolute qNMR Instructions. American Chemical Society (ACS) & University of Illinois. Link (Note: Generalized qNMR protocols sourced from ACS guidelines).

  • PubChem. (2025).[5] 2-Butoxyethyl chloroacetate (Analogous Compound Data). National Library of Medicine. Link

  • Fisher Scientific. (n.d.). GC Analysis of Derivatized Chlorinated Acetic Acids. Application Note. Link

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In-situ Reaction Monitoring of 2-Methoxyethyl Chloroacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-situ reaction monitoring of 2-Methoxyethyl chloroacetate reactions Content Type: Publish Comparison Guide

Executive Summary

2-Methoxyethyl chloroacetate (MEC) is a versatile bifunctional reagent widely used in pharmaceutical synthesis to introduce the methoxyethyl ester motif—a common solubilizing group in drug discovery. However, its dual reactivity presents a significant process challenge: the competition between the desired nucleophilic substitution (


)  at the alkyl chloride and the undesired nucleophilic acyl substitution (amidation)  at the ester carbonyl.

For researchers and process chemists, the ability to distinguish these pathways in real-time is critical. This guide objectively compares the performance of In-situ Mid-IR Spectroscopy against the traditional "Gold Standard" of Offline HPLC , demonstrating why real-time monitoring is the superior choice for controlling selectivity in MEC alkylations.

Part 1: The Selectivity Challenge

The core difficulty in working with 2-Methoxyethyl chloroacetate lies in its electrophilic centers. When reacting with a nucleophile (e.g., a secondary amine like morpholine), two pathways compete:

  • Path A (Desired):

    
     displacement of the chloride to form a glycine ester derivative.
    
  • Path B (Undesired): Attack at the carbonyl carbon to form a chloroacetamide impurity and 2-methoxyethanol.

This competition is highly sensitive to temperature and stoichiometry. Traditional offline analysis often detects the amide impurity only after it has formed in significant quantities, leading to batch rejection.

Visualizing the Reaction Logic

ReactionPathways cluster_conditions Critical Control Parameters MEC 2-Methoxyethyl chloroacetate Product Product: Amino-Ester (Desired) MEC->Product Path A: SN2 (k1) Target: C-Cl Bond Impurity Impurity: Chloroacetamide (Undesired) MEC->Impurity Path B: Amidation (k2) Target: C=O Bond Amine Nucleophile (e.g., Morpholine) Amine->Product Amine->Impurity

Figure 1: Competing reaction pathways for 2-Methoxyethyl chloroacetate. Path A is kinetically favored at lower temperatures, while Path B (Amidation) often dominates if exotherms are uncontrolled.

Part 2: Technology Landscape Comparison

To control this reaction, one must monitor the Carbonyl (C=O) environment. The ester carbonyl of the reactant and product absorbs at a distinctly different frequency than the amide carbonyl of the impurity.

Comparative Performance Data
FeatureIn-situ Mid-IR (e.g., ReactIR) Offline HPLC (Gold Standard) Reaction Calorimetry (RC1)
Primary Detection Functional Group (C=O shift)Component Separation (Retention Time)Heat Flow (Global kinetics)
Data Latency Real-time (< 1 min)High (30-60 min prep + run)Real-time
Impurity ID Immediate (Amide band @ ~1660 cm⁻¹)Delayed (Requires reference std)Non-specific (Cannot distinguish pathways)
Sampling Risk None (Non-invasive probe)High (Quenching artifacts, air exposure)None
Limit of Detection ~0.1% (w/w)< 0.01% (w/w)N/A
Suitability Process Control & Kinetics Final Quality Assurance (QA) Safety Assessment

The Verdict: While HPLC is indispensable for final purity certification, it is too slow for controlling the selectivity of MEC reactions. In-situ IR provides the necessary time-resolution to stop the reaction before the amide impurity forms.

Part 3: Deep Dive – In-situ Mid-IR Methodology
Why Mid-IR?

The carbonyl stretch of 2-Methoxyethyl chloroacetate appears as a sharp ester band around 1740–1750 cm⁻¹ .

  • If Path A (

    
    )  proceeds, the product remains an ester, and the band shifts slightly but stays in the 1730–1750 cm⁻¹  region.
    
  • If Path B (Amidation) occurs, a new, distinct band appears at 1650–1680 cm⁻¹ (Amide I band).

Key Insight: The appearance of a peak at ~1660 cm⁻¹ is an immediate "Stop" signal for the reaction.

Experimental Protocol: N-Alkylation of Morpholine

Objective: Synthesize 2-Methoxyethyl 2-morpholinoacetate while minimizing amide formation.

1. System Setup:

  • Reactor: 100 mL EasyMax or standard 3-neck flask.

  • Probe: AgX Fiber conduit with Diamond ATR sensor (inserted directly into the liquid phase).

  • Spectrometer: MCT detector, 4 cm⁻¹ resolution, 15-second scan interval.

2. Reagents:

  • Substrate: 2-Methoxyethyl chloroacetate (1.0 eq).

  • Nucleophile: Morpholine (1.1 eq).

  • Base:

    
     (anhydrous, 1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

3. Step-by-Step Workflow:

  • Background: Collect air background spectrum.

  • Solvent Charge: Add MeCN (50 mL) to the reactor. Collect solvent reference spectrum.

  • Substrate Addition: Add 2-Methoxyethyl chloroacetate.

    • Observation: Confirm strong Ester C=O band at 1745 cm⁻¹ .

  • Baseline: Cool to 0°C. Allow signal to stabilize.

  • Reaction Start: Add Morpholine dropwise over 10 minutes (to control exotherm).

    • Critical Check: Monitor the 1660 cm⁻¹ region. If this rises, the temperature is too high.

  • Monitoring:

    • Trend 1: Decay of C-Cl band (fingerprint region, ~790 cm⁻¹) – Optional, often obscured.

    • Trend 2: Stability of Ester C=O (1745 cm⁻¹).

    • Trend 3: Absence of Amide C=O (1660 cm⁻¹).

  • Endpoint: When the C-Cl conversion plateaus (or if Amide band appears), quench immediately with dilute HCl or water.

Visualizing the Experimental Logic

Workflow Start Start: Solvent Charge (MeCN) AddMEC Add 2-Methoxyethyl chloroacetate Verify Band: 1745 cm⁻¹ (Ester) Start->AddMEC Cool Cool to 0°C (Suppress Amidation) AddMEC->Cool AddAmine Add Morpholine (Dropwise) Monitor Exotherm Cool->AddAmine Decision Real-Time Check: Is 1660 cm⁻¹ (Amide) Rising? AddAmine->Decision Continue Continue Reaction Monitor C-Cl consumption Decision->Continue No (Band Absent) Quench EMERGENCY QUENCH Save Batch Decision->Quench Yes (Band > 1%) Continue->Decision Loop every 15s Finish End Reaction (Max Conversion / Min Impurity) Continue->Finish Conversion > 98%

Figure 2: Decision tree for in-situ monitoring. The detection of the 1660 cm⁻¹ band triggers an immediate intervention.

Part 4: Data Interpretation & Causality

Why does this work? The causality is rooted in the vibrational modes of the carbonyl group.

  • Ester (Reactant/Product): The oxygen in the ester linkage (-CO-O-) is electronegative, withdrawing electron density inductively but donating via resonance. This balance keeps the C=O stretch high (~1745 cm⁻¹).

  • Amide (Impurity): In the amide impurity (-CO-N-), the nitrogen lone pair donates strongly into the carbonyl antibonding orbital (resonance), significantly weakening the C=O bond character. This lowers the force constant, causing the absorption to shift drastically to lower energy (~1660 cm⁻¹).

Self-Validating System: This protocol is self-validating because the absence of the 1660 cm⁻¹ band is positive proof of selectivity. Unlike HPLC, where you wait for a negative result, the IR trace provides continuous assurance of process integrity.

References
  • Theoretical and In Situ FTIR Studies of the Atmospheric Sink of Methyl Dichloroacetate. ResearchGate. Available at: [Link]

  • In situ monitoring of fast reactions (Masters thesis). ResearchGate. Available at: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Compare FTIR vs HPLC: Solvent Separation Efficiency. Patsnap Eureka. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyethyl Chloroacetate is a halogenated organic compound that, like its chemical relatives, requires meticulous handling and disposal protocols. In the fast-paced environment of research and drug development, adherence to proper chemical waste management is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Methoxyethyl Chloroacetate, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 2-Methoxyethyl Chloroacetate is critical to appreciating the necessity of these disposal procedures. Based on data from analogous chloroacetate compounds, the primary hazards are significant.[1][2][3]

  • Toxicity: Chloroacetate esters are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Methyl chloroacetate, a close structural analog, is classified as fatal in contact with skin or if inhaled.[3]

  • Corrosivity: The substance is expected to cause severe skin burns and serious eye damage.[1][3] This necessitates the use of robust personal protective equipment (PPE) at all times.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are often very toxic to aquatic life.[1][3] Improper disposal, such as pouring the chemical down the drain, can lead to significant environmental contamination.[4][5]

Key Chemical and Hazard Data
PropertyValue / ClassificationRationale & Significance
Chemical Class Halogenated Organic EsterDictates the primary disposal pathway. Halogenated wastes are incinerated under specific conditions and must be segregated from non-halogenated streams to prevent the formation of dioxins and to manage disposal costs.[6][7][8]
Anticipated Toxicity Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 or higher[1][2]High toxicity means that even small exposures can be harmful. Empty containers that held the chemical must also be treated as hazardous waste.[9]
Corrosivity Skin Corrosion/Irritation, Serious Eye Damage[1][3]Direct contact can cause severe, irreversible damage. This informs the stringent PPE requirements.
Primary Hazard Toxic, Corrosive, Environmental HazardA multi-faceted risk profile requiring a comprehensive safety and disposal plan.

Core Principles of Waste Management

Three core principles underpin the safe management of 2-Methoxyethyl Chloroacetate waste:

  • Segregation: This is the most critical principle. Never mix halogenated organic waste with non-halogenated waste streams.[7][10] Doing so contaminates the entire volume of waste, drastically increasing disposal costs and complicating the disposal process.[8] Furthermore, do not mix it with other waste categories like acids, bases, or oxidizers.[8]

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[10][11] Vague labels like "Solvent Waste" are unacceptable.[12] Proper labeling prevents accidental mixing and ensures the disposal facility can handle the waste safely.

  • Minimization: Always plan experiments to use the minimum amount of hazardous material necessary.[4] This not only enhances safety but also reduces the volume of waste generated and the associated disposal costs.

Step-by-Step Disposal Protocol

This protocol outlines the procedural journey of 2-Methoxyethyl Chloroacetate from a used reagent to its final, safe disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, ensure you are wearing the correct PPE. The rationale is to create a complete barrier between you and the hazardous substance.

  • Hand Protection: Wear chemical-resistant gloves (e.g., fluorinated rubber or other compatible material). Always inspect gloves for tears or holes before use.[13]

  • Eye Protection: Use safety glasses with side-shields or, preferably, chemical splash goggles that conform to government standards like NIOSH or EN 166.

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is recommended.[6]

  • Respiratory Protection: All handling of 2-Methoxyethyl Chloroacetate and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2][6]

Step 2: Waste Collection and Segregation

All items contaminated with 2-Methoxyethyl Chloroacetate are considered hazardous waste.

  • Liquid Waste: Collect all liquid waste, including used reaction mixtures and solvent rinses, in a designated "Halogenated Organic Waste" container.[6][7]

  • Solid Waste: Contaminated solids (e.g., used silica gel, filter paper, contaminated paper towels) should be collected in a separate, clearly labeled solid waste container. Double-bag this waste using sealable, transparent bags.[13]

  • Contaminated Sharps & Labware: Disposable pipettes, tips, and other small contaminated items should be collected in a puncture-proof container and managed as hazardous waste.[9] Empty chemical containers must also be disposed of as hazardous waste and should not be placed in the regular trash.[9]

Step 3: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Compatibility: Use a container made of a material compatible with halogenated organic liquids. High-density polyethylene (HDPE) or glass containers are typically appropriate, but avoid metal containers for potentially corrosive waste.[11][12]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9][11] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste 2-Methoxyethyl Chloroacetate".[4]

    • The approximate concentration or percentage of all chemical constituents in the container.[7][10]

    • The relevant hazard pictograms (e.g., Toxic, Corrosive, Environmentally Hazardous).

  • Keep it Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][11] This prevents the release of toxic vapors and reduces the risk of spills.

Step 4: Temporary Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Location: Store the container in a well-ventilated area, typically within a fume hood or a designated, ventilated cabinet.[8][14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]

  • Segregation: Store the halogenated waste away from incompatible materials such as acids, bases, and oxidizing agents.[2][4]

Step 5: Arranging Final Disposal

Under no circumstances should you attempt to treat or dispose of this chemical yourself.[5][12]

  • Licensed Disposal Vendor: The final disposal of 2-Methoxyethyl Chloroacetate must be handled by a licensed and approved hazardous waste disposal company.[14][15]

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[15] They will manage the manifest and ensure the waste is transported and disposed of in compliance with all local and national regulations, such as those set by the EPA.[16]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving 2-Methoxyethyl Chloroacetate.

G cluster_0 Initial Handling cluster_1 Segregation cluster_2 Collection cluster_3 Storage cluster_4 Final Disposal start Waste Generated (2-Methoxyethyl Chloroacetate) ppe_check Appropriate PPE? start->ppe_check proceed Proceed ppe_check->proceed Yes stop STOP. Don PPE. ppe_check->stop No waste_type Determine Waste Type proceed->waste_type stop->ppe_check liquid Liquid Waste (Pure, Solutions, Rinses) waste_type->liquid solid Solid Waste (Contaminated towels, gloves, etc.) waste_type->solid container Empty Original Container waste_type->container hw_liquid Collect in 'Halogenated Organic Liquid Waste' container. liquid->hw_liquid hw_solid Double-bag and collect in 'Halogenated Organic Solid Waste' container. solid->hw_solid hw_container Do NOT rinse. Treat as Hazardous Waste. container->hw_container label_check Label Container: - 'Hazardous Waste' - Full Chemical Names - Hazards hw_liquid->label_check hw_solid->label_check hw_container->label_check store Store in designated SAA - Secondary Containment - Keep Closed label_check->store pickup Contact EHS for Pickup by Licensed Vendor store->pickup

Caption: Decision workflow for 2-Methoxyethyl Chloroacetate waste management.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is the best defense.

Small Spills (inside a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.[13]

  • Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[4][14][17] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.[18]

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.[19]

Large Spills (outside a fume hood)
  • EVACUATE: Immediately evacuate the area. Activate the fire alarm if necessary to ensure all personnel leave.[4]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency response line and EHS department from a safe location.[4][13] Provide details on the chemical spilled and the location. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and call for emergency medical assistance.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

For any exposure, bring a copy of the chemical's Safety Data Sheet (SDS) to the medical provider.[1][13]

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. Centers for Disease Control and Prevention. [Link]

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - Methyl chloroacetate (21-Sep-2023). Fisher Scientific. [Link]

  • Acutely Toxic Hazardous Waste. The University of Tennessee Health Science Center. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. Centers for Disease Control and Prevention. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 1988 OSHA PEL Project - Chloroacetyl Chloride. Centers for Disease Control and Prevention. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Handling Hazardous Chemical Waste. CTRNet. [Link]

  • Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]

  • Methyl chloroacetate | C3H5ClO2. PubChem, National Institutes of Health. [Link]

Sources

Personal protective equipment for handling 2-Methoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13361-36-9 | Synonyms: Chloroacetic Acid 2-Methoxyethyl Ester[1]

Hazard Profile: The "Dual-Threat" Mechanism

Handling 2-Methoxyethyl Chloroacetate requires a safety posture that goes beyond standard organic solvent protocols. This compound presents a synergistic physiological threat due to its metabolic hydrolysis products.[2][3] You are not just handling an ester; you are handling a delivery system for two distinct toxins:

  • The Alkylating Payload (Chloroacetate): Upon contact or inhalation, esterases hydrolyze the compound, releasing Chloroacetic Acid .[2] This is a potent metabolic poison that inhibits the tricarboxylic acid (TCA) cycle by blocking aconitase.[2] It is corrosive and can be fatal via dermal absorption even in small quantities.[2]

  • The Permeation Vector (2-Methoxyethanol): The glycol ether tail confers high lipophilicity, allowing the molecule to rapidly penetrate standard laboratory gloves (nitrile/latex) and skin.[2] Once metabolized, it releases 2-Methoxyacetic acid , a known teratogen and bone marrow toxicant.[2]

Critical Warning: Do not rely on standard disposable nitrile gloves for protection against this compound.[2][4] The glycol ether moiety facilitates rapid breakthrough, potentially delivering the fatal chloroacetate group directly to the bloodstream.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of neat material or concentrated solutions (>1%).

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection (Primary) Laminate Film (e.g., Silver Shield / 4H) Critical: Standard nitrile degrades rapidly (breakthrough <15 mins) against methoxy-substituted glycol ethers. Laminate film offers >480 min protection.[2]
Hand Protection (Outer) Disposable Nitrile (5 mil minimum) Worn over the laminate glove to provide dexterity and mechanical protection for the fragile inner liner.[2]
Respiratory NIOSH-Approved OV/AG (Organic Vapor / Acid Gas)Protects against the ester vapors and potential hydrolysis byproducts (HCl/Chloroacetic acid fumes).[2]
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient.[2] The compound is corrosive; a splash can cause irreversible corneal opacity.[2]
Body Chemically Resistant Apron (Tychem or similar)Cotton lab coats absorb and hold the chemical against the skin.[2] An impervious apron prevents "wicking" exposure.[2]
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protective barriers based on the operation scale.

PPE_Logic Start Start: Risk Assessment Vol_Check Volume > 10 mL OR Neat Liquid Transfer? Start->Vol_Check Standard_PPE Standard Protocol: - Fume Hood (Sash < 18") - Double Nitrile Gloves - Lab Coat + Goggles Vol_Check->Standard_PPE No (Dilute/Small Scale) High_Risk_PPE HIGH RISK Protocol: - Laminate Liners (Silver Shield) - Outer Nitrile Gloves - Chem-Resistant Apron - Face Shield + Goggles Vol_Check->High_Risk_PPE Yes Permeation_Check Check Glove Breakthrough: Is contact > 10 mins likely? Standard_PPE->Permeation_Check End Proceed with Experiment High_Risk_PPE->End Permeation_Check->High_Risk_PPE Yes (Glycol Ether Risk) Permeation_Check->End No

Figure 1: Decision logic for PPE selection. Note that the presence of the methoxyethyl group often necessitates upgrading to laminate gloves even for small volumes if contact time is prolonged.[2]

Operational Protocol: Handling & Transfer

A. Engineering Controls[2][5]
  • Ventilation: All operations must occur within a certified chemical fume hood.[2]

  • Secondary Containment: Perform all transfers over a spill tray (polypropylene or polyethylene) capable of holding 110% of the container volume.[2]

  • Decontamination Station: Keep a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood to neutralize minor drips immediately.[2]
    
B. Transfer Methodology (Step-by-Step)
  • Preparation: Don Silver Shield gloves, then pull standard nitrile gloves over them.[2] Verify the fit is tight at the fingertips to maintain dexterity.[2]

  • Opening: Loosen the cap slowly to vent any pressure buildup from hydrolysis (HCl generation).[2]

  • Pipetting:

    • Use positive displacement pipettes if available to prevent dripping due to low surface tension.[2]

    • Never pour directly from the stock bottle.[2] Aliquot a small amount into a secondary vial using a glass pipette, then transfer from that vial.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe (dispose of as hazardous waste) before recapping to prevent crystal formation or "crusting" that could compromise the seal.[2]

Emergency Response & Decontamination

Exposure Scenarios[2][6][7][8][9]
  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing/gloves while under the safety shower.[2]

    • FLUSH: Rinse skin with tepid water for a minimum of 15 minutes.[2]

    • TREAT: If available, apply calcium gluconate gel (typically used for HF, but helpful for chloroacetate burns) or specific antidotes if recommended by your institution's medical director.[2]

    • SEEK: Medical attention is mandatory.[2] Delayed metabolic acidosis is a risk.[2][5]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[2] Consult an ophthalmologist immediately.

Spill Management (Small Scale < 50 mL)
  • Evacuate the immediate area and post "Do Not Enter" signs.[2][5]

  • Don PPE: Full laminate gloves, apron, and respirator (OV/AG).[2]

  • Absorb: Use vermiculite or a dedicated organic spill pillow.[2] Do not use paper towels (flammability/evaporation risk).[2]

  • Neutralize: Treat the absorbent with a dilute solution of Sodium Carbonate (Soda Ash) to neutralize the chloroacetate moiety.[2]

  • Disposal: Collect in a heavy-duty hazardous waste bag. Label as "Toxic/Corrosive - Halogenated Organic."[2]

Disposal & Waste Stream Management

Proper disposal is critical to prevent environmental contamination and downstream hazards.[2]

Waste Segregation Logic

The waste stream must be segregated based on the presence of halogens and the hydrolysis potential.[2]

Waste_Flow Waste_Gen Reaction Waste (2-Methoxyethyl Chloroacetate) Segregation Segregation Point Waste_Gen->Segregation Halogenated Halogenated Organic Waste (Do NOT mix with oxidizers) Segregation->Halogenated Organic Phase Aqueous Aqueous Waste (If hydrolysis occurred) Segregation->Aqueous Aqueous Phase Disposal_Bin High-Temp Incineration (Professional Disposal) Halogenated->Disposal_Bin Neutralization Neutralize pH (7-9) with NaHCO3 Aqueous->Neutralization Neutralization->Disposal_Bin

Figure 2: Waste segregation workflow. Note that mixing this compound with strong oxidizers in the waste stream can lead to the formation of toxic gases (Phosgene/HCl).[2]

Disposal Specifications
  • Container: High-density polyethylene (HDPE) or glass.[2] Avoid metal containers due to potential corrosion from hydrolysis-derived acidity.[2]

  • Labeling: Must explicitly state "Halogenated Solvent" and "Toxic Dermal Hazard."[2]

  • Prohibition: Never dispose of down the drain. The methoxyethanol component is a persistent water contaminant.[2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2014).[2][4] Glycol Ethers: 2-Methoxyethanol and 2-Ethoxyethanol.[4][6] Centers for Disease Control and Prevention.[2] [Link][2]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Methyl Chloroacetate.[2][7] (Used as surrogate data for Chloroacetate toxicity).[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: 2-Methoxyethyl chloroacetate (CAS 13361-36-9).[1][8][9] National Center for Biotechnology Information.[2] [Link][2][9]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[2] Quick Selection Guide to Chemical Protective Clothing. (Reference for Glycol Ether permeation through Nitrile vs. Laminate).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Dermal Exposure: Chemical Resistance Guide.[2][Link][2][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.